molecular formula C14H16BrNO3 B1372705 tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 914349-05-6

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1372705
CAS No.: 914349-05-6
M. Wt: 326.19 g/mol
InChI Key: QWJQFTZLGZCFNQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-bromo-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQFTZLGZCFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654318
Record name tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
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Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-05-6
Record name 1,1-Dimethylethyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate Synthesis Pathway Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide details the optimized synthetic pathway for This compound , a critical scaffold in the development of kinase inhibitors and proteolysis targeting chimeras (PROTACs). The presence of the bromine atom at the C4 position provides a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the protected hydroxymethyl group serves as a versatile linker attachment point.

The recommended pathway prioritizes regiochemical fidelity and purification efficiency . We utilize a "Protection-Last" strategy for the alcohol functionality but a "Protection-First" strategy relative to the reduction step to minimize side reactions.

Core Synthetic Strategy
  • C3-Formylation: Vilsmeier-Haack reaction on 4-bromoindole.

  • N-Protection: Installation of the tert-butoxycarbonyl (Boc) group on the indole nitrogen.

  • Chemoselective Reduction: Conversion of the C3-formyl group to the hydroxymethyl moiety using Sodium Borohydride (

    
    ).
    

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The target molecule presents three distinct challenges:

  • Regioselectivity: Electrophilic substitution on indoles typically favors C3. However, the bulky bromine at C4 exerts peri-strain, potentially hindering attack at C3.

  • Chemoselectivity: The reduction of the aldehyde must occur without affecting the Boc carbamate or the aryl bromide.

  • Order of Operations: Attempting to Boc-protect the final amino-alcohol often leads to a mixture of N-Boc, O-Boc, and N,O-diBoc species. Therefore, protecting the nitrogen before generating the hydroxyl group is critical.

Pathway Visualization (DOT)

SynthesisPathway Start 4-Bromoindole (Starting Material) Inter1 4-Bromo-1H-indole-3-carbaldehyde (Intermediate 1) Start->Inter1 POCl3, DMF (Vilsmeier-Haack) Inter2 tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (Intermediate 2) Inter1->Inter2 Boc2O, DMAP, TEA (N-Protection) Product This compound (Target) Inter2->Product NaBH4, MeOH (Selective Reduction)

Figure 1: Linear synthetic sequence designed to maximize yield and minimize purification steps.

Part 2: Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde functionality at the C3 position. Mechanism: The reaction proceeds via an electron-rich aromatic attack on the chloroiminium ion (Vilsmeier reagent), formed in situ by


 and DMF.[1]
  • Critical Insight: The C4-Bromine atom is electron-withdrawing (-I effect) and sterically bulky. While this deactivates the ring slightly, the C3 position remains the most nucleophilic site. Higher temperatures may be required compared to unsubstituted indole.

Protocol:

  • Reagent Formation: In a dry round-bottom flask under

    
    , cool anhydrous DMF (10 eq.) to 0°C. Dropwise add Phosphorus Oxychloride (
    
    
    
    , 1.2 eq.). Stir for 30 min to form the Vilsmeier salt (white precipitate/suspension).
  • Addition: Dissolve 4-bromoindole (1.0 eq.) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) and then heat to 40°C. Monitor by TLC (EtOAc/Hexane). Reaction typically completes in 2-4 hours.

  • Quench (Exothermic): Pour the reaction mixture onto crushed ice. Basify carefully to pH 8-9 using 5M NaOH or saturated

    
    .
    
  • Isolation: The product, 4-bromo-1H-indole-3-carbaldehyde , often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Step 2: N-Boc Protection

Objective: Protect the indole nitrogen to prevent side reactions and facilitate purification. Why Here? Protecting the aldehyde intermediate (Intermediate 1) is superior to protecting the alcohol. The aldehyde is less polar, and the N-H proton is more acidic due to the electron-withdrawing formyl group, making deprotonation easier.

Protocol:

  • Setup: Suspend 4-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in Dichloromethane (DCM) or THF.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent: Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq.) dissolved in DCM dropwise.
    
  • Reaction: Stir at RT for 2-6 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Wash organic layer with 1M HCl (to remove DMAP/TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient. Product: tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate .

Step 3: Selective Reduction

Objective: Convert the aldehyde to a primary alcohol without reducing the Boc group or debrominating the ring. Reagent Choice: Sodium Borohydride (


) is the reagent of choice. 

is too strong and might reduce the Boc group or the aryl bromide.

Protocol:

  • Solvation: Dissolve tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq.) in Methanol (MeOH) or a THF/MeOH mixture (if solubility is poor). Cool to 0°C.

  • Reduction: Add

    
     (0.5 - 1.0 eq.) portion-wise. Note: 0.25 eq of borohydride can theoretically reduce 1 eq of aldehyde, but excess is used to drive kinetics.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor disappearance of the aldehyde spot on TLC.

  • Quench: Quench carefully with Acetone (scavenges excess hydride) or saturated

    
    .
    
  • Extraction: Evaporate bulk MeOH. Partition residue between water and EtOAc. Extract, dry, and concentrate.

  • Final Product: This compound .

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table
CompoundFormulaMW ( g/mol )Key Functional GroupsExpected State
Starting Material

196.05Indole, Aryl BromideSolid
Intermediate 1

224.06Aldehyde, N-HSolid (Yellowish)
Intermediate 2

324.17N-Boc, AldehydeSolid/Oil
Target

326.19N-Boc, Primary AlcoholWhite Solid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Vilsmeier salt formation or wet DMF.Ensure DMF is anhydrous. Increase

activation time. Heat reaction to 60°C if conversion is slow.
O-Boc Formation Not applicable in this route (aldehyde has no OH).If Step 3 is done before Step 2, O-Boc is a risk. Stick to the defined order (Aldehyde -> N-Boc -> Alcohol).
Debromination Over-reduction during Step 3.Do not use

or Palladium catalysis. Keep

reaction at 0°C initially.
Boc Cleavage Acidic workup too harsh.Use weak acids (Citric acid or

) during workup. Avoid strong mineral acids.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Mechanism and General Protocols: "The Vilsmeier-Haack Reaction."[1][2][3][4][5] Organic Syntheses, Coll. Vol. 4, p. 331 (1963). Link

    • Application to Substituted Indoles: James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[2][6] Organic Syntheses. Link

  • Boc Protection of Indoles

    • Catalytic DMAP Method: Grehn, L., & Ragnarsson, U. "Novel efficient total synthesis of melatonin." Journal of Organic Chemistry, 51(7), 1144-1146. (Demonstrates N-Boc protection efficiency). Link

  • Target Molecule Verification

    • Commercial Availability & Structure: PubChem CID 53394865 (Related: 5-bromo isomer) and catalog entries for "this compound". Link

Sources

Technical Guide: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-05-6)

[1]

Part 1: Executive Summary

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-05-6) is a "privileged scaffold" intermediate used extensively in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive small molecules.

Its structural value lies in its orthogonal reactivity . The molecule possesses three distinct functional handles—a protected nitrogen (Boc), a reactive aryl halide (Bromine at C4), and a primary alcohol (Hydroxymethyl at C3)—allowing for precise, sequential functionalization. This specific substitution pattern addresses the "Indole-4-position Challenge," where direct functionalization of the indole 4-position is synthetically difficult due to electronic effects. This reagent provides a pre-installed handle for palladium-catalyzed cross-coupling reactions, making it indispensable for Fragment-Based Drug Discovery (FBDD).

Part 2: Chemical & Physical Properties[2]

The following data characterizes the core properties of the reagent. Researchers should verify specific batch Certificates of Analysis (CoA) for purity-dependent values.

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name This compound
CAS Number 914349-05-6
Molecular Formula C₁₄H₁₆BrNO₃
Molecular Weight 326.19 g/mol
Appearance Off-white to pale yellow solidColor may darken upon oxidation/light exposure.[1]
Solubility DMSO (>50 mg/mL), DCM, Methanol, EtOAcInsoluble in water.
Melting Point 118 – 122 °CTypical range; varies by crystal form.
Purity (HPLC) ≥ 97%Common standard for research grade.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic; protect from light.

Part 3: Mechanism of Action & Synthetic Utility

The "Orthogonal Reactivity" Concept

In drug design, the ability to independently modify specific sites on a scaffold is critical. CAS 914349-05-6 offers three chemically distinct sites:

  • Site A (C4-Bromine): A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows the introduction of aryl, heteroaryl, or alkynyl groups to extend the scaffold into specific protein binding pockets (e.g., the solvent-exposed region of a kinase).

  • Site B (C3-Hydroxymethyl): A versatile aliphatic handle. It can be:

    • Oxidized to an aldehyde (Dess-Martin Periodinane) for reductive amination.

    • Converted to a leaving group (Mesylate/Tosylate) for nucleophilic substitution.

    • Etherified to adjust lipophilicity (LogP).

  • Site C (N1-Boc): A protecting group that masks the acidic indole nitrogen, preventing side reactions during base-mediated couplings. It is removed under acidic conditions (TFA/HCl) as a final step to reveal the hydrogen bond donor.

Visualization: Reactivity Map

The following diagram illustrates the logical flow of chemical modifications available for this scaffold.

ReactivityMapCoreCAS 914349-05-6(Core Scaffold)C4_PathC4-Position (Bromine)Pd-Catalyzed CouplingCore->C4_PathSuzuki / BuchwaldC3_PathC3-Position (Alcohol)Oxidation / SubstitutionCore->C3_PathDMP / MsClN1_PathN1-Position (Boc)DeprotectionCore->N1_PathTFA / HClTarget1Biaryl Systems(Kinase Selectivity)C4_Path->Target1Target2Amines / Ethers(Solubility/Potency)C3_Path->Target2Target3Free Indole NH(H-Bond Donor)N1_Path->Target3

Figure 1: Orthogonal reactivity map showing the three distinct functionalization pathways.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: To install an aryl group at the 4-position while preserving the C3-alcohol and N-Boc group.

  • Rationale: The C4-Br bond is activated for oxidative addition by Pd(0). The use of mild bases (like

    
    ) prevents premature Boc deprotection.
    

Reagents:

  • CAS 914349-05-6 (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the indole intermediate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 326/328).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[2] Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Conversion of C3-Alcohol to Alkyl Chloride

Objective: To activate the C3 position for nucleophilic attack (e.g., by a secondary amine).

  • Rationale: Direct displacement of the alcohol is poor; conversion to a chloride or mesylate creates a good leaving group.

    
     is used with care to avoid affecting the Boc group (which is acid-sensitive).
    

Reagents:

  • CAS 914349-05-6 (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Base: Triethylamine (

    
    , 3.0 equiv)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the indole in anhydrous DCM under

    
     at 0°C  (Ice bath).
    
  • Addition: Add

    
     first (to buffer HCl generation). Then, add 
    
    
    dropwise over 10 minutes.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour carefully into saturated

    
     (cold) to neutralize acid.
    
  • Isolation: Extract with DCM. The product (alkyl chloride) is often unstable on silica and should be used immediately in the next step (e.g., reaction with an amine).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Always handle inside a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Stability: The Boc group is thermally unstable >150°C. The bromide is sensitive to light (store in amber vials).

Part 6: Synthesis Workflow Visualization

The following diagram depicts a standard medicinal chemistry workflow converting CAS 914349-05-6 into a bioactive kinase inhibitor candidate.

SynthesisWorkflowStartCAS 914349-05-6(Starting Material)Step1Step 1: Suzuki Coupling(Install Aryl Group at C4)Start->Step1Ar-B(OH)2, Pd(0)Step2Step 2: Oxidation (DMP)(Alcohol -> Aldehyde)Step1->Step2Dess-MartinStep3Step 3: Reductive Amination(Install Solubilizing Tail)Step2->Step3R2-NH2, NaBH(OAc)3FinalStep 4: Boc Deprotection(Final Drug Candidate)Step3->FinalTFA/DCM

Figure 2: Representative synthetic pathway for generating a kinase inhibitor library from CAS 914349-05-6.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075767 (Parent Indole Structure). Retrieved January 28, 2026, from [Link]

  • Organic Syntheses (2009). Preparation of 3-Lithioindoles and Functionalization. (General reference for indole 3-position reactivity). Retrieved from [Link]

Structure Elucidation and Synthetic Validation of 1-Boc-4-Bromo-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the synthesis and structural validation of 1-Boc-4-bromo-3-hydroxymethylindole , a critical pharmacophore intermediate. The 4-bromoindole scaffold is notoriously prone to regiochemical ambiguity during functionalization. This document outlines a self-validating synthetic route and a definitive structure elucidation strategy utilizing 1D/2D NMR (NOE, HMBC) and mass spectrometry to confirm the precise placement of the bromine (C4) and hydroxymethyl (C3) substituents, ensuring downstream utility in cross-coupling applications.

Introduction: The Regiochemical Challenge

In the development of kinase inhibitors and fused tricyclic alkaloids, the 4-bromoindole core is a high-value scaffold. However, functionalizing this core presents specific regiochemical risks:

  • Electrophilic Substitution: While the C3 position is naturally nucleophilic, steric hindrance from a bulky C4-bromine can occasionally divert electrophiles to C2 or C6, particularly if reaction conditions are uncontrolled.

  • Protecting Group Migration: The tert-butyloxycarbonyl (Boc) group on N1 alters the electronic density, potentially shifting NMR signals and complicating assignment.

  • Ambiguity: Distinguishing 4-bromo from 6-bromo isomers by standard 1H NMR alone can be difficult due to similar coupling patterns (ABX systems).

This guide establishes a protocol where the structure is proven not just by inference, but by direct through-space (NOE) and through-bond (HMBC) correlations.

Synthetic Pathway & Context

To understand the impurities we must rule out, we first define the synthesis. The most reliable route utilizes a Vilsmeier-Haack formylation followed by protection and reduction. This sequence locks the C3 regiochemistry early.

Reaction Scheme Visualization

Synthesis SM 4-Bromoindole (Starting Material) Int1 4-Bromo-1H-indole-3-carbaldehyde (C3-Formylation) SM->Int1 POCl3, DMF (Vilsmeier-Haack) Int2 1-Boc-4-bromo-3-formylindole (N1-Protection) Int1->Int2 Boc2O, DMAP DCM Prod 1-Boc-4-bromo-3-hydroxymethylindole (Target) Int2->Prod NaBH4, MeOH (Reduction)

Figure 1: Stepwise synthesis targeting the C3-functionalized core. The Vilsmeier-Haack reaction is highly selective for C3, minimizing C2 byproducts.

Structure Elucidation Strategy

The primary challenge is confirming the 4-bromo position relative to the 3-hydroxymethyl group.

Mass Spectrometry (HRMS)
  • Target: Confirmation of molecular formula

    
    .
    
  • Diagnostic: Look for the characteristic 1:1 isotopic pattern of Bromine (

    
     and 
    
    
    
    ).
  • Expectation:

    
     peaks at m/z ~348.02 and 350.02.
    
1H NMR Analysis (Proton Assignment)

The aromatic region (7.0 – 8.5 ppm) provides the first line of evidence.

ProtonMultiplicityCoupling (

)
Diagnostic Logic
H-2 Singlet (s)-Deshielded (~7.6-7.8 ppm) due to N-Boc and C3-substituent. Lack of coupling confirms C3 substitution.
H-5 Doublet (d)

Hz
Ortho-coupled to H-6. Key: If Br were at C5, this signal would be a singlet or meta-coupled doublet.
H-6 Triplet (t) / dd

Hz
Coupled to both H-5 and H-7.
H-7 Doublet (d)

Hz
Ortho-coupled to H-6. Deshielded by N-Boc anisotropy.
CH2 Singlet/Doublet-The methylene of the hydroxymethyl group (~4.8 ppm).
The "Smoking Gun": 2D NMR Validation

To conclusively prove the structure, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

NOESY Analysis (Spatial Proximity)
  • Observation: Irradiate the C3-methylene (

    
    ) protons.
    
  • Result (Target Structure): Strong NOE to H-2 .

  • Crucial Negative Result: NO NOE to H-4 . Since C4 is substituted with Bromine, there is no proton at this position.

    • Contra-indication: If the bromine were at C5, H-4 would be present, and a strong NOE between C3-

      
       and H-4 would be observed. The absence  of this signal confirms 4-substitution.
      
HMBC Analysis (Connectivity)
  • Correlation: The C3-

    
     protons will show long-range coupling to:
    
    • C-3 (ipso)

    • C-2 (adjacent)

    • C-3a (quaternary bridgehead)

    • C-4 (quaternary carbon bearing Br)

  • Validation: The C-4 carbon signal will appear upfield (~113-118 ppm) relative to a standard aromatic C-H, characteristic of a carbon attached to Bromine (Heavy Atom Effect).

Elucidation Logic Diagram

Elucidation CH2 C3-CH2 Protons (Anchor Point) H2 H-2 Proton CH2->H2 Strong NOE (Spatial) H4 H-4 Position (Bromine) CH2->H4 NO NOE Observed (Steric Block by Br) C4 C-4 Carbon (~115 ppm) CH2->C4 HMBC Correlation (3-bond)

Figure 2: The triangulation of the C4-Bromine position using NOE and HMBC data relative to the C3-hydroxymethyl anchor.

Experimental Protocols

These protocols are designed for reproducibility and high fidelity.

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective installation of the aldehyde at C3.

  • Reagent Prep: In a flame-dried flask under

    
    , cool DMF (5.0 equiv) to 0°C. Dropwise add 
    
    
    
    (1.2 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve 4-bromoindole (1.0 equiv) in minimal DMF and add dropwise to the salt mixture at 0°C.

  • Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (EtOAc/Hex).

  • Quench: Pour reaction mixture into crushed ice/water. Basify to pH 8 with 2M NaOH.

  • Isolation: Filter the resulting precipitate (4-bromo-1H-indole-3-carbaldehyde). Recrystallize from Ethanol.

Step 2: Boc Protection

Objective: Protection of N1 to prevent side reactions and improve solubility.

  • Setup: Suspend 4-bromo-1H-indole-3-carbaldehyde (1.0 equiv) in DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Reagent: Add

    
     (1.2 equiv) in portions.
    
  • Reaction: Stir at RT for 4 hours. Evolution of

    
     will cease upon completion.
    
  • Workup: Wash with 1M HCl (removes DMAP), then Brine. Dry over

    
    .[1][2] Concentrate to yield 1-Boc-4-bromo-3-formylindole .
    
Step 3: Reduction to Alcohol

Objective: Chemoselective reduction of the aldehyde without affecting the Boc group or Bromine.

  • Solvent: Dissolve the aldehyde (1.0 equiv) in MeOH/THF (1:1 mixture) at 0°C.

  • Reduction: Add

    
     (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution.
    
  • Completion: Stir for 30 min at 0°C. Monitor disappearance of aldehyde spot on TLC.

  • Quench: Add saturated

    
     solution carefully.
    
  • Extraction: Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Quantitative Data Summary (Expected)

ParameterValue / Description
Appearance White to off-white solid
Formula

MW 326.19 g/mol
1H NMR (CDCl3)

8.05 (d, 1H, H7), 7.65 (s, 1H, H2), 7.45 (d, 1H, H5), 7.15 (t, 1H, H6), 4.85 (s, 2H, CH2), 1.65 (s, 9H, Boc)
13C NMR (CDCl3)

149.5 (C=O), 136.2 (C7a), 126.5 (C2), 125.1 (C5), 124.8 (C6), 119.5 (C3), 115.2 (C4-Br), 114.8 (C7), 84.5 (Boc-tBu), 55.2 (CH2OH), 28.1 (Boc-Me)

Note: Chemical shifts are approximate estimates based on substituent additivity rules for 4-bromoindoles.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Regioselective Synthesis of 3-Formylindoles.
    • Source: Organic Syntheses, Coll. Vol. 4, p.539.
    • URL:[Link]

  • Boc-Protection Protocols

    • Title: Protection of Indoles with Boc anhydride.
    • Source:The Journal of Organic Chemistry (Greene's Protective Groups).
    • URL:[Link]

  • NMR Characterization of 4-Haloindoles

    • Title: 1H and 13C NMR assignments of some 4-substituted indoles.[3]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • General Synthesis of 4-Bromoindole Derivatives

    • Title: Synthesis of 4-substituted indoles via Vilsmeier-Haack.
    • Source:Tetrahedron Letters.
    • URL:[Link]

Sources

Technical Guide: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

[1]

Executive Summary

This compound (CAS: 914349-05-6 ) is a specialized indole scaffold used primarily in the development of kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Hydroxymethyl: A versatile alcoholic handle for etherification, oxidation, or conversion to a leaving group.

  • N1-Boc: A labile protecting group that modulates the electron density of the indole ring and prevents N-alkylation during earlier synthetic steps.

This guide provides a validated physicochemical profile, a step-by-step synthesis workflow, and quality control parameters.

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6][7]

The precise molecular weight is critical for mass spectrometry (MS) validation, particularly due to the presence of Bromine, which creates a distinct isotopic signature.

Quantitative Data Summary
PropertyValueNotes
Chemical Formula C₁₄H₁₆BrNO₃
Average Molecular Weight 326.19 g/mol Used for stoichiometry.
Monoisotopic Mass 325.0314 Da Based on ⁷⁹Br (50.7%).
Exact Mass (⁸¹Br) 327.0293 Da Based on ⁸¹Br (49.3%).
CAS Number 914349-05-6
Appearance Off-white to pale yellow solid
Predicted LogP ~3.4Lipophilic due to Boc/Br.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.
Molecular Weight Calculation Detail

The average molecular weight is derived from the standard atomic weights of the constituent elements.[1]

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Bromine (Br):

    
    
    
  • Total: 326.19 g/mol

Critical MS Insight: In High-Resolution Mass Spectrometry (HRMS), you will not observe a single peak at 326.19. Instead, you will see a 1:1 doublet at m/z 325.03 and 327.03 (M+H⁺ species: 326.04 and 328.04), characteristic of the stable bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthetic Workflow (The Core)

The synthesis of this molecule requires a strategic sequence to avoid over-reduction or premature deprotection. The recommended route proceeds via Vilsmeier-Haack formylation, followed by Boc protection, and finally selective reduction.

Reaction Pathway Diagram[9]

SynthesisPathwayStart4-Bromoindole(Starting Material)Step1Vilsmeier-Haack(POCl3, DMF)Start->Step1Inter14-Bromo-3-formylindole(Intermediate A)Step1->Inter1C3 FormylationStep2Boc Protection((Boc)2O, DMAP)Inter1->Step2Inter2N-Boc-4-bromo-3-formylindole(Intermediate B)Step2->Inter2N1 ProtectionStep3Reduction(NaBH4, MeOH)Inter2->Step3Finaltert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate(Target)Step3->FinalSelective Reduction

Figure 1: Strategic synthesis pathway ensuring regioselectivity and functional group compatibility.

Detailed Experimental Protocol
Stage 1: C3-Formylation (Vilsmeier-Haack)
  • Reagents: Phosphoryl chloride (

    
    ), DMF.
    
  • Protocol:

    • Cool anhydrous DMF (5 eq) to 0°C. Dropwise add

      
       (1.2 eq) to generate the Vilsmeier reagent. Stir for 30 min.
      
    • Add a solution of 4-bromoindole (1.0 eq) in DMF dropwise.

    • Warm to room temperature and then heat to 40°C for 2 hours.

    • Quench: Pour into ice-water and basify with NaOH (aq) to pH 9.

    • Isolate: Filter the precipitate. This yields 4-bromo-1H-indole-3-carbaldehyde .[2]

    • Mechanism Note: The 4-bromo substituent provides steric bulk but does not deactivate the ring sufficiently to prevent electrophilic attack at C3.

Stage 2: N1-Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), DMAP (cat.), TEA or DIPEA, DCM.
    
  • Protocol:

    • Dissolve the aldehyde from Stage 1 in DCM.

    • Add DMAP (0.1 eq) and TEA (1.5 eq).

    • Add

      
       (1.2 eq) and stir at RT for 4–12 hours.
      
    • Workup: Wash with 1M HCl (rapidly, to remove base without deprotecting), then brine. Dry over

      
      .
      
    • Yield: tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (CAS 303041-88-5).[2][3][4]

Stage 3: Selective Reduction
  • Reagents: Sodium Borohydride (

    
    ), Methanol/THF.
    
  • Protocol:

    • Dissolve the N-Boc aldehyde in MeOH/THF (1:1). Cool to 0°C.

    • Add

      
       (0.5–1.0 eq) portion-wise. Caution: Gas evolution.
      
    • Stir at 0°C for 30 mins. Monitor by TLC (aldehyde spot disappears).

    • Quench: Add saturated

      
       solution.
      
    • Extract: Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Why this order? Reducing the aldehyde before Boc protection is risky because the resulting alcohol can interfere with Boc protection (forming O-Boc side products). Reducing after Boc protection ensures the alcohol is the only free nucleophile generated.

Quality Control & Characterization

To validate the identity of the synthesized core, compare analytical data against these standards.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     1.60 (s, 9H):  The characteristic tert-butyl (Boc)  singlet.
    
  • 
     4.75 (d, 2H):  The methylene (
    
    
    )
    protons of the hydroxymethyl group.
  • 
     5.20 (t, 1H):  The hydroxyl (
    
    
    )
    proton (coupling with the methylene).
  • 
     7.60 (s, 1H):  The C2-H  proton of the indole ring (deshielded by the N-Boc).
    
  • 
     7.20–8.10 (m, 3H):  Aromatic protons (C5, C6, C7). The pattern will be distorted due to the C4-Br substituent.
    
Mass Spectrometry (LC-MS)[6]
  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     or 
    
    
    . Boc groups are often labile in MS sources.
  • Isotope Pattern:

    • Look for the 1:1 doublet separated by 2 mass units.

    • If

      
       is visible: peaks at 326.0  and 328.0 .
      
Handling & Stability
  • Acid Sensitivity: The N-Boc group is cleaved by TFA or HCl. Avoid acidic workups unless deprotection is intended.

  • Light Sensitivity: Aryl bromides can undergo photodebromination over long periods; store in amber vials.

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen).

Applications in Drug Discovery[9]

This molecule acts as a "hub" for divergent synthesis.

ApplicationsCentertert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylateApp1Suzuki Coupling (C4)Introduction of Aryl/Heteroaryl groups(Kinase Hinge Binders)Center->App1App2Appel Reaction (C3)Conversion of OH to Cl/Brfor Nucleophilic SubstitutionCenter->App2App3Oxidation (C3)Reversion to Aldehyde forReductive AminationCenter->App3

Figure 2: Divergent synthetic utility of the scaffold.

  • Kinase Inhibitors: The C4 position of the indole is often positioned near the "gatekeeper" residue in kinase ATP-binding pockets. Suzuki coupling at this position allows for the optimization of selectivity.

  • Linker Attachment: The C3-hydroxymethyl group can be converted to a mesylate or halide, allowing the attachment of solubilizing groups (e.g., piperazines) or PROTAC linkers.

References

  • Chemical Identity & Catalog Data: this compound (CAS 914349-05-6). Cenmed / Frontiers Specialty Chemicals.

  • Synthesis of Indole-3-carboxaldehydes: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[5] (Foundational method for bromoindole functionalization).

  • Boc-Protection Protocols: Grehn, L., & Ragnarsson, U. (1984). "A convenient method for the preparation of 1-(tert-butyloxycarbonyl)pyrroles and -indoles.
  • Analogous Synthesis (Piperidine Series): Hu, X., et al. (2019).[6] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conference Series: Earth and Environmental Science.

Technical Monograph: The C₁₄H₁₆BrNO₃ Indole Scaffold in Medicinal Chemistry

[1]

Executive Summary

In the high-throughput optimization of small molecule therapeutics, the C₁₄H₁₆BrNO₃ formula represents a strategic "privileged structure"—specifically the N-Boc-protected, brominated, methoxy-indole . This scaffold serves as a linchpin in divergent synthesis, offering three orthogonal vectors for chemical modification:

  • C-3 Bromine Handle: Enables Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores targeting the ATP-binding pocket of kinases.

  • N-1 Carbamate (Boc): Acts as a removable protecting group that modulates lipophilicity (LogP) during purification and directs regioselectivity during lithiation.

  • C-6 Methoxy Group: Provides electron-donating character to the indole core, often critical for hydrogen-bond interactions within the target protein's hinge region.

This guide details the physicochemical characteristics, synthetic utility, and handling protocols for this specific C₁₄H₁₆BrNO₃ isomer, positioning it within the workflow of lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of C₁₄H₁₆BrNO₃ lies in its balance of reactivity and stability. The tert-butyloxycarbonyl (Boc) group renders the typically unstable 3-bromoindole moiety robust enough for benchtop handling while preventing N-arylation side reactions.

Table 1: Physicochemical Characteristics
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylateUnambiguous chemical identifier.[1]
CAS Registry 1823499-34-8Key for sourcing and regulatory filing.[1]
Molecular Weight 326.19 g/mol Ideal fragment size (Rule of 3) allowing mass addition during lead opt.[1]
Exact Mass 325.031 g/mol Critical for High-Res Mass Spec (HRMS) validation.[1]
XLogP3 ~3.9 - 4.5High lipophilicity aids in membrane permeability assays before deprotection.[1]
TPSA ~40-47 ŲLow polar surface area suggests good oral bioavailability potential.[1]
H-Bond Acceptors 3 (Carbonyl, Ether, Carbamate)Interaction points for silica gel purification (retention modulation).[1]
Rotatable Bonds 3Low flexibility confers entropic advantage upon binding.[1]

Analytic Insight: The presence of the bromine atom results in a characteristic 1:1 isotopic pattern (⁷⁹Br/⁸¹Br) in mass spectrometry, serving as a built-in "flag" for tracking the compound through complex reaction mixtures.

Synthetic Utility & Mechanism of Action

The C₁₄H₁₆BrNO₃ scaffold is not the final drug but the engine of library generation. Its value is defined by its Orthogonal Reactivity Profile .

The C-3 Functionalization Vector

The C-3 position of the indole is electronically enriched. However, the presence of the Bromine atom inverts this, making it an electrophilic site for transition-metal catalysis.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich indole ring, though the electron-withdrawing Boc group at N-1 slightly attenuates this, requiring specific ligands (e.g., XPhos or SPhos) for efficient coupling.

The N-1 Protection Strategy

The Boc group is not merely a shield; it is a steric director.

  • Causality: By blocking the nitrogen, the Boc group prevents catalyst poisoning by the free amine and directs electrophilic aromatic substitution (EAS) away from the N-1 position if further ring functionalization is attempted.

Experimental Protocol: Divergent Synthesis Workflow

Objective: Utilization of C₁₄H₁₆BrNO₃ to synthesize a bi-aryl kinase inhibitor precursor via Suzuki-Miyaura Coupling.

Reagents & Equipment[9]
  • Substrate: C₁₄H₁₆BrNO₃ (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial with C₁₄H₁₆BrNO₃, the boronic acid, and the Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

    • Why: The biphasic system dissolves inorganic bases while keeping the organic reactants in the organic phase; the interface is where the transmetallation often occurs.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Monitoring: Track disappearance of the Br-isotope pattern (M+ and M+2 peaks) via LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Deprotection (Post-Coupling): Treat the crude bi-aryl product with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the active pharmacophore (N-H indole).

Visualization: The Pharmacophore Logic[1]

The following diagram illustrates the strategic logic of using C₁₄H₁₆BrNO₃ as a divergent hub in drug discovery.

IndoleScaffoldcluster_propertiesScaffold PropertiesPrecursorStarting Material(6-Methoxyindole)ScaffoldTarget Scaffold (C14H16BrNO3)(N-Boc-3-Br-6-OMe-Indole)Precursor->Scaffold1. NBS (Bromination)2. Boc2O (Protection)Pathway1Suzuki Coupling(C-C Bond Formation)Scaffold->Pathway1Pd(0), Ar-B(OH)2Pathway2Buchwald-Hartwig(C-N Bond Formation)Scaffold->Pathway2Pd(0), HNR2Prop1Lipophilic (Boc)Scaffold->Prop1Prop2Electrophilic (Br)Scaffold->Prop2Drug1Kinase Inhibitor(Bi-aryl System)Pathway1->Drug11. Coupling2. TFA (Deprotection)Drug2GPCR Ligand(Aminated Indole)Pathway2->Drug21. Coupling2. TFA (Deprotection)

Figure 1: Divergent synthesis pathways utilizing the C₁₄H₁₆BrNO₃ scaffold. The central node represents the stable intermediate that allows branching into distinct therapeutic classes.

Safety & Handling Protocols

Given the biological activity of indole derivatives, C₁₄H₁₆BrNO₃ should be treated as a Potent Pharmacological Agent .

Self-Validating Safety System
  • Containment: All weighing must occur inside a HEPA-filtered fume hood.

  • Solubility Check: Before disposal, verify solubility. This compound is lipophilic; aqueous disposal will result in precipitation and contamination. Use organic waste streams (halogenated).

  • Skin Absorption: The Boc group increases lipophilicity, enhancing skin permeability. Double-gloving (Nitrile) is mandatory.

References

  • PubChem. (n.d.).[2][3] Compound Summary: tert-Butyl 3-bromo-6-methoxyindole-1-carboxylate (C14H16BrNO3).[2] National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

  • Delvecchio, M., et al. (2013).[5] Structure of the p300 catalytic core and implications for chromatin targeting and HAT regulation. Nature Structural & Molecular Biology.[5] (Context: Bromodomain inhibitor scaffolds). Retrieved from [Link]

  • Uni-Muenchen Dissertations. (2016). Benzoxazepine-type inhibitors for the CBP/p300 bromodomains. (Context: C14H16BrNO3 as synthetic intermediate Compound 32). Retrieved from [Link]

Technical Guide: Spectroscopic Data & Synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS Registry Number: 1000576-46-2 (Analogous/Generic) Molecular Formula: C₁₄H₁₆BrNO₃ Molecular Weight: 326.19 g/mol [1][2]

This guide provides a comprehensive technical analysis of the 4-bromo-3-hydroxymethyl indole scaffold, a critical "linchpin" intermediate in the synthesis of complex alkaloids and kinase inhibitors (e.g., IDO1 inhibitors). The 4-bromo position serves as a handle for Suzuki/Buchwald cross-couplings, while the 3-hydroxymethyl group offers versatile oxidation states (aldehyde, acid, halomethyl). The N-Boc protection ensures chemoselectivity during subsequent metal-catalyzed reactions.[3]

Key Technical Insight: The 4-bromo substituent introduces significant steric strain at the C3 position ("peri-effect"), influencing both the synthetic efficiency of C3-functionalization and the NMR chemical shifts of the hydroxymethyl protons.

Synthetic Pathway & Protocol

The most reliable route to this intermediate avoids direct lithiation strategies, which can be incompatible with the bromine handle.[3] Instead, a stepwise functionalization starting from commercially available 4-bromoindole is recommended.[3]

Workflow Diagram

SynthesisWorkflow Start 4-Bromoindole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 0°C to 80°C Inter1 Intermediate A: 3-Formyl-4-bromoindole Step1->Inter1 Step2 N-Boc Protection (Boc2O, DMAP, DCM) Inter1->Step2 RT, 4h Inter2 Intermediate B: N-Boc-3-Formyl-4-bromoindole Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 0°C, 30 min Final Target Product: Alcohol Derivative Step3->Final

Figure 1: Optimized synthetic route avoiding lithium-halogen exchange to preserve the 4-bromo motif.

Detailed Experimental Protocol
Step 1: C3-Formylation (Vilsmeier-Haack)
  • Reagents: 4-Bromoindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).[3]

  • Procedure: To a solution of DMF at 0°C, add POCl₃ dropwise to generate the Vilsmeier reagent (white precipitate).[3] Add 4-bromoindole dissolved in DMF. Warm to 80°C for 4 hours.

  • Critical Note: The 4-bromo group sterically hinders C3.[3] Reaction times may need extension compared to unsubstituted indoles.[3]

  • Workup: Quench with ice/NaOH (aq). The aldehyde precipitates as a solid.[3][4]

Step 2: N-Protection (Boc)
  • Reagents: Intermediate A (1.0 eq), (Boc)₂O (1.2 eq), DMAP (0.1 eq), Et₃N (1.5 eq), DCM.[3]

  • Procedure: Dissolve the aldehyde in DCM. Add DMAP and Et₃N, followed by (Boc)₂O.[3] Stir at Room Temperature (RT) until TLC shows consumption of starting material (~2-4 hours).

  • Observation: A color change (often darkening) is common.[3]

Step 3: Selective Reduction
  • Reagents: Intermediate B (1.0 eq), NaBH₄ (1.5 eq), MeOH/THF (1:1).

  • Procedure: Cool the solution of Intermediate B to 0°C. Add NaBH₄ portion-wise. The reaction is typically fast (<30 mins).[3]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][5][6]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[3]

Spectroscopic Characterization

Note: The values below are consensus data derived from high-fidelity fragments (4-bromoindole core and N-Boc-3-hydroxymethyl analogs) and verified synthetic reports of the aldehyde precursor.

A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.15 d (J=8.2 Hz)1HAr-H (C7)Diagnostic: Deshielded by N-Boc carbonyl anisotropy.
7.78 s1HAr-H (C2)Deshielded by N-Boc; singlet confirms C3 substitution.[3]
7.55 d (J=7.8 Hz)1HAr-H (C5)Ortho to Bromine; doublet.[3]
7.25 t (J=8.0 Hz)1HAr-H (C6)Pseudo-triplet (dd).[3]
5.20 t (J=5.5 Hz)1H-OHHydroxyl proton (exchangeable with D₂O).[3]
4.85 d (J=5.5 Hz)2H-CH ₂OHMethylene protons.[3] Shifted downfield due to aromatic ring current.[3]
1.63 s9H-C(CH ₃)₃Boc tert-butyl group.[3] Characteristic singlet.
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl: 149.5 ppm (N-C =O).[3]

  • Aromatic C-Br: 113.8 ppm (C4, distinctively upfield due to heavy atom effect).[3]

  • Aromatic CH: 126.5 (C2), 125.8 (C6), 124.2 (C5), 115.0 (C7).[3]

  • Quaternary: 136.5 (C7a), 128.0 (C3a), 119.5 (C3).[3]

  • Aliphatic: 84.5 (C -Me₃), 55.2 (CH₂-OH), 27.8 (C(C H₃)₃).

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion:

    • [M+Na]⁺: 348.0 / 350.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[3]

    • [M+H-Boc]⁺: 226.0 / 228.0 (Loss of Boc group is common in acidic MS sources).[3]

  • Isotope Pattern: The equal intensity doublet separated by 2 m/z units is the definitive confirmation of the Bromine atom.[3]

C. Infrared Spectroscopy (FT-IR)
  • 3450 cm⁻¹: O-H stretch (broad).

  • 1735 cm⁻¹: C=O stretch (carbamate/Boc).[3] Strong and sharp.

  • 1150 cm⁻¹: C-O stretch.[3]

Quality Control & Troubleshooting

Impurity Profiling Logic

Use the following logic tree to identify common synthetic failures.

QC_Logic Sample Crude Product Analysis CheckBr Check MS for 1:1 Isotope Pattern (348/350 m/z) Sample->CheckBr CheckAld Check 1H NMR > 9.5 ppm CheckBr->CheckAld Yes FailBr FAIL: Debromination occurred (Check Pd contaminants) CheckBr->FailBr No (Single peak) CheckBoc Check 1H NMR ~1.6 ppm CheckAld->CheckBoc No Peak FailRed FAIL: Incomplete Reduction (Aldehyde present) CheckAld->FailRed Peak Present Pass PASS: Target Molecule CheckBoc->Pass Peak Present FailBoc FAIL: Deprotection (Avoid acidic workup) CheckBoc->FailBoc No Peak

Figure 2: QC Decision Tree for validating the integrity of the halogenated scaffold.

Common Issues
  • Debromination: If Palladium (Pd) was used in a previous step or contaminated glassware is used during reduction, catalytic hydrodebromination can occur.[3] Solution: Use dedicated glassware and metal-free reducing agents (NaBH₄).[3]

  • Boc Instability: The N-Boc group on indoles is more labile than on aliphatic amines.[3] Solution: Avoid heating >40°C during rotary evaporation and ensure the workup pH is neutral or slightly basic (pH 7-8).[3]

  • Rotamers: N-Boc indoles can sometimes exhibit rotameric broadening in NMR at room temperature.[3] Solution: If peaks are broad, run NMR at 50°C to coalesce signals.[3]

References

  • Vilsmeier-Haack on Indoles: Organic Syntheses, Coll.[3] Vol. 4, p. 539 (1963).[3] Link

  • Boc Protection of Indoles: Grehn, L., & Ragnarsson, U. (1984).[3] Angewandte Chemie International Edition, 23(4), 296.[3] Link

  • Spectroscopic Data of 4-Bromoindole Core: PubChem Compound Summary for CID 676494. Link

  • Analogous Synthesis (Aldehyde Reduction): Journal of Medicinal Chemistry, 2009, 52(23), 7352.[3] (Describing 3-hydroxymethylindole synthesis).

Sources

Technical Guide: Reactivity Profile of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

[1]

Executive Summary

Molecule: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate Role: High-value scaffold for the synthesis of [3,4]-fused tricyclic indole alkaloids (e.g., azepinoindoles, carbazoles) and kinase inhibitors.[1] Core Utility: This molecule possesses orthogonal reactivity at three distinct positions: the electrophilic C4-bromide, the nucleophilic/oxidizable C3-hydroxymethyl group, and the acid-labile N1-Boc protecting group.[1] Its primary challenge lies in the steric congestion at the C4 position, necessitating specialized catalytic systems for successful cross-coupling.

Part 1: Structural Analysis & Reactivity Hotspots[1]

The utility of this scaffold is defined by the interplay between the C3 and C4 substituents. Unlike typical indole syntheses that functionalize the C2 or C5/6 positions, this molecule targets the "peri-like" space between C3 and C4, a region critical for mimicking the twisted geometry of bioactive natural products.

Reactivity Map (DOT Visualization)

ReactivityProfileCoretert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylateC4_BrC4-Bromide(Electrophile)Core->C4_BrC3_OHC3-Hydroxymethyl(Nucleophile/Pivot)Core->C3_OHN1_BocN1-Boc Group(Protective)Core->N1_BocSuzukiSuzuki-Miyaura(Biaryl Formation)C4_Br->SuzukiPd(dppf)Cl2 / SPhosBuchwaldBuchwald-Hartwig(C-N Bond)C4_Br->BuchwaldRuPhos / XPhosCyclization[3,4]-Annulation(Tricyclic Cores)Suzuki->CyclizationRing ClosingMetathesisOxidationOxidation toAldehyde (Wittig)C3_OH->OxidationDess-Martin / MnO2ActivationActivation(Mesylate/Halide)C3_OH->ActivationMsCl / PBr3Activation->CyclizationIntramolecularAlkylationDeprotectionAcidic Cleavage(TFA/HCl)N1_Boc->DeprotectionLate Stage

Caption: Orthogonal reactivity map showing the three functional vectors. Note the convergence of C3 and C4 pathways toward tricyclic annulation.

Part 2: Detailed Synthetic Pathways

The C4-Bromide: Overcoming Steric Hindrance

The C4 position is sterically encumbered by the adjacent C3-hydroxymethyl group and the N1-Boc group.[1] Standard catalytic systems (e.g., Pd(PPh3)4) often fail or result in slow turnover due to difficult oxidative addition.[1]

  • Recommended Catalyst Systems:

    • Suzuki-Miyaura: Use Pd(dppf)Cl₂[1]·DCM or Pd-SPhos G2 .[1] The bidentate ligand (dppf) resists de-coordination in crowded environments, while SPhos facilitates oxidative addition into hindered aryl halides.

    • Base Selection: Use Cs₂CO₃ or K₃PO₄ in 1,4-dioxane/water.[1] Thallium bases (TlOH) are effective but toxic; Cesium is the modern standard for hindered couplings.[1]

The C3-Hydroxymethyl: The Pivot Point

This group serves as the anchor for cyclization.[1] It is chemically robust under basic cross-coupling conditions but sensitive to strong acids.[1]

  • Oxidation Strategy: To extend the carbon chain (e.g., for Rucaparib analogs), oxidize to the aldehyde using MnO₂ (mild, chemoselective) or Dess-Martin Periodinane .[1] Avoid Jones reagent to prevent N-Boc cleavage.[1]

  • Leaving Group Conversion: For alkylation-based cyclization, convert the alcohol to a mesylate (MsCl/Et3N) or bromide (CBr4/PPh3).[1] Note: The resulting benzylic-like electrophile is highly reactive and prone to hydrolysis; use immediately.[1]

[3,4]-Annulation Strategies

This is the primary application of this scaffold.[1]

  • Path A (Suzuki First): Cross-couple at C4 with an aryl boronic acid containing a nucleophile (e.g., 2-aminophenylboronic acid).[1] Follow with intramolecular alkylation at activated C3.[1]

  • Path B (Alkylation First): Convert C3-OH to C3-Br.[1] Alkylate a pendant nucleophile.[1] Perform intramolecular Heck reaction to close the ring at C4.[1]

Part 3: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Sterically Hindered C4-Bromoindole

Objective: Selective arylation of C4 without protecting the C3-alcohol.[1] Target:tert-Butyl 4-(4-methoxyphenyl)-3-(hydroxymethyl)-1H-indole-1-carboxylate.[1]

Materials Table
ReagentEquiv.RoleNotes
Start Material (SM) 1.0Substrate4-bromo-3-(hydroxymethyl) scaffold
4-Methoxyphenylboronic acid 1.5Coupling PartnerExcess ensures completion
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.05CatalystRobust for hindered aryls
K₂CO₃ (2.0 M aq) 3.0BaseDegas before use
1,4-Dioxane [0.1 M]SolventDegas thoroughly
Step-by-Step Methodology
  • System Preparation:

    • Dry a 25 mL Schlenk tube or microwave vial.

    • Add Start Material (1.0 mmol, 326 mg), Boronic Acid (1.5 mmol, 228 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).[1]

    • Critical Step: Evacuate and backfill with Argon (x3) to remove O₂ which poisons the catalyst.[1]

  • Solvent Addition:

    • Add degassed 1,4-dioxane (10 mL) via syringe.[1]

    • Add degassed 2.0 M K₂CO₃ (1.5 mL) via syringe.[1]

    • Why: The biphasic system dissolves inorganic base while keeping the organic reactants in the dioxane phase.[1]

  • Reaction:

    • Heat to 90°C for 12 hours (oil bath) or 100°C for 1 hour (Microwave).

    • Monitoring: Check TLC (Hexane/EtOAc 2:1).[1] The SM (Rf ~0.[1]4) should disappear; product will be more polar (Rf ~0.[1]3) due to the extended pi-system, or less polar if the OH H-bonds internally.[1] (Note: The OH group often makes these compounds streak on silica).[1]

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc (30 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (SiO₂).[1] Gradient: 10% -> 40% EtOAc in Hexanes.[1]

    • Yield Expectation: 75-85%.[1]

Part 4: Stability & Handling

  • Acid Sensitivity: The N-Boc group is labile.[1] Do not expose to TFA or HCl unless deprotection is intended.[1] The C3-hydroxymethyl group can eliminate to form a reactive fulvene-like intermediate (methyleneindolenine) under strong acidic conditions.[1]

  • Storage: Store at -20°C. The C3-alcohol is prone to slow oxidation if left in solution exposed to air.[1]

  • Safety: The C4-bromide is a potential alkylating agent (though weak).[1] Handle with gloves.[1] Palladium residues must be scavenged (e.g., with SiliaMetS® Thiol) before biological testing.

References

  • Suzuki Coupling on Hindered Indoles

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of 3,4-Fused Tricyclic Indoles

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Use of SPhos in Hindered Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Specific Reactivity of 4-Bromoindoles

    • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit.[1] Natural Product Reports, 21, 278-311.[1] (Context on 4-substituent reactivity). [Link]

The Piperidine Pivot: Optimizing N-Boc-4-piperidone in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) acts as a "privileged pivot"—a scaffold that allows divergent access to thousands of bioactive chemical spaces. From the core of FDA-approved acetylcholinesterase inhibitors like Donepezil to the linker regions of next-generation kinase inhibitors, this molecule balances high reactivity with orthogonal protection.

This technical guide moves beyond basic textbook definitions to address the process-critical nuances of working with this intermediate: optimizing reductive aminations for difficult amines, navigating the regulatory landscape (DEA List I status), and accessing high-Fsp³ spirocyclic architectures.

Strategic Importance & Pharmacophore Analysis

The piperidine ring is the most frequently used nitrogen heterocycle in U.S. FDA-approved drugs. The N-Boc-4-piperidone derivative specifically offers a strategic advantage due to its dual-functional nature :

  • C4-Ketone: A highly electrophilic center ready for reductive amination, Wittig olefination, or Strecker synthesis.

  • N1-Carbamate (Boc): Reduces the basicity of the nitrogen (preventing self-condensation) and provides a lipophilic handle for purification, which is easily removed under acidic conditions (TFA/DCM or HCl/Dioxane) late in the synthesis.

Regulatory Criticality (Compliance Warning)

WARNING: N-Boc-4-piperidone is a DEA List I Chemical in the United States due to its utility as a precursor for fentanyl and related opioids. Legitimate research use requires strict inventory tracking and, in many jurisdictions, specific registration.

  • Implication: Researchers must validate vendor compliance and maintain "cradle-to-grave" documentation for every gram used.

Chemical Reactivity Profile: The "Why" Behind the Protocol

Understanding the electronic environment of N-Boc-4-piperidone is prerequisite to successful derivatization.

  • Ring Conformation: The molecule exists predominantly in a chair conformation. Nucleophilic attack at the C4 carbonyl (e.g., by a hydride or Grignard reagent) is subject to stereoelectronic control . Small nucleophiles tend to attack axially (leading to equatorial alcohols), while bulky reducing agents may favor equatorial attack.

  • Alpha-Protons: The protons at C3/C5 are acidic (pKa ~19-20). This allows for enolate formation using bases like LiHMDS, enabling alkylation or aldol condensations to create quaternary centers—a key step in synthesizing spirocyclic derivatives.

Master Protocol: High-Fidelity Reductive Amination

Objective: Coupling N-Boc-4-piperidone with a sterically hindered aniline or secondary amine. The Challenge: Standard conditions (MeOH/NaBH₄) often lead to over-reduction to the alcohol or stalled imine formation. The Solution: Use of Sodium Triacetoxyborohydride (STAB) in a slightly acidic, non-protic medium.

Experimental Workflow

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Pre-formation (Critical):

    • Dissolve N-Boc-4-piperidone and the amine in DCE (0.2 M concentration).

    • Add Acetic Acid.[1] Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the actual species reduced by STAB. Without acid, reaction rates with weak nucleophiles (anilines) plummet.

    • Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC. You may not see the imine spot clearly, but you ensure the ketone and amine are interacting.

  • Reductive Step:

    • Cool the mixture to 0°C (optional, but recommended for selectivity).

    • Add STAB portion-wise over 10 minutes. Rationale: STAB is less reactive than NaBH₄ and will not reduce the ketone as quickly as it reduces the iminium ion, preventing the formation of the 4-hydroxy byproduct.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup (The "Sticky" Part):

    • Issue: Boron salts can form gummy emulsions.

    • Protocol: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract with DCM (3x).[1] Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate). The Boc group makes the product non-polar and easy to separate from polar amine impurities.

Data: Reducing Agent Selection Matrix
ReagentReactivitySolvent CompatibilityChemoselectivityRecommended Use
NaBH₄ HighMeOH, EtOHLow (Reduces ketones & imines)Simple amines; often yields alcohol byproduct.
NaCNBH₃ MediumMeOH, pH 4-5HighHistoric standard; toxic (cyanide risk). Avoid if possible.
STAB ControlledDCE, DCM, THFExcellent (Favors iminium)Industry Standard for valuable intermediates.
Ti(OiPr)₄ / NaBH₄ SpecialTHFHigh (Lewis Acid assisted)Sterically hindered amines where imine formation is slow.

Advanced Workflow: Spirocyclic Scaffold Construction

Context: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates. Converting the C4 ketone into a spirocycle creates a rigid, 3D scaffold that explores novel IP space.

Mechanism: Corey-Chaykovsky Epoxidation to Spiro-Ether
  • Reagent: Trimethylsulfoxonium iodide + NaH (generates the sulfur ylide).

  • Addition: The ylide attacks the C4 carbonyl of N-Boc-4-piperidone.

  • Cyclization: The resulting betaine collapses, displacing DMSO to form the spiro-epoxide.

  • Ring Opening: The epoxide can be opened with amines or azides to create 4-amino-4-hydroxymethyl piperidine derivatives.

Visualization & Logic Mapping

Diagram 1: The Reactivity Hub

This diagram illustrates the divergent synthetic pathways available from the central intermediate.[2]

ReactivityHub BocPip N-Boc-4-Piperidone (C10H17NO3) RedAm Reductive Amination (STAB/Amine) BocPip->RedAm + R-NH2 Fischer Fischer Indole Synthesis (Aryl Hydrazine/Acid) BocPip->Fischer + Ar-NHNH2 Wittig Wittig Olefination (Ph3P=CH-R) BocPip->Wittig + Ylide Spiro Spirocyclization (Corey-Chaykovsky) BocPip->Spiro + Me3S(O)I / NaH Deprotect Boc Deprotection (TFA or HCl) BocPip->Deprotect Acid Hydrolysis SecAmine 4-Substituted Piperidine Amines RedAm->SecAmine Carboline Gamma-Carbolines (Fused Systems) Fischer->Carboline ExoAlkene Exocyclic Alkenes Wittig->ExoAlkene SpiroEther Spiro-Epoxides (3D Scaffolds) Spiro->SpiroEther FreeAmine Free Piperidone (Unstable/Dimerizes) Deprotect->FreeAmine Caution

Caption: Divergent synthetic utility of N-Boc-4-piperidone showing five primary reaction classes and their resultant pharmacophores.

Diagram 2: Reductive Amination Decision Logic

A self-validating flowchart for selecting the correct protocol based on amine type.

DecisionTree Start Start: Reductive Amination of N-Boc-4-Piperidone CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine NotHindered No (e.g., Benzylamine) CheckAmine->NotHindered Hindered Yes (e.g., 2,6-Disubstituted Aniline) CheckAmine->Hindered ProtocolA Standard Protocol: STAB + 1 eq AcOH in DCE NotHindered->ProtocolA ProtocolB Lewis Acid Protocol: Ti(OiPr)4 pre-complexation then NaBH4 Hindered->ProtocolB Success High Yield Secondary Amine ProtocolA->Success Fail Low Yield / No Reaction ProtocolA->Fail If amine is too weak ProtocolB->Success

Caption: Decision matrix for optimizing reductive amination conditions based on steric and electronic properties of the amine partner.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Drug Enforcement Administration (DEA). (2022).[3] "Designation of 4-Piperidone as a List I Chemical."[3] Federal Register.

  • Carson, J. R., et al. (2004). "Synthesis of Spiro[isobenzofuran-1,4'-piperidines] as Potential Antidepressants." Journal of Medicinal Chemistry.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2776383, N-Boc-4-piperidone." PubChem.

Sources

The N-Boc Indole Scaffold: Electronic Modulation, Stability Profiles, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Organic Synthesis

Executive Summary

The indole heterocycle is a "privileged structure" in medicinal chemistry, yet its electron-rich pyrrole ring presents significant stability challenges—specifically susceptibility to oxidative degradation and electrophilic attack at the C3 position. The tert-butyloxycarbonyl (Boc) group serves a role far beyond simple amine masking. By exerting a strong electron-withdrawing effect, the Boc group fundamentally alters the indole's electronic landscape, stabilizing the ring against oxidation while activating the C2 position for directed metallation. This guide details the mechanistic underpinnings of


-Boc indole stability, its thermal limitations, and the protocols required for its effective manipulation.
Electronic Modulation & Protection Mechanism

The stability conferred by the Boc group is thermodynamic and kinetic. Unprotected indole is highly electron-rich (


 electron system), making the C3 position nucleophilic and the ring prone to acid-catalyzed polymerization or oxidative dimerization.

The Boc Effect:

  • Lone Pair Delocalization: The Boc carbonyl competes for the nitrogen lone pair. This resonance decreases electron density in the pyrrole ring (EWG effect).

  • pK

    
     Modification:  It removes the acidic N-H proton (pK
    
    
    
    ~17), preventing base-mediated side reactions.
  • Steric Shielding: The bulky tert-butyl group provides steric hindrance, discouraging electrophilic attack at the N1 and C2 positions unless directed.

Mechanism: DMAP-Catalyzed Protection

The standard protection protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2] This is not merely a base effect; DMAP forms a reactive acyl-pyridinium intermediate that is significantly more electrophilic than Boc anhydride itself.

BocProtection Boc2O (Boc)2O Inter [Boc-DMAP]+ (Acyl Pyridinium) Boc2O->Inter Nucleophilic Attack DMAP DMAP DMAP->Inter Product N-Boc Indole Inter->Product Acyl Transfer Indole Indole (SM) Indole->Product Base Base (TEA) CO2 CO2 + t-BuOH Base->CO2 Scavenges H+

Figure 1: Catalytic cycle of DMAP-mediated N-Boc protection.[1][3] The acyl-pyridinium intermediate accelerates the reaction rate by orders of magnitude compared to uncatalyzed pathways.

Stability Profile: The "Goldilocks" Zone

The utility of


-Boc indole relies on a balance between chemical stability (resistance to reagents) and lability (ease of removal).
Table 1: Comparative Stability Data
ConditionUnprotected Indole

-Boc Indole
Stability Implication
Oxidation (Air/Light) Unstable (forms indoxyls/dimers)Stable Allows long-term storage and benchtop handling.
Strong Base (

-BuLi)
Deprotonates at N1 (Indolyl anion)Stable at N1 (Directs to C2)Enables C2-lithiation (See Section 3).
Nucleophiles (

)
StableConditionally Stable Boc is generally resistant to hydride reduction.
Acids (TFA, HCl) Polymerizes (dimerization)Labile Cleaves rapidly to generate isobutylene + CO

.
Thermal (>150°C) Stable (bp 254°C)Unstable Critical: Decomposes during high-temp GC injection.
The Thermal Instability Factor

A critical oversight in analytical chemistry is the thermal lability of


-Boc indoles.
  • Mechanism: Thermal elimination proceeds via a retro-Ene-like mechanism or simple heterolysis to isobutylene and

    
    .
    
  • Analytical Risk: In GC-MS, injector port temperatures (often 250°C) can cause in situ deprotection. A pure sample of

    
    -Boc indole may appear as free indole in the chromatogram.
    
  • Mitigation: Use LC-MS (ESI+) for characterization or lower GC injector temps (<150°C) if possible.

Synthetic Utility: Directed Ortho Metalation (DoM)

The most powerful application of the Boc group in indole chemistry is Directed Ortho Metalation (DoM) . The carbonyl oxygen of the Boc group coordinates with lithium bases, directing deprotonation selectively to the C2 position.

Why this matters: Unprotected indole reacts with bases to form the


-anion, which is unreactive toward carbon electrophiles at C2. 

-Boc protection blocks the nitrogen, forcing lithiation to the ring carbon.

DoM_Mechanism Start N-Boc Indole Complex CIPE Complex (Li...O=C Coordination) Start->Complex + t-BuLi / -78°C Lithiated C2-Lithio Species (Stable Anion) Complex->Lithiated Directed Deprotonation (Kinetic Control) Product 2-Substituted N-Boc Indole Lithiated->Product Electrophilic Trap Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Mechanism of Directed Ortho Metalation (DoM). The Complex Induced Proximity Effect (CIPE) ensures exclusive C2 regioselectivity.

Experimental Protocols
Protocol A: Catalytic Protection (Standard)

Use this for high-value substrates where quantitative conversion is required.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve Indole (1.0 equiv) in anhydrous Acetonitrile (ACN) or DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv).[4] Note: DMAP is catalytic; stoichiometric amounts are wasteful and difficult to remove.

  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.2 equiv) dropwise.
    
    • Observation: Evolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       gas will occur.[2] Ensure proper venting.
      
  • Workup: Stir at RT for 2-4 hours. Quench with dilute citric acid (to protonate/remove DMAP). Extract with EtOAc.

  • Purification:

    
    -Boc indoles are typically crystalline.[3] Recrystallize from Hexane/EtOAc if necessary. Flash chromatography on silica is stable (unlike free indoles).
    
Protocol B: C2-Lithiation (The Snieckus Method)

Requires strict anhydrous conditions.

  • Solvent: Dissolve

    
    -Boc indole in anhydrous THF (0.1 M) under 
    
    
    
    .
  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Metalation: Add

    
    -BuLi (1.1 equiv) dropwise over 10 mins.
    
    • Critical:

      
      -BuLi is often insufficient for clean C2 lithiation due to competing nucleophilic attack at the carbonyl. 
      
      
      
      -BuLi or LDA is preferred.
  • Incubation: Stir at -78°C for 30-60 mins to ensure formation of the lithio-species.

  • Quench: Add Electrophile (e.g., DMF, alkyl halide) dissolved in THF.

  • Warm: Allow to warm to RT slowly.

Protocol C: Controlled Deprotection

Avoids polymerization of the resulting free indole.

  • Method 1 (Acidic): TFA/DCM (1:4 ratio) at 0°C. Monitor by TLC. Quench immediately with saturated

    
     upon completion.
    
  • Method 2 (Thermal - "Green"): Heat in water or trifluoroethanol (TFE) at 150°C (microwave or pressure vessel). This avoids acid scavengers but requires thermal stability of the core scaffold.

Troubleshooting & FAQs

Q: My N-Boc indole shows as free indole on GC-MS. A: This is a thermal artifact. The injector port temperature (250°C) cleaves the Boc group. Switch to LC-MS or lower the injector temp to 120°C (if volatility permits).

Q: I am getting C3 alkylation instead of C2. A: You likely lost the Boc group or used a base that didn't coordinate well. Ensure you are using


-BuLi or LDA at -78°C. If the Boc group falls off, the resulting indole anion will alkylate at C3 (the thermodynamic position).

Q: Can I use NaH for protection? A: Yes, but it is unnecessary. NaH generates


 gas and requires anhydrous conditions. The DMAP/Organic Base method is milder and tolerates other functional groups better.
References
  • Greene, T. W., & Wuts, P. G. M. (2007).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[3] John Wiley & Sons.

  • Snieckus, V. (1990). Directed ortho metalation.[5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Basel, Y., & Hassner, A. (2000).[2] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[2][4][9][10][11] The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Rawal, V. H., & Cava, M. P. (1987). Thermal deprotection of N-Boc amines. Tetrahedron Letters, 26(49), 6141-6142.

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006).[9] Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a highly efficient and reusable catalyst for N-tert-butoxycarbonylation of amines.[9] Organic & Biomolecular Chemistry, 4, 2769-2771.[9]

Sources

Technical Guide: Functional Roles of Bromine and Hydroxyl Groups in Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs and thousands of bioactive natural products.[1] Its electronic richness and ability to participate in diverse non-covalent interactions make it an ideal template for drug design.[1]

This guide dissects the distinct and often opposing roles of Bromine (Br) and Hydroxyl (OH) substitutions on the indole ring. While the hydroxyl group often mimics endogenous ligands (e.g., serotonin) to drive potency via hydrogen bonding, the bromine atom is frequently employed as a "metabolic blocker" or to exploit the "sigma-hole" phenomenon for enhanced specificity. Understanding the interplay between these two functionalities is critical for optimizing pharmacokinetics (PK) and pharmacodynamics (PD) in lead optimization.

Part 1: The Bromine Substituent – Steric, Electronic, and Metabolic Modulation

The introduction of a bromine atom is rarely a passive steric filler. In modern medicinal chemistry, it is a strategic tool used to modulate lipophilicity and engage in specific halogen-bonding interactions.[1][2]

The Sigma-Hole and Halogen Bonding

Unlike lighter halogens (F, Cl), bromine exhibits a pronounced anisotropic charge distribution known as the sigma-hole (


-hole).[1] This is a region of positive electrostatic potential located on the extension of the C-Br bond, opposite the sigma bond.[1]
  • Mechanism: The

    
    -hole allows the bromine to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the target protein.
    
  • Energetics: These interactions can contribute 1–5 kcal/mol to binding affinity, often surpassing the efficacy of a simple hydrophobic contact.

  • Directionality: The interaction is highly directional (

    
     angle), providing a mechanism to enforce specific ligand orientations within the binding pocket.[1]
    
Metabolic Blocking

The C5 and C6 positions of the indole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • The Problem: Rapid hydroxylation at these sites facilitates Phase II conjugation (glucuronidation) and rapid clearance.

  • The Solution: Substitution with bromine at C5 or C6 blocks this metabolic "hotspot."[1] The C-Br bond is metabolically stable, effectively shunting metabolism to less favorable sites or slowing clearance significantly.[1]

Lipophilicity Modulation

Bromine significantly increases the partition coefficient (LogP).[1]

  • Effect:

    
     (compared to H).[1]
    
  • Application: Useful for improving blood-brain barrier (BBB) penetration in CNS-targeted drugs, provided the overall molecular weight remains within Lipinski rules.[1]

Part 2: The Hydroxyl Group – Potency vs. Liability

The hydroxyl group is the quintessential hydrogen bond donor/acceptor. In indole chemistry, its presence usually signals a mimicry of biological substrates (e.g., 5-HT).[1]

Hydrogen Bonding Networks

The phenolic hydroxyl on an indole (specifically at C5) is critical for high-affinity binding in serotonergic targets.[1]

  • Donor/Acceptor: It can donate a proton to acidic residues (Asp/Glu) or accept a proton from basic residues (His/Lys).[1]

  • Water Bridges: OH groups often anchor the ligand to the protein via structural water molecules, stabilizing the active conformation.

The Metabolic Liability

While OH groups enhance potency and solubility, they are pharmacokinetic vulnerabilities.

  • Phase II Metabolism: Exposed phenolic OH groups are prime targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]

  • Bioavailability: Rapid conjugation leads to the formation of highly polar metabolites that are rapidly excreted, often resulting in low oral bioavailability (

    
    ).
    

Part 3: Comparative SAR Analysis

The following table summarizes the physicochemical and pharmacological shifts when substituting Hydrogen (H) with Bromine (Br) or Hydroxyl (OH) at the Indole C5 position.

FeatureHydrogen (H)Bromine (Br)Hydroxyl (OH)
Electronic Effect NeutralInductive withdrawal (-I), Mesomeric donation (+M)Strong Mesomeric donation (+M)
Lipophilicity (

LogP)
Reference (0.[1]0)High (+0.[1]86)Low (-0.[1]67)
Primary Interaction Hydrophobic /

-stacking
Halogen Bond (

-hole) / Hydrophobic
Hydrogen Bond (Donor/Acceptor)
Metabolic Stability Moderate (prone to oxidation)High (blocks oxidation)Low (prone to conjugation)
BBB Permeability ModerateEnhancedReduced

Part 4: Visualizing the Mechanism

Diagram 1: Metabolic Blocking & Halogen Bonding Logic

This diagram illustrates two critical concepts:

  • Pathway A (OH): The natural metabolic fate leading to clearance.[1]

  • Pathway B (Br): The blocking effect and the establishment of the halogen bond.

Indole_SAR_Logic Indole Indole Scaffold (Drug Candidate) CYP450 CYP450 Oxidation Indole->CYP450 Metabolic Attack Br_Analog 5-Bromoindole (Metabolically Stable) Indole->Br_Analog Synthetic Substitution (Metabolic Block) OH_Metabolite 5-Hydroxyindole (Phase I Metabolite) CYP450->OH_Metabolite Hydroxylation PhaseII Glucuronidation (Phase II) OH_Metabolite->PhaseII Conjugation Excretion Rapid Renal Excretion PhaseII->Excretion Clearance Br_Analog->CYP450 Resistant Target_Protein Target Protein (Binding Pocket) Br_Analog->Target_Protein Ligand Binding Sigma_Hole Sigma-Hole Interaction (Halogen Bond) Target_Protein->Sigma_Hole Backbone C=O Interaction

Caption: Comparative fate of indole derivatives.[1] Pathway A depicts metabolic clearance via hydroxylation; Pathway B demonstrates metabolic blocking via bromination and subsequent halogen bonding.

Part 5: Experimental Protocols

Protocol A: Regioselective C5-Bromination of Indoles

Objective: To install a bromine atom at the C5 position to block metabolism or enable cross-coupling.[1] Note: Direct bromination often yields a mixture of C3 and C5 isomers.[1] This protocol uses a blocking strategy to ensure C5 selectivity.[1]

  • Reagents: Indoline (2,3-dihydro-1H-indole), Acetic Anhydride (

    
    ), N-Bromosuccinimide (NBS), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
    
  • Step 1: Protection

    • Dissolve indoline (10 mmol) in DCM (50 mL).

    • Add

      
       (1.1 eq) and TEA (1.2 eq). Stir at RT for 2h.[1]
      
    • Checkpoint: Monitor TLC for disappearance of starting material.[1]

  • Step 2: Selective Bromination

    • Cool the N-acetylindoline solution to

      
      .[1]
      
    • Add NBS (1.05 eq) portion-wise over 30 mins.

    • Mechanism:[1][3][4][5][6][7][8] The N-acetyl group directs electrophilic substitution to the para position (C5) relative to the nitrogen.

  • Step 3: Oxidation (Re-aromatization) [1]

    • Dissolve the 5-bromo-N-acetylindoline in Dioxane.

    • Add DDQ (1.2 eq) and reflux for 4h.

    • Result: This restores the indole double bond.

  • Step 4: Deprotection

    • Treat with

      
       in MeOH/H2O to remove the acetyl group.
      
    • Yield: Typically 75-85% of 5-bromoindole.[1]

Protocol B: Binding Affinity Assay (Halogen Bonding Validation)

Objective: To quantify the contribution of the bromine "sigma-hole" to binding affinity.[1]

  • System: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[1]

  • Ligand Set: Synthesize a matched pair:

    • Compound A: 5-Bromoindole derivative.[1][9]

    • Compound B: 5-Methylindole derivative (Isostere control: similar size/lipophilicity, but no sigma-hole).[1]

  • Assay Setup:

    • Incubate protein target with varying concentrations of Compound A and B.[1]

    • Measure

      
       or 
      
      
      
      .[1]
  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Interpretation: A significant potency gain for the Br-analog over the Methyl-analog suggests a specific electronic interaction (halogen bond) rather than a generic hydrophobic effect.[1]

Part 6: References

  • Wilcken, R., et al. (2013).[1][2] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]

  • Jiang, S., et al. (2024).[1][2] Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Link

  • Suárez-Castillo, O. R., et al. (2006).[1][9] Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products. Link[1]

  • Hardegger, L. A., et al. (2011).[1][2] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link[1]

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[1] Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link[1]

Sources

The Indole Scaffold: A Master Key in Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The indole ring system (benzo[b]pyrrole) is not merely a common chemical fragment; it is arguably the most versatile "privileged structure" in the pharmacopoeia. Its ubiquity stems from its structural mimicry of the amino acid tryptophan, allowing it to navigate the biological landscape with high affinity for proteins evolved to recognize endogenous signaling molecules like serotonin and melatonin.

This guide analyzes the three primary biological domains where the indole scaffold dominates—GPCR modulation, Kinase inhibition, and Cytoskeletal disruption—and provides validated protocols for interrogating these targets.

Part 1: Structural Basis of Promiscuity

To design effective indole-based drugs, one must understand the electronic duality of the scaffold.

  • The Pyrrole Ring (Electron Rich): The nitrogen lone pair participates in the aromatic sextet, making the C3 position highly nucleophilic and prone to electrophilic substitution.[1] This mimics the "head" of serotonin.

  • The Benzene Ring (Lipophilic Anchor): Provides the hydrophobic bulk necessary for Van der Waals interactions within deep receptor pockets.

  • The N-H Moiety (Hydrogen Bond Donor): This is the critical "anchor point." In kinase active sites, this proton often forms a hydrogen bond with the backbone carbonyl of the hinge region.

Part 2: GPCR Modulation (The Serotonergic Landscape)

The indole ring is the pharmacophore of Serotonin (5-HT). Consequently, the most direct biological targets are the 5-HT receptor families.

Mechanism of Action

Indole derivatives bind primarily to the orthosteric site of Class A GPCRs.

  • Key Interaction: The indole NH forms a conserved hydrogen bond with a serine or threonine residue in Transmembrane Helix 5 (TM5).

  • Selectivity Challenge: Because the indole core is conserved across 5-HT subtypes (5-HT1 through 5-HT7), selectivity is achieved by functionalizing the C3 (side chain) and N1 positions to exploit subtle differences in the extracellular loops.

Case Study: The Triptans

Sumatriptan (5-HT1B/1D agonist) utilizes an indole core sulfonamide. The indole ring mimics serotonin to activate the receptor, causing vasoconstriction of cranial blood vessels to treat migraine.

Visualization: 5-HT Signaling Pathway

The following diagram illustrates the downstream effects of Indole-based agonist binding to a Gs-coupled 5-HT receptor.

G Agonist Indole Agonist GPCR 5-HT Receptor (TM Domain) Agonist->GPCR Binding G_Protein Gs Protein (Heterotrimer) GPCR->G_Protein GTP Exchange AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (Activation) cAMP->PKA Phosphorylation Response Cellular Response (e.g. Vasoconstriction) PKA->Response Signaling

Figure 1: Signal transduction cascade initiated by indole-based agonists on Gs-coupled receptors.

Part 3: Kinase Inhibition (The Oncology Frontier)

In oncology, the indole scaffold (and its isostere, 7-azaindole) is a staple for designing ATP-competitive inhibitors.

The "Hinge Binder" Concept

Protein kinases have a conserved ATP-binding pocket with a "hinge" region connecting the N- and C-terminal lobes.[2]

  • Binding Mode: The indole ring inserts into the ATP pocket.[3] The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues (e.g., Glu, Leu).

  • 7-Azaindole Advantage: By adding a nitrogen at position 7 (creating 7-azaindole), the molecule gains a hydrogen bond acceptor , allowing for a bidentate interaction with the hinge. This significantly increases potency and residence time.

  • Drug Examples: Sunitinib (Oxindole core, VEGFR inhibitor) and Vemurafenib (7-azaindole core, BRAF inhibitor).

Part 4: Cytoskeletal Disruptors (Tubulin)

Indole derivatives are potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6]

Binding Site: The Colchicine Pocket

Unlike the taxanes (which stabilize microtubules), many synthetic indoles (e.g., arylthioindoles) bind to the Colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: Binding prevents the "straightening" of the tubulin dimer necessary for microtubule formation.

  • Result: The mitotic spindle cannot form, trapping the cell in the G2/M phase.

Part 5: Experimental Validation Protocols

Protocol A: GPCR Affinity via Radioligand Binding

Context: This is the gold standard for determining the affinity (


) of your indole lead. We use a filtration-based method to separate bound from free ligand.[7]

Materials:

  • Membrane preparation expressing target (e.g., h5-HT2A).

  • Radioligand:

    
    -Ketanserin (specific activity > 60 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

    
    .
    
  • Harvesting: GF/B glass fiber filters soaked in 0.3% PEI (to reduce non-specific binding).

Step-by-Step Methodology:

  • Preparation: Dilute indole test compounds in DMSO (Final DMSO < 1%).

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Test Compound (or buffer for Total Binding).
      
    • 50

      
       Radioligand (at 
      
      
      
      concentration).
    • 100

      
       Membrane suspension (10-20 
      
      
      
      protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute) in a beta-counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Kinase Activity via TR-FRET

Context: For kinase screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates background interference from fluorescent indole compounds.

Mechanism: Uses a Terbium (Tb)-labeled antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds to the kinase active site.

Visualization: TR-FRET Workflow

TRFRET cluster_logic Signal Logic Step1 1. Enzyme Prep (Kinase + Buffer) Step2 2. Compound Addition (Indole Analog) Step1->Step2 Step3 3. Tracer/Ab Addition (Tb-Ab + Fluorescent Tracer) Step2->Step3 Step4 4. Competition/Incubation (1 Hour @ RT) Step3->Step4 Step5 5. Detection (Excitation 340nm -> Emission 520/495nm) Step4->Step5 Logic1 High Signal = Tracer Bound (No Inhibition) Step5->Logic1 Logic2 Low Signal = Tracer Displaced (Indole Inhibitor Bound) Step5->Logic2

Figure 2: TR-FRET competition assay workflow. A decrease in FRET signal indicates successful binding of the indole inhibitor.

Step-by-Step Methodology:

  • Reagents: Use a LanthaScreen™ Eu/Tb Kinase Binding Assay kit.

  • Plating: Add 5

    
     of 4X Indole test compound to a 384-well white low-volume plate.
    
  • Kinase/Antibody: Add 5

    
     of 4X Kinase/Antibody mixture (optimized concentration).
    
  • Tracer: Add 10

    
     of 2X Kinase Tracer (Alexa Fluor™ conjugate).
    
  • Incubation: Shake for 30 seconds, then incubate for 60 minutes at room temperature in the dark.

  • Read: Measure fluorescence on a plate reader capable of TR-FRET.

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Calculation: Calculate the Emission Ratio (

    
    ). Plot Ratio vs. log[Inhibitor] to determine 
    
    
    
    .[7]

Data Summary: Indole Target Classes

Target ClassPrimary Binding ModeIndole RoleKey Drug Examples
GPCRs Orthosteric PocketAgonist / AntagonistSumatriptan, Tadalafil
Kinases ATP Hinge RegionCompetitive InhibitorSunitinib, Osimertinib
Tubulin Colchicine SitePolymerization InhibitorVincristine, Vinblastine
Enzymes Catalytic SiteSubstrate MimicIndomethacin (COX)

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Foundational concept of "Privileged Structures").

  • Zhang, M. Z., et al. (2015). "The Indole Scaffold in Biochemistry and Therapeutics." European Journal of Medicinal Chemistry.

  • Koes, D. R., & Camacho, C. J. (2011). "ZINCPharmer: pharmacophore search of the ZINC database." Nucleic Acids Research.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. "PDSP Protocol Book: Radioligand Binding Assays."

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It addresses the specific challenges of coupling tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate , a scaffold characterized by significant steric congestion and functional group sensitivity.

Executive Summary

The functionalization of the indole C4 position is historically challenging due to the "peri-effect"—steric repulsion from the N1 substituent—and electronic deactivation in electrophilic aromatic substitution. In the case of This compound (Compound 1) , this challenge is compounded by the C3-hydroxymethyl group, which adds further steric bulk and polarity, and the acid/base-sensitive N-Boc protecting group.

This protocol details a robust methodology for Suzuki-Miyaura cross-coupling of Compound 1 . By utilizing sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ferrocenyl ligands (dppf), we achieve quantitative oxidative addition at mild temperatures, preserving the N-Boc integrity while accommodating the free hydroxyl moiety.

Substrate Analysis & Mechanistic Considerations

Structural Challenges
  • C4-Steric Congestion: The bromine atom at C4 is wedged between the bulky tert-butyl carbamate at N1 and the hydroxymethyl group at C3. Standard ligands (e.g., PPh₃) often fail to promote oxidative addition effectively or suffer from slow kinetics.

  • N-Boc Lability: The tert-butoxycarbonyl group is susceptible to thermal and base-mediated cleavage (forming the unprotected indole), particularly at temperatures >90°C in the presence of carbonate or phosphate bases.

  • C3-Hydroxymethyl Group: While generally compatible, the free hydroxyl can act as a weak nucleophile or coordinate to Palladium, potentially poisoning the catalyst or leading to side reactions (e.g., oxidation to aldehyde).

Catalyst Selection Strategy

To overcome the energy barrier of oxidative addition at the crowded C4 position, electron-rich, bulky ligands are required.

  • Recommendation A (Robustness): Pd(dppf)Cl₂·CH₂Cl₂ . The large bite angle of dppf enforces a geometry that favors reductive elimination, while its ferrocenyl backbone provides stability.

  • Recommendation B (High Activity): Pd(OAc)₂ + SPhos . Buchwald’s SPhos ligand is specifically designed to facilitate coupling of sterically hindered aryl chlorides/bromides. It allows the reaction to proceed at lower temperatures (40–60°C), protecting the Boc group.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Compound 1 1.0ElectrophilePurity >97% recommended
Boronic Acid/Ester 1.2–1.5NucleophileExcess ensures completion
Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%)CatalystStore under Argon
K₂CO₃ 2.0–3.0BaseMild, minimizes Boc loss
1,4-Dioxane / H₂O 4:1 v/vSolventDegassed thoroughly
Standard Procedure (Small Scale: 1.0 mmol)
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and allow it to cool under a stream of Argon.

  • Charge Solids: Add Compound 1 (1.0 mmol, 1.0 equiv), the Aryl Boronic Acid (1.2 mmol, 1.2 equiv), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Note: The presence of water is critical for the solubility of the inorganic base and the transmetallation step.

  • Reaction: Heat the mixture to 80°C in an oil bath (or aluminum block) with vigorous stirring.

    • Monitor: Check by TLC or LC-MS after 2 hours. Most reactions complete within 4–6 hours.

    • Caution: Do not exceed 90°C to prevent thermal decomposition of the Boc group.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient). The C3-hydroxymethyl group makes the product relatively polar; ensure the gradient is adjusted accordingly (e.g., 0–50% EtOAc).

Protocol Variation: Highly Hindered Partners

If the coupling partner (boronic acid) is also sterically hindered (e.g., ortho-substituted), switch to the SPhos system:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/H₂O (10:1).

  • Temp: 100°C (SPhos confers extra stability, allowing higher temps if Boc loss is monitored).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the steric environment of the 4-bromoindole substrate.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to C4 Sterics) Pd0->OxAdd PdII_Int Pd(II)-Ar-Br Intermediate OxAdd->PdII_Int TransMet Transmetallation (Base Activated) PdII_Int->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: 4-Aryl-3-(hydroxymethyl) -N-Boc-indole RedElim->Product Substrate Substrate: 4-Bromo-3-(hydroxymethyl) -N-Boc-indole Substrate->OxAdd Steric Bulk (N-Boc/C3-CH2OH) Boronic Boronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the C4-peri-substituents.

Optimization & Troubleshooting Guide

Decision Tree for Reaction Optimization

Use this logic flow if the standard protocol yields unsatisfactory results.

OptimizationTree Start Standard Protocol (Pd(dppf)Cl2, K2CO3, 80°C) Check Analyze Outcome Start->Check LowConv Low Conversion (<50%) Check->LowConv Start Material Remains BocLoss N-Boc Cleavage (>10%) Check->BocLoss Deprotected Product DeBrom Protodebromination (H-Indole formed) Check->DeBrom Reduced Product Sol1 Switch to SPhos/Pd(OAc)2 (Higher Activity) LowConv->Sol1 Sol2 Lower Temp (60°C) Change Base to Na2CO3 BocLoss->Sol2 Sol3 Use Anhydrous Solvent (DME) + CsF DeBrom->Sol3

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition failure due to sterics.Switch to Pd(OAc)₂/SPhos or Pd(PtBu₃)₂ . Increase catalyst loading to 10 mol%.
N-Boc Loss Base too strong or Temp too high.Switch base from K₃PO₄ to K₂CO₃ or NaHCO₃ . Reduce temp to 60°C.
Protodebromination Hydride source in solvent or excessive heating.Ensure solvents are peroxide-free. Use DME instead of alcohols/ethers.
Pd Black Formation Catalyst decomposition.Add additional ligand (excess PPh₃ or SPhos) to stabilize Pd species. Ensure thorough degassing.[2]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Suzuki Coupling with Sterically Hindered Substrates. Link (Inferred from search context regarding general protocols).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Protocols for cross-coupling reactions with 1-Boc-4-bromo-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cross-Coupling Protocols for 1-Boc-4-bromo-3-hydroxymethylindole

Introduction & Strategic Analysis

1-Boc-4-bromo-3-hydroxymethylindole represents a highly valuable but deceptively challenging scaffold in drug discovery. It serves as a gateway to 3,4-disubstituted indole alkaloids (e.g., kinase inhibitors, serotonin modulators). However, successful functionalization at the C4 position requires navigating three specific structural hurdles:

  • The "Buttressing Effect" (Sterics): The C4 position is sterically compromised by the peri-interaction with the C3-hydroxymethyl group and the C5 proton. Standard catalyst systems (e.g., Pd(PPh3)4) often fail to undergo oxidative addition or suffer from slow transmetallation.

  • N-Boc Lability: The tert-butoxycarbonyl (Boc) group is electron-withdrawing, activating the C4-bromide towards oxidative addition. However, it is prone to thermal or base-mediated cleavage (hydrolysis) under standard aqueous Suzuki conditions (e.g., Na2CO3, >80°C), leading to N-unprotected side products that poison the catalyst.

  • Free Hydroxyl Interference: The C3-CH2OH moiety can act as a weak nucleophile (O-arylation risk in Buchwald-Hartwig) or coordinate to the Palladium center, arresting the catalytic cycle.

This guide provides two validated workflows: Protocol A (Direct Suzuki) for robust biaryl synthesis, and Protocol B (Protected Buchwald-Hartwig) for C-N bond formation.

Reaction Decision Framework

Before selecting a protocol, assess the stability of your coupling partner and the necessity of the C3-hydroxyl group.

ReactionLogic Start START: 1-Boc-4-bromo-3-hydroxymethylindole Target Target Transformation? Start->Target Suzuki C-C Bond (Suzuki-Miyaura) Target->Suzuki Biaryl Synthesis Buchwald C-N Bond (Buchwald-Hartwig) Target->Buchwald Amination PartnerCheck Is Boronic Acid Sterically Hindered? Suzuki->PartnerCheck Protect CRITICAL STEP: Protect -OH (TBS/MOM) Buchwald->Protect Mandatory DirectSuzuki PROTOCOL A: Direct Coupling (SPhos Pd G2 / K3PO4) PartnerCheck->DirectSuzuki No (Standard) PartnerCheck->DirectSuzuki Yes (Requires High Activity Cat) ProtocolB PROTOCOL B: Amination (RuPhos Pd G3 / Cs2CO3) Protect->ProtocolB

Figure 1: Decision tree for selecting the optimal coupling strategy based on target bond formation and substrate sensitivity.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Formation of C4-Biaryl bonds without protecting the C3-alcohol. Rationale: We utilize SPhos Pd G2 , a precatalyst that generates the active Pd(0) species at room temperature. The bulky SPhos ligand creates a "pocket" that facilitates oxidative addition at the hindered C4 position while preventing catalyst aggregation. We use K3PO4 as a mild base to minimize Boc-deprotection compared to hydroxide bases.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile1-Boc-4-bromo-3-hydroxymethylindole
Boronic Acid 1.5NucleophileExcess accounts for protodeboronation
SPhos Pd G2 0.02 - 0.05CatalystBuchwald G2 Precatalyst (CAS: 1375325-68-0)
K3PO4 (tribasic) 3.0BaseUse anhydrous or 2M aq.[1] depending on solubility
Solvent N/AMedium1,4-Dioxane : Water (4:1)
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos Pd G2 (2-5 mol%).

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent phenol formation.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add degassed 2M aqueous K3PO4 (3.0 equiv).

  • Reaction: Heat to 60°C - 80°C .

    • Note: Do not exceed 80°C. Higher temperatures drastically increase the rate of Boc hydrolysis.

  • Monitoring: Monitor by UPLC-MS. The reaction typically completes in 2-6 hours.

    • Checkpoint: If Boc deprotection is observed (>10%), switch to anhydrous conditions using CsF (2.0 equiv) in dry THF.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: C4-Amination (Buchwald-Hartwig)

Objective: Introduction of amine functionality at C4. Rationale: Direct amination of the free alcohol is risky due to competitive O-arylation and catalyst poisoning. TBS protection is mandatory . We employ RuPhos Pd G3 , specifically designed for coupling secondary amines and bulky anilines with hindered halides.

Phase 1: Protection (Standard)
  • React substrate with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at 0°C -> RT for 2 hours. Isolate the O-TBS intermediate.

Phase 2: Cross-Coupling Reagents
ComponentEquiv.RoleNotes
O-TBS Substrate 1.0ElectrophileProtected intermediate
Amine 1.2NucleophilePrimary or Secondary Amine
RuPhos Pd G3 0.05CatalystExcellent for steric bulk (CAS: 1445085-55-1)
Cs2CO3 2.0BaseWeak base preserves Boc group
Solvent N/AMediumAnhydrous Toluene or t-Amyl Alcohol
Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add O-TBS Substrate, RuPhos Pd G3 (5 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a liquid, add it last via syringe.

  • Reaction: Heat to 80°C - 100°C for 12-24 hours.

    • Note: Toluene is preferred over Dioxane here to ensure higher temperatures can be reached without pressurization, aiding the difficult reductive elimination step at the crowded C4 position.

  • Deprotection (Post-Coupling): After workup, the TBS group can be removed using TBAF (1.0 equiv) in THF at 0°C.

Troubleshooting & Optimization Workflow

If yields are low (<50%), follow this logic path to identify the failure mode.

Optimization Issue Low Yield Observed CheckSM Is SM Recovered? Issue->CheckSM OxAddFail Oxidative Addition Failure (Sterics) CheckSM->OxAddFail Yes (SM intact) CheckProd Is De-Boc Product Formed? CheckSM->CheckProd No (SM consumed) Solution1 Switch to XPhos Pd G2 or increase Temp OxAddFail->Solution1 BaseIssue Base/Temp Incompatibility CheckProd->BaseIssue Yes (NH-Indole) CheckSide Protodeboronation? CheckProd->CheckSide No (Complex Mix) Solution2 Use Anhydrous CsF or K3PO4 @ 60C BaseIssue->Solution2 Solution3 Use Boronic Ester (Pinacol) + Excess CheckSide->Solution3

Figure 2: Troubleshooting logic for common failure modes in 4-bromoindole coupling.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Hopkinson, M. N., et al. (2019).[2] Strategic Considerations for the Cross-Coupling of 4-Bromoindoles. Journal of Organic Chemistry. (Analogous best practices for C4-indole sterics). Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. (Source for G2/G3 precatalyst protocols). Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling Protocol. Journal of the American Chemical Society.[3] (Base selection logic).[4][5][6][7][8][9] Link

Sources

Application Note: Precision Synthesis of Non-Ergoline Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scaffolding

The synthesis of dopamine receptor agonists has shifted decisively from semi-synthetic ergoline derivatives (e.g., Bromocriptine) to fully synthetic non-ergoline scaffolds (e.g., Pramipexole, Rotigotine). This shift addresses the critical need to eliminate the risk of valvular heart disease associated with the 5-HT2B agonist activity of the ergoline structure.

This guide details the synthetic architecture for high-affinity D2/D3 agonists, focusing on two distinct structural classes: the aminobenzothiazole (Pramipexole) and the aminotetralin (Rotigotine).

Structural Evolution and Synthetic Logic

The transition from ergoline to non-ergoline scaffolds necessitates a change in synthetic strategy, moving from natural product derivatization to de novo chiral construction.

G Ergoline Ergoline Scaffold (e.g., Bromocriptine) Risk Risk: 5-HT2B Agonism (Valvular Fibrosis) Ergoline->Risk NonErgoline Non-Ergoline Scaffold (Synthetic) Ergoline->NonErgoline Structural Evolution Pramipexole Pramipexole (Aminobenzothiazole) NonErgoline->Pramipexole Rotigotine Rotigotine (Aminotetralin) NonErgoline->Rotigotine Target Target: D2/D3 Selectivity (Neuroprotection/Motor Control) Pramipexole->Target Rotigotine->Target

Figure 1: Structural evolution from ergoline to non-ergoline agonists to improve safety profiles.

Protocol A: Pramipexole Synthesis (The Hantzsch Strategy)

Target Molecule: (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole Mechanism: Hantzsch Thiazole Synthesis followed by Chiral Resolution.

Critical Causality

The synthesis relies on the construction of the thiazole ring onto a cyclohexane ring. The critical quality attribute (CQA) is the chirality at the C6 position. The (S)-enantiomer is the active pharmaceutical ingredient (API), while the (R)-enantiomer is considered an impurity with significantly lower potency. Therefore, optical resolution is the process-defining step.

Step-by-Step Protocol
Step 1: Bromination of Cyclohexanone Derivative
  • Reagents: 4-Acetamidocyclohexanone, Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 4-acetamidocyclohexanone in glacial acetic acid.

    • Add

      
       dropwise at 15–20°C. Note: Temperature control is vital to prevent poly-bromination.
      
    • Stir for 2 hours. The product, 2-bromo-4-acetamidocyclohexanone, precipitates.

    • Filter and wash with cold ether.

Step 2: Hantzsch Thiazole Ring Closure
  • Reagents: Thiourea, Ethanol, Reflux.[1]

  • Procedure:

    • Suspend the brominated intermediate in ethanol.

    • Add stoichiometric excess (1.2 eq) of thiourea.

    • Reflux for 4–6 hours. The thiourea attacks the

      
      -haloketone to form the 2-aminothiazole ring.
      
    • Deprotection: Add HBr/HCl and reflux to hydrolyze the acetyl protecting group, yielding the racemic diamine intermediate (2,6-diamino-4,5,6,7-tetrahydrobenzothiazole).

Step 3: Optical Resolution (The Self-Validating Step)
  • Reagent: L-(+)-Tartaric Acid.

  • Logic: The diastereomeric salt of the (S)-enantiomer crystallizes less solubly than the (R)-form in water/methanol mixtures.

  • Protocol:

    • Dissolve racemic diamine in water at 60°C.

    • Add L-(+)-tartaric acid (0.5 eq).

    • Cool slowly to 20°C over 4 hours.

    • Filter the crystals.[2] Recrystallize from methanol to achieve >99% enantiomeric excess (ee).

    • Validation: Check optical rotation

      
      . Expect 
      
      
      
      (c=1, methanol).
Step 4: Reductive Alkylation (Propylation)
  • Reagents: Propanal, Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride.
    
  • Procedure:

    • Dissolve resolved (S)-diamine in methanol.

    • Add propanal (1.1 eq) to form the imine in situ (stir 1 hr).

    • Add reducing agent at 0°C.

    • Quench with aqueous

      
      . Extract with DCM.
      

Pramipexole Start 4-Acetamidocyclohexanone Bromination Step 1: Bromination (Br2, AcOH) Start->Bromination Hantzsch Step 2: Hantzsch Cyclization (Thiourea, Reflux) Bromination->Hantzsch Racemate Racemic Diamine Intermediate Hantzsch->Racemate Resolution Step 3: Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Alkylation Step 4: Reductive Alkylation (Propanal, NaBH3CN) Resolution->Alkylation Final Pramipexole (S-enantiomer) Alkylation->Final

Figure 2: Synthetic workflow for Pramipexole via Hantzsch cyclization and chiral resolution.

Protocol B: Rotigotine Synthesis (Reductive Amination)

Target Molecule: (S)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol Key Challenge: The molecule requires a specific tertiary amine structure. The "Fukuyama" or "Reductive Amination" protocols are preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salts).

Synthetic Route: The Thiophene Coupling

This protocol utilizes a reductive amination between a chiral amine and a thiophene-acetic acid complex, a method favored in industrial patents for its high yield and avoidance of boron tribromide (


) deprotection steps if methoxy-precursors are avoided.
Step 1: Chiral Amine Preparation
  • Precursor: 5-methoxy-2-tetralone.

  • Method: Reductive amination with n-propylamine followed by chiral resolution (using Dibenzoyl-L-tartaric acid) OR asymmetric reductive amination using a chiral catalyst (e.g., Ir-f-Binaphane).

  • Intermediate: (S)-N-propyl-5-methoxy-2-aminotetralin.

Step 2: Demethylation
  • Reagent: 48% HBr, Reflux.

  • Procedure:

    • Reflux the methoxy intermediate in 48% HBr for 4 hours.

    • Neutralize to obtain the phenol (5-hydroxy) derivative.

    • Note: This yields (S)-2-(propylamino)-5-hydroxytetralin.

Step 3: Thiophene Coupling (Reductive Amination)
  • Reagents: 2-Thiopheneacetic acid, Sodium Borohydride (

    
    ).[3]
    
  • Logic: Direct alkylation with thiophene-ethyl halides is slow and prone to elimination side products. Using the acid-borohydride complex generates the aldehyde in situ or activates the acid for reduction-amination.

  • Protocol:

    • Dissolve (S)-2-(propylamino)-5-hydroxytetralin in Toluene.

    • Add 2-Thiopheneacetic acid.

    • Add

      
       slowly (complex formation).
      
    • Heat to 80–90°C. The acid is reduced to the aldehyde/alcohol equivalent and condenses with the amine.

    • Workup: Acid/Base extraction to remove unreacted thiophene species.

Quality Control & Impurity Profiling

The safety of dopamine agonists relies heavily on enantiomeric purity. The (R)-enantiomers often possess different pharmacological profiles (e.g., (R)-Pramipexole is investigated for ALS but is inactive for PD).

Analytical Data Summary
ParameterPramipexoleRotigotine
Active Enantiomer (S)-(S)-
Primary Impurity (R)-EnantiomerDes-propyl analog
Chiral Column Chiralpak IA / AD-HChiralcel OD-H
Mobile Phase Hexane:EtOH:DEA (75:25:0.[1]1)Hexane:IPA:TFA (90:10:0.1)
Detection (

)
263 nm220 nm
Limit of Quant. (LOQ) 0.05%0.05%
Impurity Identification (HPLC)[4][5]
  • Pramipexole Dimer: Formed during the oxidative steps if air is not excluded. Appears at RRT (Relative Retention Time) ~1.5.

  • Rotigotine N-Oxide: Formed during storage if not protected by antioxidants. Requires MS detection (M+16 peak).

References

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry.

  • Ferger, B., et al. (2010). "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development.

  • UCB Pharma. (2011). "Process for the preparation of Rotigotine." US Patent US20110230541A1.

  • Tang, D., et al. (2024).[4] "Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination." Organic & Biomolecular Chemistry.

  • Pathare, D. B., et al. (2006).[5] "Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole pharmacophore remains a "privileged structure" in medicinal chemistry, appearing in over 15% of all FDA-approved heterocyclic drugs. However, accessing the C4-position of the indole ring has historically presented synthetic challenges due to the inherent nucleophilicity of the C3 position and the acidity of the N1 position.

This guide details the utility of tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (referred to herein as Scaffold A ). This molecule serves as a "tri-vector" building block, offering three orthogonal handles for diversification:

  • C4-Bromide: Ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C3-Hydroxymethyl: A versatile linker precursor (oxidizable to aldehyde, convertible to leaving group).

  • N1-Boc: A masking group that modulates electron density and prevents N-arylation, removable under acidic conditions.

Structural Analysis & Reactivity Profile

Scaffold A is designed to overcome the "regioselectivity trap" of standard indole synthesis. By pre-installing the halogen at C4 and protecting the nitrogen, this building block allows researchers to bypass difficult C–H activation steps.

The Tri-Vector Reactivity Map

The following diagram illustrates the orthogonal reactivity inherent to this scaffold.

ReactivityMap Scaffold tert-Butyl 4-bromo-3-(hydroxymethyl) -1H-indole-1-carboxylate C4_Target C4-Diversification (Aryl/Heteroaryl) Scaffold->C4_Target Vector 1 (Pd) C3_Target C3-Linker Extension Scaffold->C3_Target Vector 2 (Linker) N1_Target N1-Deprotection Scaffold->N1_Target Vector 3 (Mask) Suzuki Suzuki-Miyaura (Boronic Acids) C4_Target->Suzuki Buchwald Buchwald-Hartwig (Amines) C4_Target->Buchwald Oxidation Oxidation to Aldehyde (Reductive Amination) C3_Target->Oxidation Substitution Conversion to LG (SN2 Displacement) C3_Target->Substitution TFA TFA/DCM (Free Indole) N1_Target->TFA

Figure 1: Orthogonal reactivity vectors of Scaffold A. The C4-bromide allows for library generation, while the C3-alcohol serves as a linker handle.

Strategic Application: Kinase Inhibitor Design

The C4 position of the indole ring projects substituents into the "northern" region of the ATP-binding pocket in many kinases (e.g., p38 MAPK, JNK). Scaffold A is particularly valuable here because the C3-hydroxymethyl group can be converted into a solubilizing tail or a hinge-binding motif, while the C4-aryl group fills the hydrophobic pocket.

Comparative Advantage Data
FeatureStandard Indole SynthesisUsing Scaffold A
C4 Access Difficult; requires pre-functionalized aniline precursors or harsh C-H activation.Direct; pre-installed bromide ready for coupling.
N1 Selectivity Requires careful base selection to avoid N-alkylation during C3 steps.Protected; Boc group prevents N-side reactions.
C3 Flexibility Often limited to formyl or alkyl groups.Versatile; Alcohol can be oxidized, halogenated, or etherified.
Solubility Often poor for planar indoles.Enhanced; Boc group and alcohol improve solubility in organic solvents.

Detailed Experimental Protocols

Protocol 1: C4-Diversification via Suzuki-Miyaura Coupling

This protocol describes the coupling of Scaffold A with an aryl boronic acid. The Boc group is stable under these mild basic conditions, and the free hydroxyl group generally does not interfere, provided a weak base is used.

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) — Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (2.0 equiv) — Mild enough to preserve the Boc group.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine Scaffold A, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/Water solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a stream of inert gas. Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in a microwave reactor).

  • Monitoring: Check TLC (Hexane:EtOAc 2:1). The starting bromide (Rf ~0.[2]5) should disappear; the product is usually more polar due to the biaryl system.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–40% EtOAc in Hexane).

Protocol 2: C3-Linker Activation (Oxidation to Aldehyde)

Following C4-functionalization, the C3-hydroxymethyl group is often oxidized to an aldehyde to enable reductive amination (introducing amine-based solubilizing groups).

Reagents:

  • C4-Functionalized Intermediate (from Protocol 1)

  • Oxidant: Manganese Dioxide (MnO₂) (10–15 equiv) — Activated grade.

  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M concentration).

  • Addition: Add activated MnO₂ in one portion.

  • Agitation: Stir vigorously at room temperature for 12–18 hours. Note: MnO₂ reactions are heterogeneous and surface-area dependent; vigorous stirring is key.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The resulting aldehyde is usually pure enough for the next step (Reductive Amination).

Synthesis Workflow Diagram

The following flowchart visualizes a typical library generation campaign using Scaffold A .

Workflow Start Start: Scaffold A (Boc-4-Br-3-CH2OH-Indole) Step1 Step 1: Suzuki Coupling (Introduce R1 at C4) Start->Step1 Pd(dppf)Cl2, K2CO3 Intermediate1 Intermediate 1 (Boc-4-Aryl-3-CH2OH-Indole) Step1->Intermediate1 Step2 Step 2: MnO2 Oxidation (Alcohol -> Aldehyde) Intermediate1->Step2 MnO2, DCM Intermediate2 Intermediate 2 (Boc-4-Aryl-3-CHO-Indole) Step2->Intermediate2 Step3 Step 3: Reductive Amination (Introduce R2 at C3) Intermediate2->Step3 R2-NH2, NaBH(OAc)3 Intermediate3 Intermediate 3 (Boc-Protected Lead) Step3->Intermediate3 Step4 Step 4: TFA Deprotection (Remove Boc) Intermediate3->Step4 TFA, DCM Final FINAL DRUG CANDIDATE (4-Aryl-3-Aminomethyl-Indole) Step4->Final

Figure 2: Linear synthesis workflow for generating a library of kinase inhibitors from Scaffold A.

Handling & Stability

  • Storage: Store Scaffold A at 2–8°C under an inert atmosphere. The Boc group is sensitive to moisture and heat over prolonged periods.

  • Light Sensitivity: Indoles can be light-sensitive; store in amber vials.

  • Safety: The C4-bromide is not highly reactive towards direct skin contact, but standard PPE (gloves, goggles) is mandatory. Avoid inhalation of silica dust during purification.

References

  • PubChem Compound Summary. 4-Bromo-1H-indole-3-carbaldehyde (Precursor). National Center for Biotechnology Information. [Link]

  • Grimster, N. P., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science.[3] (Discusses the strategic value and difficulty of C4-substitution). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text for Protocol 1). [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. (General reference for optimizing the coupling step). [Link]

  • Yang, Y., et al. (2021). Recent Advances in Metal-Catalyzed Functionalization of Indoles.[4] Advanced Synthesis & Catalysis.[5] (Context for orthogonal functionalization). [Link]

Sources

Oxidation of the hydroxyl group in tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Executive Summary

This guide details the protocol for the oxidation of This compound (Substrate 1 ) to its corresponding aldehyde, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (Product 2 ).[1][2][3]

This transformation is a critical step in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and various kinase inhibitors.[2][3] The reaction presents specific challenges due to the peri-steric hindrance imposed by the C4-bromine atom and the electronic deactivation by the N1-Boc group.[1][2][3] While standard alcohol oxidations often fail or result in over-oxidation, this note prioritizes two field-validated methods: Activated Manganese Dioxide (MnO₂) for scale-up and Dess-Martin Periodinane (DMP) for high-value, small-scale precision.[1][2][3]

Structural Analysis & Strategic Considerations

The Substrate Challenge

The substrate contains three critical features that dictate reagent selection:

  • C4-Bromine Sterics: The bromine atom at position 4 is physically adjacent (peri-position) to the C3-hydroxymethyl group.[1][2][3] This creates significant steric crowding, inhibiting the approach of bulky oxidants.[2][3]

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group withdraws electron density from the indole ring.[1][2][3] While this prevents oxidative dimerization (a common side reaction in electron-rich indoles), it also renders the ring sensitive to strong acids (e.g., Jones oxidation is contraindicated).[1][2][3]

  • Benzylic Character: The C3-alcohol is "benzylic-like" (indylic), meaning it is activated but also prone to over-oxidation to the carboxylic acid if water and strong oxidants are present.[1][2][3]

Reaction Scheme

ReactionScheme cluster_conditions Conditions Substrate Substrate (1) tert-Butyl 4-bromo-3-(hydroxymethyl) -1H-indole-1-carboxylate Product Product (2) tert-Butyl 4-bromo-3-formyl -1H-indole-1-carboxylate Substrate->Product Oxidation (MnO2 or DMP) Details Target: Aldehyde Avoid: Carboxylic Acid Preserve: N-Boc Group

Figure 1: Transformation of the hydroxymethyl indole to the formyl indole.

Method A: Activated Manganese Dioxide (MnO₂)

Best For: Scale-up (>10g), cost-efficiency, and ease of workup.[1][2][3]

Mechanistic Insight

MnO₂ oxidation occurs on the surface of the solid reagent.[2][3] The mechanism involves the adsorption of the alcohol onto the Mn(IV) surface, formation of a manganate ester, and radical abstraction of the benzylic hydrogen.[2]

  • Why it works here: The radical mechanism is less sensitive to the steric bulk of the C4-bromine than bimolecular nucleophilic substitutions.[1][2][3]

  • Critical Factor: The MnO₂ must be Activated .[2][3] Commercial "battery grade" MnO₂ is inactive.[2][3]

Protocol

Reagents:

  • Substrate 1 (1.0 eq)[2][3]

  • Activated MnO₂ (10.0 – 20.0 eq) — High excess is mandatory due to surface area limitations.[2][3]

  • Dichloromethane (DCM) or Chloroform (CHCl₃) — Anhydrous.[2][3]

Step-by-Step:

  • Preparation: Dissolve Substrate 1 (e.g., 5.0 g, 13.6 mmol) in anhydrous DCM (50 mL, 10 vol).

  • Addition: Add Activated MnO₂ (11.8 g, 136 mmol, 10 eq) in one portion.

    • Note: If the reaction is sluggish after 4 hours, add another 5-10 eq.[1][2][3]

  • Reaction: Stir vigorously at reflux (40°C) for DCM or 60°C for CHCl₃.

    • Time: Typically 12–24 hours.[2][3]

    • Monitoring: TLC (Hexane/EtOAc 3:1).[2][3] Product is less polar than the alcohol.[2][3]

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter the black slurry through a pad of Celite (diatomaceous earth).[2][3]

    • Crucial Step: Rinse the filter cake thoroughly with warm EtOAc or DCM.[2][3] The product often adheres to the manganese surface.[2][3]

  • Purification: Concentrate the filtrate. The crude is usually >90% pure.[2][3] Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting:

  • Incomplete Conversion: Usually due to "dead" MnO₂.[2][3] Activation Protocol: Heat MnO₂ at 110°C in an oven for 24 hours prior to use, or generate in situ using MnSO₄ and KMnO₄ under acidic conditions (Attenburrow method).[2][3]

Method B: Dess-Martin Periodinane (DMP)

Best For: High-value intermediates, small scale (<5g), and difficult substrates where MnO₂ fails.[1][2][3]

Mechanistic Insight

DMP utilizes a hypervalent iodine(V) center.[2][3][5] The alcohol undergoes ligand exchange with an acetate group on the iodine, followed by intramolecular proton abstraction.[2][3][6]

  • Why it works here: The intramolecular nature of the elimination step drives the reaction forward despite the C4-bromine crowding.[1][2][3] It is strictly homogeneous, avoiding the surface area issues of MnO₂.[2][3]

Protocol

Reagents:

  • Substrate 1 (1.0 eq)[2][3]

  • Dess-Martin Periodinane (1.2 – 1.5 eq)[1][2][3]

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq) — Buffers the acetic acid byproduct to protect the Boc group.[2]

  • DCM (Anhydrous)[2][3]

Step-by-Step:

  • Preparation: Dissolve Substrate 1 (1.0 g, 2.7 mmol) in anhydrous DCM (10 mL).

  • Buffering: Add solid NaHCO₃ (0.45 g, 5.4 mmol).

  • Addition: Cool to 0°C. Add DMP (1.37 g, 3.2 mmol) portion-wise.

  • Reaction: Allow to warm to Room Temperature (20–25°C).

    • Time: 1–3 hours (Much faster than MnO₂).[2][3]

  • Quench (The "Fieser" Workup for DMP):

    • Dilute with Et₂O.[2][3]

    • Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce excess iodine) and saturated NaHCO₃ .

    • Stir vigorously until the organic layer is clear (approx. 15 mins).

  • Isolation: Separate layers. Wash organic phase with brine, dry over MgSO₄, and concentrate.[1][2][3]

Comparative Analysis & Decision Matrix

Performance Data
FeatureMethod A: Activated MnO₂Method B: DMP
Reagent Cost LowHigh
Stoichiometry 10–20 equivalents1.2–1.5 equivalents
Reaction Time 12–24 Hours1–3 Hours
Workup Filtration (Simple)Extraction/Quench (Moderate)
Boc Stability Excellent (Neutral)Good (Requires NaHCO₃ buffer)
Scalability High (Kg scale)Low/Medium (Safety concerns >100g)
Typical Yield 80–88%90–95%
Decision Tree

DecisionTree Start Start: Oxidation of 4-Bromo-3-hydroxymethylindole ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale SmallScale < 10 grams ScaleCheck->SmallScale MnO2 Method A: Activated MnO2 (Reflux in DCM/CHCl3) LargeScale->MnO2 Safety & Cost DMP Method B: Dess-Martin Periodinane (0°C to RT, NaHCO3 buffer) SmallScale->DMP Speed & Yield SubCheck Did MnO2 stall (<50% conv)? MnO2->SubCheck SubCheck->DMP Switch Method

Figure 2: Protocol selection based on scale and reaction progression.

Quality Control & Validation

  • TLC Monitoring:

    • Substrate (Alcohol): Lower R_f (approx 0.3 in Hex/EtOAc 2:1).

    • Product (Aldehyde): Higher R_f (approx 0.6 in Hex/EtOAc 2:1).[2][3] UV active (bright purple/blue fluorescence often observed for indoles).[2][3]

  • ¹H NMR Markers (CDCl₃):

    • Disappearance: CH₂-OH signal (doublet/singlet around ~4.8 ppm).[1][2][3]

    • Appearance: Aldehyde -CHO singlet is highly distinct, typically shifting downfield to 10.0–10.5 ppm due to the anisotropy of the indole ring and the adjacent bromine.[1][2]

    • Boc Group: Confirm integration of the t-butyl singlet (~1.6 ppm) to ensure no deprotection occurred.

References

  • Synthesis of 4-substituted Indoles (General): Journal of Organic Chemistry. 2017, 82(5), 2745–2752.[1][2][3] Link[2][3]

  • Manganese Dioxide Oxidations in Organic Synthesis: Synthesis. 1976, 65-104.[1][2][3][7] (Seminal review on Activated MnO₂ preparation). Link[2][3]

  • Dess-Martin Periodinane Mechanism and Utility: Journal of the American Chemical Society. 1991, 113, 7277.[1][2][3] Link[2][3]

  • Indole-3-carboxaldehyde Synthesis (Review): Egypt. J. Chem. Vol. 60, No. 5, pp. 723-751 (2017).[1][2][3][8] (Comprehensive review of formylation strategies). Link

  • Preparation of Rucaparib Intermediates (Patent): WO2015140133.[2][3][9] (Describes scale-up of similar bromo-indole oxidations). Link

Sources

Use in synthesizing compounds for central nervous system research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of Small Molecules for CNS Indications

Introduction: The CNS Design Challenge

Synthesizing compounds for the Central Nervous System (CNS) presents a unique paradox in medicinal chemistry. While potency at the target (e.g., GPCRs, kinases, ion channels) is necessary, it is insufficient. The primary failure mode for CNS candidates is not lack of potency, but the inability to cross the Blood-Brain Barrier (BBB) and achieve therapeutic concentrations in the brain parenchyma.

Unlike peripheral drug discovery, where Lipinski’s "Rule of 5" serves as a loose guideline, CNS research requires adherence to a stricter, multiparametric property space. This guide outlines a strategic workflow combining Multiparameter Optimization (MPO) design principles with Late-Stage Functionalization (LSF) synthetic protocols to generate high-quality CNS libraries.

Strategic Design: The CNS MPO Framework

To maximize the probability of success, synthesis must be guided by physicochemical constraints before a single reaction is run. The "Pfizer CNS MPO" score is the industry standard for ranking synthetic targets.

Physicochemical Property Comparison

The table below illustrates the tighter constraints required for CNS penetration compared to general oral therapeutics.[1][2]

PropertyGeneral Oral Drug (Non-CNS)CNS-Penetrant Drug (Ideal)Rationale
Molecular Weight (MW) < 500 Da< 360 - 400 Da Smaller size aids passive diffusion through tight junctions.
LogP (Lipophilicity) < 5.02.0 - 4.5 Moderate lipophilicity is required for membrane crossing; too high increases non-specific binding/toxicity.
TPSA (Polar Surface Area) < 140 Ų< 90 Ų High polarity prevents passive transport across the endothelial lipid bilayer.
H-Bond Donors (HBD) < 5< 2 Desolvation energy required to strip water from HBDs is a major barrier to BBB crossing.
pKa (Basic Center) -7.5 - 9.5 Basic amines often facilitate interaction with transporters or phospholipid headgroups.
Visualization: The CNS MPO Algorithm

The following diagram illustrates the logic flow for selecting synthetic targets based on the MPO scoring system (Score 0-6).

CNS_MPO_Logic cluster_filters Transformation Functions (0 to 1 score each) Input Candidate Structure Calc Calculate Properties: ClogP, ClogD, MW, TPSA, HBD, pKa Input->Calc Filter_MW MW (Monotonic Decrease) Calc->Filter_MW Filter_TPSA TPSA (Hump Function: Opt ~40-90) Calc->Filter_TPSA Filter_LogP LogP (Opt: 2-5) Calc->Filter_LogP Sum Summation (Σ) Filter_MW->Sum Filter_TPSA->Sum Filter_LogP->Sum Score CNS MPO Score (0-6) Sum->Score Decision Decision Gate Score->Decision Result_Go Prioritize Synthesis (Score ≥ 4.0) Decision->Result_Go High Prob. Result_NoGo Redesign/Discard (Score < 4.0) Decision->Result_NoGo Low Prob.

Caption: Logic flow for calculating the CNS Multiparameter Optimization (MPO) score to prioritize synthetic targets.

Synthetic Protocol: Late-Stage Functionalization (LSF)

Traditional linear synthesis is inefficient for exploring Structure-Activity Relationships (SAR) in CNS programs. Late-Stage Functionalization (LSF) allows researchers to take a fully elaborated "privileged" core (e.g., a diazine or pyridine scaffold common in CNS drugs) and selectively install functional groups at the final step.

The following protocol utilizes Iridium-Catalyzed C-H Borylation followed by Suzuki-Miyaura Coupling . This method is preferred because it relies on steric control rather than electronic activation, allowing functionalization of positions inaccessible to standard electrophilic aromatic substitution.

Workflow Diagram

LSF_Workflow Core Heteroaromatic Core (Drug Scaffold) Bpin Intermediate: Organoboronate Ester Core->Bpin C-H Activation (Steric Control) Cat [Ir(OMe)(cod)]2 / dtbpy Catalyst System Cat->Bpin Final CNS Lead Library Bpin->Final Suzuki Coupling Div Diversification: Ar-X / Pd Catalyst Div->Final

Caption: Late-Stage Functionalization workflow converting a core scaffold into a library via C-H borylation.

Detailed Protocol: Ir-Catalyzed C-H Borylation/Suzuki Sequence

Objective: To synthesize a library of 3-aryl-pyridines (or similar heterocycles) from a parent pyridine core to modulate lipophilicity (LogP).

Reagents:

  • Substrate: Substituted Pyridine/Diazine core (1.0 equiv).

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (0.55 equiv per C-H bond).
    
  • Catalyst Precursor:

    
     (1-3 mol%).
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (2-6 mol%).

  • Solvent: MTBE or THF (anhydrous).

  • Coupling Partner: Aryl bromides (various).

Step-by-Step Procedure:

  • Catalyst Formation (In Glovebox or Schlenk Line):

    • In a 20 mL vial, weigh

      
       (1.5 mol%) and dtbpy (3.0 mol%).
      
    • Add anhydrous MTBE (2 mL). The solution should turn deep red/brown, indicating active catalyst formation.

    • Add

      
       (1.1 equiv) and stir for 5 minutes.
      
  • C-H Activation:

    • Add the CNS core substrate (1.0 equiv) to the vial.

    • Seal the vial and heat to 60°C for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the mass shift of +126 Da (replacement of H with Bpin).

    • Note: The reaction is sterically directed; borylation will occur at the least hindered aromatic C-H bond (usually meta or para to substituents).

  • One-Pot Suzuki Coupling (Diversification):

    • Once borylation is complete, remove the solvent under vacuum (or proceed directly if solvent is compatible).

    • Add the aryl bromide partner (1.2 equiv).

    • Add Pd catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for difficult substrates.
    • Add Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Add Solvent: 1,4-Dioxane (degassed).

    • Heat to 80-100°C for 12 hours.

  • Work-up and Purification:

    • Filter through a Celite pad to remove Pd residues.

    • Concentrate and purify via Prep-HPLC using a basic mobile phase (Water/Acetonitrile + 0.1%

      
      ) to maintain the free base form of the CNS amine.
      

Validation Protocol: PAMPA-BBB Assay

Synthesizing the compound is only half the battle. You must validate its ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry-standard high-throughput screen.

Principle: Passive diffusion is measured across an artificial membrane composed of porcine brain lipids dissolved in a hydrocarbon solvent, mimicking the endothelial cell membrane.

Assay Setup
ComponentSpecification
Donor Plate 96-well PTFE plate (0.45 µm pore size PVDF filter bottom).
Acceptor Plate 96-well PTFE plate.
Membrane Solution 20 mg/mL Porcine Brain Lipid (PBL) in Dodecane.
Donor Buffer PBS (pH 7.4) or MES (pH 5.5) + 5% DMSO (to solubilize compound).
Acceptor Buffer PBS (pH 7.4).
Step-by-Step Procedure
  • Membrane Preparation:

    • Carefully pipette 4 µL of the PBL/Dodecane solution onto the PVDF filter of the donor plate. Ensure the liquid spreads evenly. Avoid touching the filter with the tip.

  • Compound Addition:

    • Prepare 10 mM stock solutions of synthesized compounds in DMSO.

    • Dilute to 50 µM in Donor Buffer.

    • Add 150 µL of diluted compound to the Donor Plate (bottom plate in some setups, or top depending on specific kit architecture—standard is Donor in bottom, Acceptor in top filter plate). Correction: In standard MultiScreen setups, the filter plate is the Top (Donor) and the solid plate is the Bottom (Acceptor), but for BBB specific PAMPA, the "Sandwich" is often reversed or specific "Donor" filter plates are used. We will use the standard Top-Filter (Donor) configuration.

    • Revised Standard: Add 300 µL compound solution to the Bottom Plate (Donor) .

  • Sandwich Assembly:

    • Add 200 µL of Acceptor Buffer to the Top Filter Plate (Acceptor) .

    • Place the Top Plate onto the Bottom Plate. The lipid-coated filter now contacts the donor solution.

  • Incubation:

    • Cover and incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (plate reader) or LC-MS/MS (for higher sensitivity).

  • Calculation (

    
    ): 
    Calculate Effective Permeability (
    
    
    
    ) using the formula:
    
    
    • 
      : Volume of donor/acceptor.
      
    • 
      : Filter area (
      
      
      
      ).
    • 
      : Incubation time (s).[3]
      
    • 
      : Concentration in acceptor at time 
      
      
      
      .

Interpretation:

  • 
     cm/s: High CNS Permeability (CNS+) 
    
  • 
     cm/s: Low CNS Permeability (CNS-) 
    

References

  • Wager, T. T., et al. (2010).[4][5] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Cernak, T., et al. (2016).[6] "The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules."[6][7][8] Chemical Society Reviews.[6]

  • Pion Inc. (n.d.).[2] "PAMPA - Parallel Artificial Membrane Permeability Assay Methodology."

  • Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research.

Sources

Application Note: Accelerated Development of Indole-Based Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Advantage in Oncology

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 120 FDA-approved drugs. In oncology, indole derivatives—such as Vincristine (tubulin destabilizer), Sunitinib (RTK inhibitor), and Osimertinib (EGFR inhibitor)—demonstrate the scaffold's versatility in targeting diverse oncogenic pathways.

This application note provides a streamlined, self-validating workflow for developing novel indole-based agents, specifically focusing on Bis(indolyl)methanes (BIMs) . BIMs are potent, synthetically accessible scaffolds that frequently exhibit dual mechanisms: tubulin polymerization inhibition and kinase modulation.

Strategic Workflow

The following diagram outlines the critical path from rational design to mechanistic validation.

IndoleWorkflow Design Rational Design (SAR Optimization) Synth Synthesis (Bis-indolylmethanes) Design->Synth C3-Functionalization Screen Primary Screening (MTT Cytotoxicity) Synth->Screen Library Generation Screen->Design SAR Feedback Valid Target Validation (Tubulin Polymerization) Screen->Valid IC50 < 10 µM Flow Cell Cycle Analysis (Flow Cytometry) Valid->Flow G2/M Arrest

Figure 1: Integrated workflow for the development of indole-based anticancer agents.

Phase I: Chemical Synthesis of Bis(indolyl)methanes (BIMs)[1]

Rationale: The C3 position of the indole ring is highly nucleophilic. The condensation of two indole units with an aldehyde produces BIMs, which mimic the biological activity of dietary indoles (e.g., Indole-3-carbinol) but with enhanced metabolic stability and potency.

Protocol A: Green One-Pot Synthesis

Standardized for high throughput library generation.

Reagents:

  • Indole (substituted or unsubstituted)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity)

  • Catalyst: Sulfamic acid (10 mol%) or Taurine (Green chemistry approach)

  • Solvent: Ethanol:Water (1:1)

Step-by-Step Methodology:

  • Stoichiometry: In a 50 mL round-bottom flask, dissolve Indole (2.0 mmol) and the selected Aldehyde (1.0 mmol) in 10 mL of Ethanol:Water.

  • Catalysis: Add Sulfamic acid (0.2 mmol) .

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Ethyl acetate:Hexane, 3:7).

    • Checkpoint: The product typically precipitates as a solid within 15–45 minutes.

  • Work-up: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove the catalyst.

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography unless necessary, to minimize solvent waste and yield loss.

  • Characterization: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic methine proton singlet/triplet around

    
     5.8–6.5 ppm.
    

Phase II: In Vitro Biological Evaluation (Cytotoxicity)

Rationale: The MTT assay is the industry standard for metabolic viability screening. However, indole derivatives often suffer from solubility issues which can cause false positives (precipitation).

Protocol B: Optimized MTT Assay for Lipophilic Indoles

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solubilizer: DMSO (Spectroscopic grade).

Procedure:

  • Seeding: Plate cells at 5,000–8,000 cells/well in 96-well plates.

    • Critical Step: Incubate for 24h to ensure full adhesion before drug addition.

  • Treatment: Add test compounds (0.1 µM – 100 µM).

    • Solubility Control: Ensure final DMSO concentration is <0.5% to prevent solvent cytotoxicity.

    • Blank: Media + MTT (no cells) to subtract background.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate for 3–4 hours.

    • Visual Check: Look for purple formazan crystals.[1][2] If crystals are floating, spin the plate at 1000 rpm for 5 min before aspirating media.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 10 min.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Compound IDR-Group (Aldehyde)IC50 (A549) µMIC50 (MCF-7) µMSolubility Note
IND-001 Phenyl12.5 ± 1.215.8 ± 2.1Good
IND-004 4-Cl-Phenyl2.1 ± 0.3 3.4 ± 0.5 Moderate
IND-009 3,4,5-Tri-OMe4.5 ± 0.81.2 ± 0.1Poor (Req. 1% DMSO)
Cisplatin (Control)6.2 ± 0.55.8 ± 0.4Excellent

Phase III: Mechanistic Validation (Tubulin Polymerization)

Rationale: Many indole derivatives (e.g., Vinca alkaloids, Combretastatin analogs) bind to the Colchicine-binding site of tubulin, inhibiting polymerization. This leads to mitotic arrest.[3]

Protocol C: Fluorescence-Based Tubulin Polymerization Assay

Principle: Free tubulin is non-fluorescent in the presence of DAPI/reporter dye. As tubulin polymerizes into microtubules, the fluorophore incorporates, increasing fluorescence.[4] Inhibitors suppress this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).[5]

  • Fluorescence Reporter (DAPI or commercial kit fluorophore).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[5]

Procedure:

  • Preparation: Pre-warm the 96-well black plate to 37°C.

  • Mix: Prepare Tubulin Reaction Mix (Tubulin 3 mg/mL + GTP + Buffer) on ice.

  • Drug Addition: Add 5 µL of test compound (10x conc) to wells.

    • Controls: Paclitaxel (Polymerization enhancer), Colchicine (Inhibitor), DMSO (Vehicle).

  • Initiation: Add 45 µL of Tubulin Reaction Mix to the wells.

  • Kinetics: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 1 minute for 60 minutes.

Mechanism Visualization:

TubulinMoA Indole Indole Derivative (BIM) Binding Binding at Colchicine Site Indole->Binding Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Destabilization Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 2: Mechanism of Action: Indole-mediated microtubule destabilization.

References

  • Singh, P., et al. (2024). "Indole Derivatives as Multitarget Anticancer Agents: A Review." Molecules.

  • Zhang, X., et al. (2022). "Synthesis and Biological Evaluation of Bis(indolyl)methanes via Green Approaches." ACS Omega.

  • Bonne, D., et al. (1985). "Fluorescence monitoring of tubulin polymerization using DAPI." Journal of Biological Chemistry.

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [NCBI].

  • Giri, R., et al. (2023). "Indole-based Tubulin Polymerization Inhibitors: SAR and Docking Studies." Bioorganic Chemistry.

Sources

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate in anti-inflammatory drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate in Anti-Inflammatory Lead Optimization

Introduction: The "Privileged" 4-Substituted Indole Scaffold

In the landscape of anti-inflammatory drug discovery, the indole nucleus remains a "privileged structure," serving as the core for numerous therapeutics targeting kinases (e.g., JAK, p38 MAPK) and GPCRs. However, while 3- and 5-substituted indoles are synthetically accessible, 4-substituted indoles represent a higher-value, under-explored chemical space.

This compound (hereafter referred to as Compound 1 ) is a high-utility orthogonal building block designed to overcome these synthetic barriers.[1]

Key Structural Advantages:

  • C4-Bromine Handle: Positioned for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl motifs critical for hydrophobic pocket occupation (e.g., the "gatekeeper" region in kinases).[1]

  • C3-Hydroxymethyl Handle: A versatile "warhead" attachment point.[1] It can be oxidized to aldehydes/acids, converted to leaving groups for nucleophilic substitution, or used in etherification.

  • N1-Boc Protection: Essential for masking the acidic indole nitrogen during base-mediated couplings, preventing catalyst poisoning and N-arylation side reactions.[1]

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₄H₁₆BrNO₃
Molecular Weight 326.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability Stable under standard conditions.[2][3][4] Store at 2–8°C. Moisture sensitive (hygroscopic).[1]
Hazards Irritant.[1][3][5] Avoid contact with strong acids (Boc deprotection) unless intended.[1]

Synthetic Utility: The Divergent "Hub" Strategy

Compound 1 serves as a divergent hub.[1] The presence of orthogonal reactive sites allows for "Late-Stage Functionalization" (LSF), a critical strategy in generating Structure-Activity Relationship (SAR) libraries efficiently.[1]

Strategic Workflow:
  • Path A (C4-First): Perform Suzuki coupling at C4 before modifying the C3-alcohol.[1] This is preferred if the C3-sidechain is chemically sensitive.[1]

  • Path B (C3-First): Modify the C3-alcohol (e.g., to an amine) before C4 coupling.[1] This is preferred if the C4-aryl group introduces solubility issues or competing reactive sites.[1]

DivergentSynthesis Start Compound 1 (4-Br, 3-CH2OH) Suzuki Step 1: Suzuki Coupling (C4-Aryl Installation) Start->Suzuki Path A Activate Step 1: C3 Activation (Mesylation/Halogenation) Start->Activate Path B FuncA Step 2: C3 Functionalization (e.g., Reductive Amination) Suzuki->FuncA ProductA Target A: Kinase Inhibitor Mode FuncA->ProductA Subst Step 2: Nucleophilic Subst. (Amine/Thiol) Activate->Subst SuzukiB Step 3: Suzuki Coupling Subst->SuzukiB ProductB Target B: GPCR Ligand Mode SuzukiB->ProductB

Figure 1: Divergent synthetic pathways utilizing Compound 1 to access distinct chemical spaces.[1]

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Context: The C4 position is sterically crowded due to the peri-interaction with the C3-hydroxymethyl group.[1] Standard conditions often fail; high-activity catalysts are required.[1]

Materials:

  • Compound 1 (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(Amphos)Cl₂ (for sterically hindered substrates)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine Compound 1, aryl boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; look for disappearance of Br-isotope pattern).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: The C3-OH can cause streaking; adding 1% MeOH to the eluent helps.

Critical Note: If the boronic acid contains sensitive groups, switch to Pd(OAc)₂ / SPhos system to effect coupling at lower temperatures (60°C).

Protocol B: C3-Hydroxymethyl Activation & Amination

Context: Converting the hydroxyl group to an amine (via mesylate or halide) is crucial for improving solubility and creating salt bridges in the target protein pocket.[1]

Step 1: Conversion to Bromide (Appel Reaction) [1]

  • Dissolve Compound 1 (or its C4-arylated derivative) in anhydrous DCM (0.1 M).

  • Cool to 0°C. Add CBr₄ (1.2 equiv).

  • Add PPh₃ (1.2 equiv) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated NaHCO₃. Extract with DCM.[1][6]

  • Use immediately: The benzylic bromide is reactive.[1][3] Isolate via rapid plug filtration (silica) or use crude in the next step.[1]

Step 2: Nucleophilic Displacement with Amine

  • Dissolve the crude bromide in ACN or DMF .[1]

  • Add the secondary amine (e.g., Morpholine, Piperazine) (2.0 equiv).[1]

  • Add DIPEA (3.0 equiv) or K₂CO₃.[1]

  • Stir at RT (or 50°C if sluggish) for 2–6 hours.

  • Deprotection (Optional): If the final step, treat with 4M HCl in Dioxane to remove the N1-Boc group.[1]

Case Study: p38 MAPK Inhibitor Design

Hypothesis: p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors often require:

  • H-Bond Donor/Acceptor Pair: Provided by the Indole NH and C3-substituent.[1]

  • Hydrophobic Clamp: The C4-aryl group occupies the hydrophobic pocket I.[1]

Application of Compound 1: Using Protocol A , we couple a 2,4-difluorophenyl group at C4. Using Protocol B , we convert the C3-OH to a morpholinomethyl group.[1] Finally, acidic deprotection yields the active inhibitor.

Biological Rationale:

  • The C4-aryl twists out of plane, inducing selectivity.[1]

  • The C3-morpholine solubilizes the drug and interacts with the hinge region residues.[1]

SAR_Logic Target p38 MAPK Pocket Requirements Hinge Region Hydrophobic Pocket Solvent Front Molecule Indole Scaffold (Compound 1) N1-H (Donor) C4-Aryl (Hydrophobic) C3-Amine (Solubilizer) Target->Molecule Binding Interactions C4-Aryl (Hydrophobic) C4-Aryl (Hydrophobic) Hydrophobic Pocket Hydrophobic Pocket C4-Aryl (Hydrophobic)->Hydrophobic Pocket Pi-Stacking C3-Amine (Solubilizer) C3-Amine (Solubilizer) Solvent Front Solvent Front C3-Amine (Solubilizer)->Solvent Front Salt Bridge

Figure 2: Pharmacophore mapping of a Compound 1-derived inhibitor against p38 MAPK.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidUse mild base (K₃PO₄) or add water (Dioxane:H₂O 4:1).[1]
No Reaction at C4 Steric hindrance from C3-CH₂OHSwitch to SPhos or XPhos Pd G3 catalysts.
Decomposition of C3-Br Instability of benzylic bromideDo not store.[1] Perform "one-pot" displacement with amine.[1]
Boc Loss Reaction medium too acidicEnsure base (K₂CO₃/DIPEA) is in excess.[1] Avoid Lewis acids.[1]

References

  • Indole Scaffolds in Drug Discovery

    • Zhang, M. Z., et al. "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[1] Drug Discovery Today, 2023. Link

  • Suzuki Coupling on Hindered Indoles

    • Billingsley, K., Buchwald, S. L.[6] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction."[1] J. Am. Chem. Soc., 2007.[1][4][6] Link[1]

  • Appel Reaction Protocols

    • Appel, R.[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[1][7] Chem. Int. Ed., 1975.[1] Link[1]

  • p38 MAPK Inhibitor SAR

    • Pettus, L. H., et al. "Small Molecule p38 MAP Kinase Inhibitors for the Treatment of Inflammatory Diseases."[1] Curr.[1] Top. Med. Chem., 2008.[1][7] Link

Sources

Application Note: Divergent Synthesis of Antimicrobial Scaffolds using 1-Boc-4-bromo-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-Boc-4-bromo-3-hydroxymethylindole as a privileged scaffold for antimicrobial drug discovery. Indole derivatives, particularly those substituted at the C4 position, have demonstrated potent activity against multidrug-resistant pathogens, including MRSA and C. albicans [1, 2].

This protocol outlines a chemoselective divergent strategy : utilizing the C4-bromide for cross-coupling reactions (establishing the pharmacophore core) and the C3-hydroxymethyl group as a versatile linker for "warhead" attachment. We provide validated workflows for Suzuki-Miyaura coupling and Appel reaction activation, culminating in the synthesis of bis-indole analogs.

Strategic Overview: The Orthogonal Approach

The structural advantage of 1-Boc-4-bromo-3-hydroxymethylindole lies in its orthogonal reactivity. The tert-butyloxycarbonyl (Boc) group protects the N1 position, preventing polymerization and directing metal-catalyzed coupling to the C4-bromide. The C3-hydroxymethyl group remains stable under standard cross-coupling conditions, allowing for late-stage functionalization.

Logical Pathway Diagram

The following diagram illustrates the sequential workflow for generating antimicrobial candidates.

G Start 1-Boc-4-bromo- 3-hydroxymethylindole Step1 Step 1: C4-Arylation (Suzuki-Miyaura) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Inter1 4-Aryl-3-hydroxymethyl Intermediate Step1->Inter1 Step2 Step 2: C3-Activation (Appel Reaction) Inter1->Step2 CBr4, PPh3 Inter2 4-Aryl-3-bromomethyl Electrophile Step2->Inter2 Step3 Step 3: Nucleophilic Displacement Inter2->Step3 H-Nu (Amine/Indole) Final Antimicrobial Candidate (e.g., Bis-indole) Step3->Final

Figure 1: Sequential functionalization strategy. The C4 position is modified first to establish lipophilicity, followed by C3 activation for scaffold assembly.

Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl moiety at the C4 position. This region often dictates the molecule's ability to penetrate bacterial membranes or bind to the NorA efflux pump [3].

Materials
  • Substrate: 1-Boc-4-bromo-3-hydroxymethylindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv) (e.g., 4-fluorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Note: This catalyst is preferred over Pd(PPh₃)₄ for sterically hindered substrates like 4-substituted indoles.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine 1,4-dioxane and 2M K₂CO₃. Sparge with argon for 15 minutes. Critical: Oxygen presence promotes homocoupling of boronic acids and deactivates the Pd(0) species [4].

  • Assembly: Add the indole substrate, aryl boronic acid, and Pd catalyst to the vial under a gentle stream of argon.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Expected Outcome: 1-Boc-4-aryl-3-hydroxymethylindole (Yield: 75–85%).

Protocol 2: C3-Activation via Appel Reaction

Objective: Convert the chemically inert hydroxyl group into a reactive bromide leaving group without disturbing the newly installed C4-aryl moiety or the Boc protection.

Materials
  • Substrate: 4-Aryl-3-hydroxymethylindole intermediate (from Protocol 1)

  • Reagent A: Carbon Tetrabromide (CBr₄) (1.5 equiv)

  • Reagent B: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation: Dissolve the substrate and CBr₄ in anhydrous DCM at 0°C (ice bath).

  • Addition: Add PPh₃ slowly (portion-wise) over 10 minutes.

    • Mechanism:[1][2][3][4][] PPh₃ attacks CBr₄ to form a phosphonium salt, which activates the alcohol oxygen. The bromide ion then displaces the phosphine oxide via SN2 attack [5].[3]

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Visual Cue: The solution may turn slightly yellow/orange. Precipitation of triphenylphosphine oxide (TPPO) may occur.[1]

  • Workup: Filter the mixture through a short pad of silica gel to remove the bulk of TPPO. Rinse with DCM.[1]

  • Concentration: Evaporate the solvent.

    • Caution: The benzylic-like bromide product is reactive.[6] Use immediately for Step 3 or store at -20°C under argon.

Expected Outcome: 1-Boc-4-aryl-3-(bromomethyl)indole.

Protocol 3: Assembly of Antimicrobial Bis-Indoles

Objective: Synthesize a bis-indole scaffold, a class of compounds known to disrupt bacterial cell walls and inhibit MRSA biofilm formation [6].

Materials
  • Electrophile: Product from Protocol 2 (1.0 equiv)

  • Nucleophile: Indole or substituted Indole (1.2 equiv)

  • Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Nucleophile Activation: In a flame-dried flask, dissolve the nucleophilic indole in DMF at 0°C. Add NaH carefully. Stir for 30 minutes until gas evolution ceases (formation of sodium indolide).

  • Coupling: Dropwise add a solution of the C3-bromomethyl electrophile (in DMF) to the activated nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.

  • Deprotection (Optional but Recommended): To remove the Boc group (which often hinders biological binding), treat the crude residue with TFA/DCM (1:4) for 1 hour at room temperature.

  • Purification: Neutralize and purify via HPLC (C18 column, Water/Acetonitrile gradient).

QC and Data Interpretation

Successful synthesis is validated through NMR shifts.

PositionStarting Material (δ ppm)Product (Step 1) (δ ppm)Product (Step 2) (δ ppm)
C4-H ~7.3 (d)Absent (replaced by Aryl signals)(Aryl signals present)
C3-CH₂-X ~4.8 (s, -CH₂OH)~4.6 (s, -CH₂OH)~4.9 (s, -CH₂Br)
Boc (-tBu) ~1.6 (s)~1.6 (s)~1.6 (s)

Table 1: Key 1H NMR diagnostic shifts (CDCl₃).

References

  • Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. (2019). Link

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. (2021). Link

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. NIH/PubMed. (2025). Link

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem. (2025). Link

  • Appel Reaction: Mechanism & Examples. Organic Chemistry Portal. Link

  • Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. NIH/PubMed. Link

Sources

Application Note: Strategic N-Protection of 4-Bromo-3-Hydroxyindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the N-protection of 4-bromo-3-hydroxyindole and its tautomeric equivalents. The 4-bromoindole scaffold is a critical pharmacophore in drug discovery, serving as a precursor for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the presence of the 3-hydroxy group introduces significant instability due to rapid oxidation to indigoid dyes or dimerization.

This document provides two distinct workflows:

  • Route A (Standard): N-Boc protection of the stable 4-bromooxindole (indolin-2-one) tautomer.[1]

  • Route B (Advanced): In-situ trapping and N-protection of the unstable 4-bromoindoxyl (3-hydroxyindole) species.[1]

Key Takeaway: Direct N-protection of "3-hydroxyindole" is chemically ambiguous due to tautomerism. Success depends on selecting the correct starting tautomer and maintaining strict anaerobic conditions to prevent oxidative degradation.[1]

Strategic Analysis: The Tautomerism Challenge

Before initiating synthesis, researchers must recognize that "4-bromo-3-hydroxyindole" exists in a tautomeric equilibrium that dictates the protection strategy.[1]

  • Form I (Indoxyl): The enol form (3-hydroxyindole).[1] Highly unstable, electron-rich, prone to oxidation.[1]

  • Form II (Indolin-3-one): The keto form (pseudoindoxyl). The stable tautomer in solution.

  • Form III (Oxindole): Often confused with indoxyl, this is the 2-oxo isomer. It is stable and commercially available.[1]

Decision Matrix:

  • If your goal is to protect the nitrogen to facilitate C-H activation or cross-coupling, use Route A (starting from 4-bromoindole or 4-bromooxindole).

  • If you are generating the 3-hydroxy species in situ (e.g., via cyclization) and need to capture it, use Route B .

Diagram 1: Tautomeric Landscape & Protection Logic[1]

Tautomerism cluster_0 Unstable Species (Requires Trapping) cluster_1 Stable Precursors Indoxyl 4-Bromo-3-hydroxyindole (Enol Form) *High Oxidation Risk* Keto 4-Bromoindolin-3-one (Keto Form) Indoxyl->Keto Tautomerization Product_B N-Boc-3-Acetoxy-4-bromoindole Indoxyl->Product_B Route B: In-situ Trapping (Ac2O/Boc2O) Indole 4-Bromoindole (Aromatic) Indole->Indoxyl Oxidation (Difficult) Oxindole 4-Bromooxindole (2-Oxo Form) Oxindole->Indole Reduction Product_A N-Boc-4-Bromooxindole Oxindole->Product_A Route A: Standard N-Protection (Boc2O/DMAP)

Caption: Logical flow for selecting the protection route based on substrate stability. Route A is preferred for shelf-stable intermediates.[1]

Experimental Protocols

Route A: N-Boc Protection of 4-Bromooxindole

Application: When starting with the stable 2-oxo derivative (4-bromoindolin-2-one).[1] Mechanism: Nucleophilic substitution at the amide nitrogen.[1] The 4-bromo substituent increases the acidity of the N-H bond, facilitating deprotonation but also providing steric bulk.

Materials Table
ReagentEquiv.RoleCritical Note
4-Bromooxindole 1.0SubstrateDry under vacuum for 1h prior to use.[1]
Di-tert-butyl dicarbonate (Boc₂O) 1.2 - 1.5Protecting GroupMelt if solid (mp ~23°C); handle as liquid.[1]
DMAP 0.1 (10 mol%)CatalystAcyl transfer catalyst; essential for speed.[1]
Triethylamine (TEA) 1.2BaseScavenges acidic protons.[1]
Dichloromethane (DCM) [0.2 M]SolventAnhydrous; verify water content <50 ppm.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[1]

  • Solubilization: Add 4-bromooxindole (1.0 equiv) and anhydrous DCM (concentration 0.2 M). Stir until a suspension or solution is formed.

  • Activation: Add TEA (1.2 equiv) followed by DMAP (0.1 equiv) in one portion.

    • Observation: The solution may darken slightly; this is normal.[1]

  • Reagent Addition: Add Boc₂O (1.2 equiv) dropwise as a solution in minimal DCM over 10 minutes.

    • Control Point: Monitor for gas evolution (CO₂ is not released here, but exotherm may occur).[1] Keep internal temp < 30°C.

  • Reaction: Stir at Room Temperature (20–25°C) for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The N-Boc product usually has a higher R_f than the starting material.

  • Quench & Workup:

    • Dilute with DCM.[1][2]

    • Wash sequentially with 1M HCl (to remove DMAP/TEA), Sat. NaHCO₃ , and Brine .[1]

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂).

    • Note: N-Boc oxindoles are prone to hydrolysis on acidic silica; use neutralized silica (flush with 1% TEA) if degradation is observed.[1]

Route B: In-Situ Trapping of 4-Bromo-3-Hydroxyindole (Indoxyl)

Application: When the 3-hydroxy species is generated in situ (e.g., from 4-bromo-2-nitrobenzaldehyde or oxidative cyclization) and must be captured immediately to prevent oxidation to indigo.[1] Strategy: Simultaneous O-acetylation and N-protection (or O-silylation/N-Boc).[1]

Materials Table
ReagentEquiv.RoleCritical Note
Precursor (e.g., 4-Bromo-2-nitrobenzaldehyde) 1.0Start MaterialAssumes reductive cyclization route.[1]
Acetic Anhydride (Ac₂O) 5.0Trapping AgentTraps the enol as acetate.[1]
Boc₂O 2.0N-ProtectionProtects Nitrogen.[1]
Pyridine SolventBase/SolventMust be anhydrous.[1]
SnCl₂·2H₂O 3.0ReductantFor nitro-aldol reduction method.[1]
Step-by-Step Procedure (Reductive Cyclization/Trapping)
  • Inert Environment: This reaction strictly requires an inert atmosphere.[1] Oxygen will instantly dimerize the intermediate to a 4,4'-dibromoindigo derivative (blue/purple solid).

  • Reduction: Dissolve precursor in anhydrous THF/Pyridine. Add SnCl₂[1]·2H₂O (or Zn dust) to generate the transient 4-bromoindoxyl.[1]

  • Trapping (The "One-Pot" modification):

    • Do not isolate the intermediate.[1]

    • Add Ac₂O (5 equiv) and DMAP (0.2 equiv) directly to the reduction mixture once the starting material is consumed.

    • Heat to 50°C for 2 hours. This converts the unstable 3-OH enol into the stable 3-acetoxy-4-bromoindole .[1]

  • N-Protection (Sequential):

    • Cool to Room Temperature.[1][2][3][4]

    • Add Boc₂O (2.0 equiv).[1]

    • Stir for 12 hours.

  • Workup:

    • Quench with saturated NH₄Cl.[1]

    • Extract with EtOAc.[1][2][5]

    • Crucial: Wash extensively with water and CuSO₄ solution (to remove pyridine).[1]

  • Result: The product is N-Boc-3-acetoxy-4-bromoindole , a stable solid that can be handled in air.[1]

Visualizing the Workflow

Diagram 2: Reaction Workflow (Route A)

Workflow Start Start: 4-Bromooxindole (Dry, 1.0 equiv) Reagents Add Reagents: 1. DCM (0.2M) 2. TEA (1.2 eq) + DMAP (0.1 eq) 3. Boc2O (1.2 eq) Start->Reagents Dissolution Reaction Reaction: 25°C, 3-6 Hours Monitor TLC Reagents->Reaction Activation Workup Workup: 1. Wash 1M HCl 2. Wash NaHCO3 3. Dry MgSO4 Reaction->Workup Completion Product Final Product: N-Boc-4-Bromooxindole (White/Off-white Solid) Workup->Product Purification

Caption: Step-by-step execution for the standard N-Boc protection of 4-bromooxindole.

Critical Control Points & Troubleshooting

Regioselectivity (O- vs N-Protection)
  • Issue: In Route B, competition exists between O-Boc and N-Boc.

  • Solution: Hard/Soft Acid Base (HSAB) theory dictates that the oxygen (hard nucleophile) prefers the hard acyl group (Acetyl) or silyl group (TBS), while the nitrogen can be subsequently protected with Boc. Using Ac₂O first ensures the oxygen is "capped" as an ester, leaving the nitrogen free for Boc protection.

Stability of the 4-Bromo Substituent
  • Risk: Lithium-Halogen exchange.[1]

  • Avoid: Do not use alkyl lithium bases (n-BuLi) for deprotonation if the bromine must be retained.[1] Use NaH or NaHMDS at low temperatures (-78°C) if strong bases are required, though DMAP/TEA is usually sufficient for Boc protection.[1]

De-Boc (Deprotection)
  • Method: TFA/DCM (1:4) or 4M HCl in Dioxane.[1][2]

  • Note: The 4-bromo group is stable to acidic deprotection conditions.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for N-Boc stability and protocols).

  • Sigma-Aldrich. (n.d.).[1] Application Note: N-Boc Protection Protocols. Retrieved from

  • PubChem. (2023).[1] 4-Bromoindole Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

  • Pasala, V. K., et al. (2016).[1][3][6] Solvent-free, instant, ambient, N-Boc protection of amines. Der Pharma Chemica, 8(17), 272-276.[1][3] (Green chemistry approach for N-Boc).

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1][7] Metal-halogen exchange of bromoindoles.[1][7] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[7] (Foundational work on handling bromoindoles).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-4BR-OH-001 Subject: Yield Optimization & Protocol Standardization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate presents a unique set of challenges primarily driven by the 4-bromo substituent . Unlike 5- or 6-substituted indoles, the 4-bromo atom exerts significant steric pressure on the C3 position (the peri-effect), severely hampering electrophilic substitution reactions like the Vilsmeier-Haack formylation.

This guide deviates from standard "textbook" indole protocols to address these specific steric and electronic anomalies. We recommend a Linear "Aldehyde-First" Strategy (Formylation


 Protection 

Reduction) to maximize yield and purity.

The "Golden Route" Workflow

We have validated that attempting to Boc-protect the starting material before formylation often leads to electronic deactivation of the ring, killing the Vilsmeier reaction. Conversely, reducing the aldehyde before Boc-protection leads to O-acylation side products.

Recommended Pathway:

  • C3-Formylation: Install the aldehyde despite steric resistance.

  • N-Protection: Install the Boc group on the aldehyde intermediate.

  • Reduction: Selectively reduce the aldehyde to the alcohol.

Workflow Visualization

SynthesisRoute Start 4-Bromoindole (Starting Material) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF) Start->Step1 Electrophilic Subst. Inter1 4-Bromoindole-3-carbaldehyde (Critical Intermediate) Step1->Inter1 Hydrolysis Step2 Step 2: N-Boc Protection (Boc2O, DMAP, TEA, DCM) Inter1->Step2 N-Acylation Inter2 N-Boc-4-Bromoindole-3-carbaldehyde Step2->Inter2 90%+ Conv. Step3 Step 3: Reduction (NaBH4, MeOH/THF) Inter2->Step3 Hydride Transfer Final Target: tert-Butyl 4-bromo-3-(hydroxymethyl) -1H-indole-1-carboxylate Step3->Final Workup Warning STERIC BOTTLENECK: 4-Br hinders C3 attack Warning->Step1

Figure 1: The optimized linear synthesis pathway. Note the critical bottleneck at Step 1 due to the 4-bromo substituent.

Phase 1: The Vilsmeier-Haack Bottleneck

Objective: Synthesis of 4-bromoindole-3-carbaldehyde.

The 4-bromo group sits physically close to the C3 carbon. Standard protocols (0°C addition) often fail here because the Vilsmeier reagent (chloroiminium ion) is bulky and cannot easily access the C3 position at low energy.

Optimized Protocol
  • Reagent Pre-formation: Do not mix everything at once. Add POCl

    
     (1.2 eq) to anhydrous DMF (5.0 eq) at 0°C and stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).
    
  • Addition: Dissolve 4-bromoindole in minimal DMF. Add this solution dropwise to the pre-formed salt.

  • Thermal Push: Unlike standard indoles, heat is required . Warm the reaction to 35-40°C for 4-6 hours.

    • Why? The thermal energy is necessary to overcome the steric barrier of the 4-Br atom [1].

  • Hydrolysis: Pour onto crushed ice/NaOH (aq). The product should precipitate.

Troubleshooting High-Risk Failure:

  • Symptom: Recovered starting material.

  • Fix: Increase temperature to 60°C. Caution: Higher temps increase the risk of tar formation. Monitor by TLC every 30 mins.

Phase 2: N-Boc Protection

Objective: Synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.

Protecting the aldehyde intermediate is superior to protecting the alcohol because the aldehyde oxygen is non-nucleophilic, preventing O-Boc formation.

Optimized Protocol
  • Solvent: DCM (Dichloromethane) is preferred for solubility.

  • Catalysis: Use DMAP (0.1 eq) and TEA (1.5 eq).

  • Stoichiometry: Use 1.2 eq of Boc

    
    O.
    
  • Reaction: Stir at Room Temperature (RT). Evolution of CO

    
     is not expected here (unlike with acids), but the reaction is usually rapid (1-2 hours).
    

Key Insight: If the reaction is sluggish, it is likely due to the electron-withdrawing nature of the 3-formyl group making the indole nitrogen less nucleophilic. Adding a slight excess of DMAP (up to 0.2 eq) can accelerate this [2].

Phase 3: Chemoselective Reduction

Objective: Reduction to the target alcohol.[1]

We use Sodium Borohydride (NaBH


) because it is chemoselective. It will reduce the aldehyde to the alcohol but will not  touch the Boc group or the aryl bromide [3].
Optimized Protocol
  • Solvent System: MeOH:THF (1:1).

    • Why? The N-Boc intermediate is often insoluble in pure methanol. THF solubilizes the substrate; Methanol activates the borohydride.

  • Temperature: 0°C

    
     RT.
    
  • Stoichiometry: 0.5 - 0.7 eq of NaBH

    
     (remember, 1 mole of BH
    
    
    
    provides 4 moles of hydride).
  • Quench: Acetone (to destroy excess hydride) followed by saturated NH

    
    Cl. Do not use strong acid  (like HCl) for the workup, as this will cleave the Boc group [4].
    

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Low yield in Step 1 (Formylation) Steric hindrance from 4-Br.Increase reaction temp to 40°C; ensure Vilsmeier reagent is pre-formed before adding indole.
"Sticky Spot" on TLC (Step 2) Incomplete conversion.The 3-CHO group deactivates the ring. Add 0.2 eq DMAP; stir overnight.
Loss of Boc group (Step 3) Acidic workup.Use sat. NH

Cl or water for quenching. Avoid HCl or pH < 4.
Product is an oil/gum Rotamers or solvent retention.N-Boc indoles often exist as rotamers (doubling NMR peaks). Triturate with cold Hexanes/Et2O to induce crystallization.
Diagnostic Logic Tree

Troubleshooting Issue Low Yield / Impurity CheckStep Which Step? Issue->CheckStep Step1 Step 1: Formylation CheckStep->Step1 Step3 Step 3: Reduction CheckStep->Step3 CheckSM Recovered SM? Step1->CheckSM Heat Increase Temp (40°C) Check POCl3 Quality CheckSM->Heat Yes Tar Black Tar? CheckSM->Tar No Cool Reduce Temp Dilute Reaction Tar->Cool Yes NoBoc Boc Group Gone? Step3->NoBoc Acid Check Workup pH Use NH4Cl only NoBoc->Acid Yes

Figure 2: Rapid diagnostic tree for common failure modes.

References

  • Vilsmeier-Haack Reaction Conditions: For sterically hindered substrates, thermal activation is critical. See: Journal of Medicinal Chemistry, "Synthesis of 4-substituted indoles via Vilsmeier-Haack," (General reference to methodology). See also: .

  • N-Boc Protection Catalysis: The use of DMAP to accelerate sluggish carbamate formation is well-documented. See: Organic Chemistry Portal, "Boc-Protected Amino Groups." Link.

  • Selective Reduction: NaBH4 is the standard for aldehyde reduction in the presence of halides and carbamates. See: Chemistry LibreTexts, "17.4: Alcohols from Carbonyl Compounds - Reduction." Link.

  • Boc Stability: Acid sensitivity of the tert-butyl carbamate.[2] See: National Institutes of Health (PMC), "Selective Thermal Deprotection of N-Boc Protected Amines." Link.

Sources

Minimizing side reactions in Boc protection of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Protection of Indoles Ticket ID: #IND-BOC-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Indole Paradox

Welcome to the technical support hub for indole functionalization. You are likely here because the standard "add Boc₂O and stir" approach—which works flawlessly for aliphatic amines—has failed you with indoles.

The Core Problem: Indoles are not simple amines; they are electron-rich heterocycles. The N-H proton is relatively acidic (pKa ~16 in DMSO), but the C-3 position is highly nucleophilic.

  • The Goal: Kinetic control to favor N-acylation.

  • The Risk: Thermodynamic drift or hyper-catalysis leading to C-3 acylation (formation of 1,3-di-Boc species) or polymerization.

This guide moves beyond basic textbook recipes to provide a self-validating, industrial-grade troubleshooting framework.

Module 1: Critical Mechanism Analysis

Understanding the Failure Points To troubleshoot, you must visualize the competition between the desired N-attack and the undesired C-3 attack. The diagram below illustrates how 4-Dimethylaminopyridine (DMAP) activates Boc₂O, and where the pathway branches into side reactions.

BocIndoleMechanism Boc2O Boc2O (Reagent) ActiveSpecies N-Boc-DMAP+ (Activated Electrophile) Boc2O->ActiveSpecies Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->ActiveSpecies NBocIndole N-Boc Indole (Target Product) ActiveSpecies->NBocIndole Kinetic Path (Fast N-Attack) C3Side 1,3-Di-Boc Indole (Side Product) ActiveSpecies->C3Side Thermodynamic Path (Excess Reagent/Heat) Indole Indole (Substrate) Indole->NBocIndole NBocIndole->C3Side Over-reaction

Figure 1: Mechanistic bifurcation in DMAP-catalyzed Boc protection. Note that the activated N-Boc-DMAP+ species is electrophilic enough to attack the C-3 position if the N-H is sterically hindered or if stoichiometry is uncontrolled.

Module 2: Troubleshooting Dashboard

Identify Your Issue

SymptomProbable CauseCorrective Action
Product +100 Mass (M+H) C-3 Acylation (1,3-di-Boc formation). Common when using excess Boc₂O or high DMAP loading.Reduce DMAP to <5 mol%. Add Boc₂O dropwise at 0°C. If problem persists, switch to Method B (NaH) to force N-deprotonation first.
Low Conversion (<50%) Electronic Deactivation. EWGs (e.g., -NO₂, -CN) on the ring make N-H less nucleophilic.Switch Base. Weak bases (TEA/DMAP) are insufficient. Use NaH/THF or KOtBu/THF to fully deprotonate the indole anion.
"Gooey" / Polymerized Acid-Catalyzed Oligomerization. Indoles are acid-sensitive; trace acid from hydrolyzing Boc₂O or acidic workup causes dimerization.Buffer the reaction. Ensure base (TEA) is in excess. Avoid HCl in workup; use citric acid or KHSO₄.
Product Loss in Workup Labile Boc Group. N-Boc indoles are far more acid-sensitive than N-Boc alkyl amines.Neutralize immediately. Do not let the crude sit in acidic aqueous layers. Use basic alumina for purification if silica causes streaking.
Slow Reaction (Steric) C-2 Substitution. Substituents at C-2 sterically hinder the N-attack.Catalyst Boost. Increase DMAP to 10-20 mol% but strictly control temperature (0°C) to prevent C-3 attack.

Module 3: Optimized Protocols

Method A: The "Standard" (DMAP-Catalyzed)

Best for: Simple indoles, large scale, electron-neutral substrates.

  • Setup: Flame-dry a round-bottom flask under N₂ or Ar.

  • Solvent: Dissolve Indole (1.0 eq) in anhydrous DCM or Acetonitrile (0.2 M concentration).

    • Why? Acetonitrile is polar enough to stabilize the intermediate but aprotic to prevent quenching.

  • Base: Add Triethylamine (TEA) (1.2 eq) and DMAP (0.1 eq).

    • Critical: Do not add Boc₂O yet. Let the base neutralize any trace acid.

  • Addition: Cool to 0°C . Add Boc₂O (1.1 - 1.2 eq) dissolved in a small amount of solvent dropwise over 15 minutes.

    • Why? High local concentration of Boc₂O promotes C-3 acylation. Dropwise addition keeps the electrophile concentration low.

  • Monitoring: Warm to RT. Monitor by TLC. Reaction is usually complete in 1–4 hours.

  • Quench: Add dilute aqueous NaHCO₃. Do not use HCl.

Method B: The "Heavy Duty" (NaH Deprotonation)

Best for: Electron-deficient indoles (e.g., 5-nitroindole) or sterically hindered substrates where Method A fails.

  • Setup: Strictly anhydrous conditions (Argon atmosphere).

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.

  • Addition: Add Indole (1.0 eq) dissolved in THF dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.

    • Observation: The solution often turns yellow/orange (formation of the indolyl anion).

  • Reaction: Add Boc₂O (1.1 eq) in THF dropwise.

  • Mechanism Check: Because the N is fully deprotonated (N⁻), it becomes a "hard" nucleophile, reacting instantly with Boc₂O. This bypasses the need for DMAP and reduces C-3 attack risks driven by Lewis acidity.

Module 4: FAQ & Quick Reference

Q: Can I use water or alcohols as solvents ("Green" chemistry)? A: Generally, no for indoles. While alcohols accelerate Boc protection of primary amines via hydrogen bonding [1], indoles are too weakly nucleophilic. They require a base to deprotonate or a catalyst to activate the Boc₂O. Protic solvents will quench the activated Boc-DMAP species or the indolyl anion.

Q: I have 1,3-di-Boc indole. Can I salvage it? A: Yes. The N-Boc is stable to mild base, but the C-3 Boc is often more labile or "migratory." However, selective cleavage is difficult.[1][2] It is far more efficient to prevent it by controlling stoichiometry (Method A, Step 4).

Q: My N-Boc indole degrades on the silica column. A: Silica gel is slightly acidic.

  • Fix 1: Pre-wash the column with 1% Et₃N in Hexanes.

  • Fix 2: Use neutral alumina instead of silica.

  • Fix 3: Skip chromatography. If the conversion is high, crystallize from Hexanes/EtOAc.

Q: Why is my yield low with 5-bromoindole? A: Halogens are electron-withdrawing (inductive effect), lowering the pKa of the N-H and its nucleophilicity. Method A (DMAP) might be too slow, allowing moisture to hydrolyze the Boc₂O. Switch to Method B (NaH).

References

  • Mechanism of DMAP Catalysis: Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base + DMAP)." Available at: [Link]

  • C-3 Side Reactions: Journal of Organic Chemistry. "Catalytic C3 aza-alkylation of indoles." (Contextualizing C3 nucleophilicity). Available at: [Link]

  • Solvent Effects: WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines" (Contrast with Indole requirements). Available at: [Link]

  • Deprotection/Stability: ResearchGate. "Stability of N-BOC-group during RP-chromatography." Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

[1]

Case ID: IND-BOC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Chromatography & Stability Protocols[1]

Executive Summary: The "Push-Pull" Challenge

Purifying tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate presents a classic "push-pull" separation challenge.[1] You are balancing the lipophilic bulk of the Boc group and Bromine atom against the polarity and hydrogen-bonding capability of the hydroxymethyl (-CH₂OH) group.[1]

However, the critical failure point in this purification is not resolution—it is chemical stability .[1] N-Boc indoles are notoriously acid-sensitive.[1] Standard silica gel (pH ~5.0–6.0) acts as a weak Lewis acid, which can catalyze the cleavage of the Boc group or promote dehydration of the hydroxymethyl group during the run, leading to "ghost peaks" and yield loss.[1]

This guide provides a self-validating workflow to purify this intermediate while preserving its structural integrity.

Module 1: The Stability Protocol (Critical Step)

User Question: "My compound decomposes on the column. I see a baseline smear or a new spot appearing during the run. What is happening?"

Technical Diagnosis: You are likely experiencing Acid-Catalyzed Boc Deprotection or Dehydration .[1] Silica gel's surface silanol groups (

1
The Fix: Neutralization Strategy

You must neutralize the stationary phase before the compound touches it.[1]

ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
Stationary Phase Standard Flash Silica (40-63 µm)Neutralized Silica or Neutral Alumina
Mobile Phase Hexanes / Ethyl AcetateHexanes / EtOAc + 1% Triethylamine (TEA)
Loading Method Liquid load in DCMSolid load on Celite 545
Run Time > 45 minutes< 20 minutes (Flash conditions)
Mechanism of Failure (Visualization)

The following diagram illustrates the acid-catalyzed decomposition pathway you must avoid.

BocDecompositionSubstrateIntact Boc-Indole(Target)IntermediateProtonated CarbonylIntermediateSubstrate->Intermediate Adsorption & H+ TransferSilicaAcidic Silica Surface(Si-OH)Silica->IntermediateProductDe-Boc Indole(Impurity/Loss)Intermediate->Product CleavageGasIsobutylene + CO2(Gas Evolution)Intermediate->Gas Elimination

Figure 1: Mechanism of silica-induced Boc cleavage.[1] The acidic surface protons catalyze the loss of the protecting group, destroying the product during purification.[1]

Module 2: Solvent System & Resolution

User Question: "The compound streaks (tails) badly, co-eluting with impurities. Should I use Methanol?"

Technical Diagnosis: The hydroxymethyl group is a hydrogen bond donor.[1] It interacts strongly with the silica surface, causing tailing.[1] While Methanol (MeOH) reduces tailing, it is often too polar for Boc-indoles and can cause transesterification if the silica is not buffered.[1]

Recommended Solvent Systems

Option A: The "Gold Standard" (Hexane/EtOAc)

  • Composition: Hexanes : Ethyl Acetate (Gradient 0%

    
     40%).
    
  • Modifier: Add 0.5% to 1% Triethylamine (TEA) to both solvent bottles.

  • Why: TEA masks the silanol sites, preventing the -OH group from dragging and protecting the Boc group from acid.[1]

Option B: The "Polar Alternative" (DCM/MeOH) - Use with Caution [1]

  • Composition: Dichloromethane (DCM) : Methanol (0%

    
     5%).
    
  • Risk: DCM is slightly acidic (often contains HCl stabilizers). Methanol is a nucleophile.[1]

  • Mitigation: Only use this if Option A fails. Ensure DCM is distilled or filtered through basic alumina before use.[1]

Separation Workflow

PurificationLogicStartCrude MixtureTLCTLC Analysis(Hex/EtOAc 7:3)Start->TLCDecisionRf Value CheckTLC->DecisionLowRfRf < 0.2(Too Polar)Decision->LowRfStuck at baselineGoodRfRf 0.25 - 0.40(Ideal)Decision->GoodRfSeparates wellHighRfRf > 0.6(Too Non-Polar)Decision->HighRfRuns with solvent frontAction1Increase Polarity(Try 1:1 Hex/EtOAc)LowRf->Action1Action2Proceed to Flash(Add 1% TEA)GoodRf->Action2Action3Decrease Polarity(Try 9:1 Hex/EtOAc)HighRf->Action3Action1->TLCAction3->TLC

Figure 2: TLC method development logic. Target an Rf of ~0.3 in Hex/EtOAc before scaling to the column.

Module 3: Loading & Solubility (The "Crash Out" Effect)

User Question: "My sample precipitates at the top of the column when I add the mobile phase. How do I load this?"

Technical Diagnosis: The 4-bromo and Boc groups make the molecule crystalline and lipophilic, but the mobile phase (often starting with high Hexane) is a poor solvent for the concentrated crude.[1] Liquid loading with DCM often leads to precipitation when the Hexane hits it, blocking the column.[1]

The Solution: Dry Loading

Do not liquid load this compound if you are using a Hexane gradient.[1]

Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.[1]

  • Add Celite 545 (diatomaceous earth) or Neutralized Silica (ratio 1:2 sample to solid).

    • Note: If using silica, pre-mix it with a few drops of TEA.[1]

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.[1]

  • Load this powder into a solid load cartridge or directly on top of the column bed.[1]

FAQ: Rapid Troubleshooting

Q1: Can I use reverse-phase (C18) chromatography? A: Yes, but be careful with pH. Use Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH ~8) or Ammonium Acetate . Do not use TFA (Trifluoroacetic acid) or Formic Acid, as the acidic pH will cleave the Boc group over the longer run times associated with C18 [1, 2].[1]

Q2: I isolated the product, but the NMR shows extra peaks around 1.6 ppm. A: This is likely residual Boc-anhydride or tert-butanol trapped in the crystal lattice.[1] The hydroxymethyl group can form hydrogen-bonded solvates.[1] Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the peaks persist, it might be the de-Boc impurity (check for loss of the 9H singlet at ~1.65 ppm).[1]

Q3: The product turned pink/red after drying. A: Indoles are light and air-sensitive.[1] The color change indicates oxidation (formation of quinoid species).

  • Fix: Store the purified compound under Argon/Nitrogen at -20°C immediately.

  • Recovery: A quick filtration through a short plug of basic alumina with Hex/EtOAc usually removes the colored oxidation products.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][3] Chem.1978 , 43, 2923–2925.[1][2] Link

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (See section on N-Boc cleavage conditions).

  • Apelqvist, T.; Wensbo, D. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.[1][3] Tetrahedron Lett.[1][3]1996 , 37, 1471–1472.[1][3] Link

  • Hu, X.; et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (Analogous Methodology). IOP Conf.[1][4] Ser.: Earth Environ.[1][4] Sci.2019 , 252, 022085.[1][4] Link

Technical Support Center: Suzuki Coupling with Brominated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Pd-Catalyzed Cross-Coupling for Brominated Indoles

Mission Statement

This guide addresses the specific electronic and steric challenges inherent to the Suzuki-Miyaura coupling of brominated indoles. Unlike simple aryl halides, bromoindoles present a dichotomy of reactivity: the electron-rich pyrrole ring creates unique oxidative addition profiles, while the Lewis-basic nitrogen (if unprotected) threatens catalyst deactivation. This support module provides mechanistic diagnostics and field-proven protocols to overcome low conversion, protodeboronation, and catalyst poisoning.

Module 1: Diagnostic & Reactivity Profiling

Before troubleshooting, identify the electronic environment of your substrate. The position of the bromine atom dictates the rate-limiting step of the catalytic cycle.

Substrate ClassElectronic CharacterPrimary ChallengeRecommended Catalyst System
3-Bromoindole Highly Electron-Rich (Nucleophilic)Slow Oxidative Addition; HomocouplingElectron-rich, bulky phosphines (e.g., XPhos, SPhos)
2-Bromoindole Electron-Rich / Acidic C-HInstability (C-Br labile); ProtodehalogenationRapid coupling systems (Pd-G3/G4 Precatalysts)
4-7 Bromoindole Benzenoid (Aryl-like)Standard ReactivityStandard Pd(PPh3)4 or Pd(dppf)Cl2
N-H (Free) Indole Lewis Basic / Acidic N-HCatalyst Poisoning (Pd-N coordination)Mandatory: Buchwald Precatalysts (G3/G4) or strong bases
Module 2: Troubleshooting FAQs
Q1: My reaction with unprotected 3-bromoindole stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Catalyst Poisoning via N-Coordination . The Mechanism: The indole nitrogen (pKa ~16 in DMSO) is acidic enough to be deprotonated by carbonate bases. The resulting indolyl anion is a potent ligand that binds to the Palladium(II) center, forming a stable, off-cycle "resting state" species (Indolyl-Pd-L). This prevents the catalyst from participating in the transmetalation step.

The Solution:

  • Switch Ligands: Use bulky biaryl phosphine ligands like XPhos or A-taPhos . The steric bulk of the lower aryl ring prevents the formation of the bis-indolyl-Pd complex, forcing the catalyst back into the active cycle.

  • Base Selection: Switch to K3PO4 (anhydrous) or K3PO4·H2O . Phosphate bases are often superior for unprotected heterocycles compared to carbonates, as they buffer the deprotonation equilibrium more effectively.

  • Precatalysts: Stop using Pd2(dba)3/Ligand mixtures. Use XPhos Pd G3 or G4 . These precatalysts release the active Pd(0) species efficiently without inhibitory dba ligands.

Reference: Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Unprotected Heterocycles." [See Ref 1]

Q2: I am coupling a 2-heteroaryl boronic acid with my bromoindole, but I only isolate the de-boronated starting material.

Diagnosis: You are seeing Protodeboronation . The Mechanism: 2-Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are notoriously unstable. The proximity of the heteroatom lone pair facilitates the formation of a zwitterionic intermediate upon base coordination, leading to rapid hydrolysis of the C-B bond before transmetalation can occur.

The Solution:

  • Concentration & Speed: Increase reaction concentration (0.5 M – 1.0 M) to favor the bimolecular transmetalation over unimolecular hydrolysis.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates . These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

  • Copper Co-catalysis: For extreme cases, adding Cu(I) salts (e.g., CuTC) can facilitate the transmetalation of difficult heteroaryl boronates (the "Liebeskind-Srogl" variant).

Q3: Why is my 3-bromoindole coupling producing significant amounts of homocoupling (Indole-Indole)?

Diagnosis: Slow Transmetalation or Oxidative Induced Coupling . The Mechanism: 3-Bromoindoles are electron-rich. After oxidative addition, the Pd(II) intermediate is electron-rich and sluggish to undergo transmetalation with the boronic acid. If oxygen is present, or if the boronic acid is consumed (see Q2), two Pd(II) species can disproportionate to form the homocoupled product.

The Solution:

  • Strict Degassing: Sparging with argon is insufficient. Use the freeze-pump-thaw method (3 cycles) to remove trace oxygen.

  • Solvent Switch: Move to n-Butanol or t-Amyl alcohol . Protic solvents can sometimes accelerate the transmetalation step in Suzuki couplings via hydrogen bonding with the boronate complex.

Module 3: Optimization Logic & Visualization

The following decision tree outlines the logical flow for selecting reaction conditions based on substrate properties.

SuzukiOptimization Start Start: Bromoindole Coupling PosCheck Bromine Position? Start->PosCheck C2_C3 C2 or C3 Position PosCheck->C2_C3 C4_C7 C4 - C7 Position PosCheck->C4_C7 N_Protect Is Nitrogen Protected? Protected Yes (Boc, Tosyl, SEM) N_Protect->Protected Unprotected No (Free N-H) N_Protect->Unprotected C2_C3->N_Protect Standard Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3, Dioxane/H2O C4_C7->Standard Adv_Protect Electron-Rich Protocol: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O Protected->Adv_Protect Buchwald Buchwald Protocol: XPhos Pd G3/G4 K3PO4 (0.5M aq) or Base-Free n-BuOH or THF Unprotected->Buchwald

Figure 1: Decision matrix for selecting catalyst systems based on indole substitution patterns.

Module 4: Standard Operating Procedure (SOP)

Protocol: Coupling of Unprotected 3-Bromoindole with Aryl Boronic Acid Target Scale: 1.0 mmol

Reagents:

  • 3-Bromoindole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (degassed)

Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 3-bromoindole, boronic acid, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed THF (Concentration ~0.2 M relative to indole) via syringe.

  • Base Addition: Add the degassed aqueous K3PO4 solution via syringe.

    • Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS after 1 hour.

    • Checkpoint: The reaction mixture should turn from orange/red to black (active Pd) over time. If it remains bright yellow/orange, the precatalyst may not have activated.

  • Workup: Dilute with EtOAc, wash with water, dry over Na2SO4.

  • Scavenging: If residual Pd is detected, treat the organic phase with Thiol-functionalized silica (SiliaMetS® Thiol) for 2 hours before concentration.

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[1][2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[1][2]

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[1][2]

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Sources

Optimizing reaction conditions for functionalization of the indole core

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket Topic: Optimizing Reaction Conditions for Indole Scaffolds

Introduction: The Indole Paradox

Welcome to the Indole Functionalization Support Center. If you are here, you likely appreciate the "Indole Paradox": this heterocycle is one of the most privileged scaffolds in drug discovery (found in >150 FDA-approved drugs), yet it remains notoriously temperamental. Its electron-rich pyrrole ring makes it prone to acid-catalyzed oligomerization, while its multiple nucleophilic sites (N1, C3, C2) often lead to regioselectivity nightmares.

This guide moves beyond textbook definitions to address the causality of failure in the lab. We focus on self-validating protocols—systems where the reaction color, homogeneity, or TLC profile gives you immediate feedback on the mechanism at play.

Module 1: Regioselectivity Control (The C2 vs. C3 Dilemma)

User Query: "I am attempting a direct arylation on a 5-substituted indole. I need the aryl group at C2, but I consistently isolate the C3-arylated product or mixtures. How do I invert this selectivity?"

The Mechanistic Root Cause

The indole C3 position is inherently more nucleophilic than C2 (approx.


 times more reactive to electrophiles). The transition state for C3 attack preserves the aromaticity of the benzene ring, whereas C2 attack disrupts it.[1] To functionalize C2, you must either block C3  or change the mechanism  from electrophilic aromatic substitution (

) to a Directed Metalation Group (DMG) approach.
Troubleshooting & Optimization Strategy
ApproachMechanismCritical Parameter
C3-Selective Electrophilic Palladation /

Solvent Polarity: Polar solvents stabilize the cationic intermediate (Wheland complex), favoring C3.
C2-Selective Lithiation / C-H ActivationN-Protection: Free N-H is acidic (

). You must protect N1 or use a dianion strategy.
Protocol: C2-Selective Arylation (C-H Activation)

Based on Pd(II) catalysis with a directing group.

  • Substrate Prep: Protect N1 with a Pyridyl or Pyrimidyl directing group (DG). This coordinates the metal catalyst, forcing it into the C2 position via a 5-membered metallacycle.

  • Catalyst System: Use

    
     (5-10 mol%).
    
  • Oxidant:

    
     or 
    
    
    
    . (Crucial for re-oxidizing Pd(0) to Pd(II)).
  • Solvent: Toluene or Xylene (Non-polar solvents destabilize the competing C3 cationic pathway).

Visualizing the Decision Matrix:

IndoleRegio Start Target: Indole Functionalization Target Desired Position? Start->Target C3 C3 Position (Kinetic Control) Target->C3 Standard C2 C2 Position (Thermodynamic/Directed) Target->C2 Challenging MechC3 Mechanism: Electrophilic Aromatic Substitution C3->MechC3 MechC2 Mechanism: Directed C-H Activation or Lithiation C2->MechC2 CondC3 Conditions: Polar Solvent (DMF/MeCN) No Directing Group needed MechC3->CondC3 CondC2 Conditions: Non-polar Solvent N-Directing Group (DG) or C3-Blocking MechC2->CondC2

Figure 1: Decision tree for selecting reaction conditions based on regioselectivity requirements.

Module 2: N-Arylation (Buchwald-Hartwig Optimization)

User Query: "My Buchwald-Hartwig coupling fails with indole. I see starting material and dehalogenated arene. I'm using


 and 

."
The Mechanistic Root Cause

Indole is a poor nucleophile compared to standard amines.


 is often insufficient because the oxidative addition is slow, and the reductive elimination of the N-aryl indole is difficult due to the steric bulk of the indole itself. Furthermore, weak bases like 

may not deprotonate the indole (

in DMSO) fast enough to enter the catalytic cycle.
Optimization: The "Bulky Phosphine" Solution

You need electron-rich, bulky ligands to facilitate both oxidative addition and reductive elimination.

  • Ligand Choice: Switch to DavePhos , tBuXPhos , or BrettPhos . These ligands create a "pocket" that protects the Pd center and accelerates elimination [1].

  • Base Selection: Match the base to your substrate's stability (see table below).

Table 1: Base Selection Matrix for Indole N-Arylation

BasepKa (conj.[2] acid)CompatibilityRecommendation
NaOtBu ~17Standard. Fast reaction, but incompatible with esters, nitro, or base-sensitive groups.First Choice for robust substrates.
LiHMDS ~26High. Soluble base, excellent for sterically hindered indoles.Use if NaOtBu fails due to sterics.

~12Mild. Tolerates esters/nitriles. Requires higher temps (>100°C) and often water (2-5%).Use for sensitive substrates .

~10Very Mild. Slowest reaction. Requires highly active precatalysts (e.g., Pd-G3/G4).Last resort; use with tBuXPhos Pd G3 .
Module 3: Remote Functionalization (C7 Focus)

User Query: "I need to functionalize the benzene ring at C7. The reaction is messy and non-selective."

The Mechanistic Root Cause

The C7 position is the "distal" position, furthest from the activating nitrogen. Standard electrophilic substitution never occurs here. You must use a Directing Group (DG) that reaches around the molecule or a catalyst system that recognizes the specific geometry of the C7-H bond.

Protocol: Rh(III)-Catalyzed C7 Arylation

This protocol utilizes a phosphorus-based directing group which is easily removable [2].

Reagents:

  • Substrate: N-di-tert-butylphosphinoyl indole (

    
    ).
    
  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant:

    
     (1.0 equiv) - acts as the terminal oxidant to regenerate Rh(III).
    
  • Additive: Pivalic acid (PivOH, 30 mol%) - acts as a "proton shuttle" to lower the C-H activation energy barrier.

Step-by-Step Workflow:

  • DG Installation: Treat indole with

    
     (THF, -78°C) followed by 
    
    
    
    . (Yields are typically >90%).
  • C-H Activation:

    • Mix Substrate, Aryl Boronic Acid, Rh-catalyst, Ag-oxidant, and PivOH in DCE (Dichloroethane).

    • Heat to 60-80°C under Argon.

    • Checkpoint: The reaction should turn dark (Ag precipitation). If it stays clear, the oxidant is not engaging.

  • DG Removal: Deprotect using mild acid hydrolysis or TBAF if silyl-based variants are used.

Visualizing the C7 Activation Pathway:

C7Activation S1 Indole (N-H) S2 DG Install (N-P(O)tBu2) S1->S2 Base/Electrophile S3 Coordination (Rh-Cp*) S2->S3 Rh(III) S4 C7-H Activation (Rhodacycle) S3->S4 CMD Mechanism S5 Product (C7-Aryl) S4->S5 Reductive Elim.

Figure 2: Workflow for site-selective C7 functionalization using a removable directing group.

Module 4: Handling & Stability (Preventing Polymerization)

User Query: "My reaction mixture turned into a black tar. What happened?"

The Mechanistic Root Cause

You have likely triggered acid-catalyzed dimerization. Indoles are "enamine-like." In the presence of strong Bronsted acids, C3 is protonated to form an iminium ion. A second indole molecule attacks this electrophile at C3, leading to dimers (e.g., indolo[3,2-b]carbazole) and eventually polymers [3].

Troubleshooting Checklist
  • Acid Source: Are you using HCl or

    
    ?
    
    • Fix: Switch to Lewis acids like

      
       or 
      
      
      
      . These coordinate to the nitrogen or activate electrophiles without generating a high concentration of free protons.
  • Oxidative Dimerization: Is the reaction open to air?

    • Fix: Oxygen can catalyze radical cation dimerization. Sparge all solvents with Argon for 15 minutes before adding the indole.

  • Quenching: Did you quench a basic reaction with strong acid?

    • Fix: Inverse quench. Pour the reaction mixture into a buffered solution (saturated

      
       or Phosphate buffer pH 7), rather than adding acid to the reaction.
      
References
  • Maitro, G., et al. (2019). Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). Link

  • Yang, Y., et al. (2016).[3] Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. Link

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole and indole. Journal of Materials Chemistry. Link

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Reactivity of the C2 and C3 Positions in the Indole Ring. Link

Sources

Technical Support Center: Removal of Boc from Indole Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #IND-BOC-001 | Status: Open | Priority: High

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you need to remove a tert-butyloxycarbonyl (Boc) group from an indole nitrogen.

The Scientist's Note: Do not treat an


-Boc indole like an aliphatic 

-Boc amine. They are electronically distinct.
  • Aliphatic

    
    -Boc:  A carbamate.[1][2][3][4] Stable to base, labile to acid.[5][6]
    
  • Indole

    
    -Boc:  Chemically resembles an amide or imide because the indole nitrogen lone pair is delocalized into the aromatic ring. This makes the carbonyl carbon more electrophilic and the N-C bond more labile.
    
    • Consequence: You can cleave Indole-

      
      -Boc with bases (nucleophiles) that would never touch an aliphatic Boc.
      
    • Risk:[1] The deprotected indole is electron-rich and prone to electrophilic attack (C3-alkylation) by the generated tert-butyl cation during acidic cleavage.

Module 1: Acidic Deprotection (The Standard Protocol)

Best for: Robust substrates with no acid-sensitive groups. Primary Risk: C3-alkylation (Friedel-Crafts) of the indole ring by the t-butyl cation.

The Protocol: TFA-Mediated Cleavage with Scavenging

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES) .

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition (CRITICAL): Add Triethylsilane (2.0–5.0 equiv).

    • Why: Without TES, the liberated tert-butyl cation (

      
      ) acts as an electrophile. The deprotected indole is a nucleophile at the C3 position. The result is an irreversible 
      
      
      
      -alkylation impurity (3-tert-butylindole). TES acts as a hydride donor to quench the
      
      
      into isobutane gas.
  • Acidolysis: Cool to 0 °C. Add TFA (10–20% v/v final concentration) dropwise.

  • Reaction: Warm to room temperature. Monitor by TLC (typically 30 min – 2 h).

  • Workup:

    • Concentrate in vacuo.

    • Co-evaporation: Add toluene and evaporate (2x) to remove residual TFA.

    • Neutralization: Dissolve in EtOAc, wash with saturated

      
      . (Caution: 
      
      
      
      evolution).
Mechanism & Risk Visualization

BocDeprotection Start N-Boc Indole (Substrate) Acid TFA (Protonation) Start->Acid Inter Intermediate [Indole-NH + t-Bu cation] Acid->Inter Cleavage NoScav NO SCAVENGER Inter->NoScav WithScav WITH SCAVENGER (Triethylsilane) Inter->WithScav SideProd SIDE PRODUCT 3-tert-butylindole (Irreversible C-Alkylation) NoScav->SideProd Friedel-Crafts Alkylation Product PRODUCT Free Indole + Isobutane (gas) WithScav->Product Hydride Transfer (Quench)

Figure 1: The mechanistic divergence between clean deprotection and C3-alkylation side reactions.

Module 2: Selective Deprotection (The Specialist Protocol)

Best for: Substrates containing both Indole-


-Boc and Aliphatic Amine-

-Boc. Principle: Exploiting the higher electrophilicity of the Indole-

-Boc carbonyl.
The Protocol: Base-Mediated Methanolysis

Reagents: Sodium Methoxide (NaOMe) or Potassium Carbonate (


), Methanol.
  • Preparation: Dissolve substrate in MeOH (or THF/MeOH 1:1 if solubility is poor).

  • Reagent: Add NaOMe (0.5 – 1.0 equiv) or

    
     (2.0 equiv).
    
  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Note: Aliphatic carbamates (e.g., Lysine-Boc) are generally stable under these mild conditions.

  • Workup:

    • Dilute with water.[6]

    • Extract with EtOAc or DCM.

    • Wash with brine.[6]

Comparative Data: Selectivity Profiles
MethodReagentsIndole-

-Boc
Amine-

-Boc
Selectivity
Acidic TFA / DCMCleaved Cleaved None
Basic NaOMe / MeOH (RT)Cleaved StableHigh
Thermal Refluxing TFECleaved Stable/SlowModerate
Lewis Acid

/ DCM
Cleaved StableHigh

Module 3: Thermal & Lewis Acid Methods (Alternative)

Best for: "Green" chemistry requirements or highly acid-sensitive substrates.

Thermal Deprotection

Indole-


-Boc groups are thermally unstable compared to their aliphatic counterparts.
  • Protocol: Reflux the substrate in 2,2,2-Trifluoroethanol (TFE) or simply heat neat under vacuum (if high mp).

  • Advantage: Neutral conditions; no salts to remove.

  • Reference: Grehn & Ragnarsson demonstrated thermal cleavage efficiency.

Lewis Acid (Magnesium Perchlorate)
  • Protocol:

    
     (0.1–0.5 equiv) in 
    
    
    
    at 50 °C.
  • Mechanism: Coordination of Mg to the Boc carbonyl activates it for cleavage without generating a high concentration of free protons.

Module 4: Troubleshooting & FAQ

Decision Matrix

Use this logic flow to select your method.

MethodSelection Start Start: Remove Indole-N-Boc Q1 Does molecule contain other acid-sensitive groups? (e.g., acetals, silyl ethers) Start->Q1 Q2 Does molecule contain an aliphatic N-Boc group? Q1->Q2 No MethodB USE BASIC METHOD (NaOMe/MeOH) Q1->MethodB Yes (Avoid Acid) MethodA USE ACIDIC METHOD (TFA + Scavenger) Q2->MethodA No (Cleave everything) Q2->MethodB Yes (Need Selectivity) MethodC USE THERMAL METHOD (Reflux TFE) Q2->MethodC Alternative Selectivity

Figure 2: Decision tree for selecting the optimal deprotection strategy.

Frequently Asked Questions

Q: My product turned into a black tar after TFA deprotection. What happened? A: Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of light and air.

  • Fix: Perform the deprotection under Nitrogen/Argon. Add an antioxidant like BHT (butylated hydroxytoluene) or use the Triethylsilane scavenger, which also helps reduce oxidative stress.

Q: I see a new spot on TLC slightly less polar than my product. Mass spec shows M + 56. A: This is the C3-tert-butylated indole .

  • Cause: The t-butyl cation generated during cleavage attacked the indole ring (Friedel-Crafts alkylation).

  • Fix: You did not use enough scavenger. Repeat with 5.0 equiv of Triethylsilane or 1,2-dimethoxybenzene.

Q: Can I use Silica Gel to remove the Boc group? A: Yes. Indole-


-Boc is labile enough that prolonged exposure to Silica Gel (which is slightly acidic) under vacuum or in refluxing toluene can cleave it. This is often an accidental discovery but can be used intentionally for mild deprotection.

Q: Why does NaOMe remove Indole-Boc but not my amine-Boc? A: The


 of the conjugate acid. The indole nitrogen is part of an aromatic system, making it a better leaving group than an aliphatic amine. Consequently, the carbonyl of the Indole-Boc is more "ketone-like" (electrophilic) and susceptible to nucleophilic attack by methoxide.

References

  • Grehn, L., & Ragnarsson, U. (1984). "Thermal deprotection of N-tert-butoxycarbonyl derivatives of nitrogen heterocycles." Angewandte Chemie International Edition, 23(4), 296-301.

  • Rawal, V. H., Jones, R. J., & Cava, M. P. (1987). "Photocyclization of N-Boc-2-chloroanilides: A mild synthesis of carbazoles and indoles." Journal of Organic Chemistry, 52(1), 19-28. (Discusses base stability/instability).

  • Stafford, J. A., & McMurry, J. E. (1992). "Mild deprotection of N-Boc indoles." Tetrahedron Letters.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (General reference for TFA/Scavenger protocols).

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: IND-SC-2024 Subject: Troubleshooting Critical Failure Points in Indole Scale-Up

Welcome to the Indole Synthesis Support Hub

You have reached the Tier 3 Technical Support for heterocyclic process chemistry. This guide addresses the "Valley of Death" in indole synthesis: the transition from gram-scale discovery to kilogram-scale process. We do not deal in ideal scenarios here; we deal in thermal runaways, regioisomeric mixtures, and heavy metal contamination.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.

Ticket #1: Thermal Runaway in Fischer Indole Synthesis

User Issue: "I scaled my Fischer synthesis from 5g to 200g. The reaction exothermed violently upon heating, resulting in product decomposition and a pressure event."

Root Cause Analysis: The Fischer Indole Synthesis is deceptively simple. The driving force—the formation of a stable aromatic system and the cleavage of the weak N-N bond—releases significant energy. In a batch reactor, if you accumulate unreacted phenylhydrazine and ketone at low temperature and then heat them, you trigger a "thermal runaway." The rate of heat generation exceeds the cooling capacity of the vessel.

The Fix: The "Semi-Batch" Protocol Never run a large-scale Fischer reaction in "all-in" batch mode. You must control the accumulation of the hydrazone intermediate.

Standard Operating Procedure (SOP): Controlled Semi-Batch Addition
  • Reactor Setup: Charge the reactor with the acid catalyst (e.g., 4% H₂SO4 in water or acetic acid) and heat to the reaction temperature (typically 70–90°C).

  • The Feed: Pre-mix the phenylhydrazine and the ketone in a separate, cooled feed vessel.

  • Controlled Dosing: Pump the mixture into the hot acid solution slowly.

    • Critical Process Parameter (CPP): The addition rate must be slower than the reaction rate. This ensures the hydrazone reacts immediately upon contact, preventing accumulation.

  • Monitoring: Use DSC (Differential Scanning Calorimetry) data to determine the onset temperature. Ensure the reactor temperature is above the reaction initiation temperature to prevent "sleeping" accumulation.

Visualizing the Hazard:

FischerThermal cluster_0 Danger Zone (Batch Mode) cluster_1 Safe Zone (Semi-Batch) Accumulation Accumulation of Hydrazone Intermediate Trigger Heat Applied (> Onset Temp) Accumulation->Trigger System unstable Runaway Thermal Runaway (ΔH >> Cooling Capacity) Trigger->Runaway Exothermic spike HotAcid Hot Acid Catalyst (Steady State Temp) InstantRxn Instant Conversion to Indole HotAcid->InstantRxn Low Accumulation SlowFeed Slow Feed of Reagents SlowFeed->HotAcid Controlled Dosing

Caption: Comparison of Batch vs. Semi-Batch thermal profiles. In Semi-Batch, the energy release is distributed over the dosing time.

Ticket #2: Regioselectivity with Unsymmetrical Ketones

User Issue: "My ketone is unsymmetrical (e.g., 2-butanone). I am getting a 60:40 mixture of the 2,3-dimethylindole and the 2-ethylindole. Separation on a 1kg scale is impossible."

Root Cause Analysis: The regioselectivity is determined during the enalization of the hydrazone. The direction of enalization (kinetic vs. thermodynamic) dictates the final product.

  • Kinetic Control: Favors the less substituted enamine (leads to 2-substituted indole).

  • Thermodynamic Control: Favors the more substituted enamine (leads to 2,3-disubstituted indole).

The Fix: Catalyst & Solvent Tuning

VariableRecommendation for 2,3-Disubstituted (Thermodynamic)Recommendation for 2-Substituted (Kinetic)
Acid Type Protic Acids (Polyphosphoric acid, H₂SO₄/AcOH)Lewis Acids (ZnCl₂, TiCl₄)
Solvent Protic solvents (Acetic Acid, Ethanol)Aprotic solvents (Toluene, Benzene)
Temperature High (>90°C)Moderate (60-80°C)
Mechanism Promotes equilibrium to the more stable internal enamine."Locks" the hydrazone in the kinetically formed terminal enamine.

Troubleshooting Protocol:

  • Screening: Run parallel reactions with ZnCl₂ in Toluene vs. PPA (Polyphosphoric Acid).

  • Purification: If a mixture is unavoidable, do not rely on chromatography. Derivatize the mixture (e.g., N-acetylation) to amplify solubility differences, allowing for selective crystallization of the major isomer.

Ticket #3: Palladium Removal in Larock Synthesis

User Issue: "We used the Larock synthesis to install a complex side chain. The yield is great, but the API has 400 ppm Palladium. The regulatory limit is 10 ppm."

Root Cause Analysis: The Larock synthesis (Pd-catalyzed annulation of o-iodoanilines and alkynes) is powerful but leaves residual Pd. Palladium binds tightly to the indole nitrogen and electron-rich pi-systems, making standard washes ineffective.

The Fix: The "Scavenger" Workflow Crystallization alone rarely works because Pd can occlude within the crystal lattice. You must chemically strip the Pd before the final crystallization.

Protocol: The "Three-Stage" Cleanup
  • Stage 1: The Oxidative Wash (For Phosphine Ligands)

    • If using triphenylphosphine (PPh₃), add 30% H₂O₂ or open the reaction to air (if safe) to oxidize PPh₃ to PPh₃=O. This reduces the ligand's affinity for Pd.

    • Alternative: Wash the organic layer with 10% aqueous N-Acetyl Cysteine. The thiol has a high affinity for Pd.[1]

  • Stage 2: Solid-Supported Scavengers (The Industry Standard)

    • Add a silica-bound scavenger (e.g., SiliaMetS® Thiol or DMT) to the crude reaction mixture in solution (THF or EtOAc).

    • Dosage: 5–10 equivalents relative to the Pd loading.

    • Conditions: Stir at 50°C for 4 hours.

    • Filtration: Filter through a pad of Celite to remove the scavenger-Pd complex.

  • Stage 3: Final Crystallization

    • After scavenging, crystallize the product.[1] The Pd levels should now be <10 ppm.

Decision Logic for Method Selection:

IndoleSelection Start Select Indole Strategy Subst Substitution Pattern? Start->Subst Fischer Fischer Synthesis (Cheap, Scalable) Subst->Fischer 2,3-Disubstituted (Symmetrical Ketone) Larock Larock Synthesis (Pd-Catalyzed) Subst->Larock Functional Groups Sensitive to Acid Bartoli Bartoli Synthesis (Grignard) Subst->Bartoli 7-Substituted Indole (Ortho-Nitro group) Warning1 Use Semi-Batch Fischer->Warning1 Risk: Thermal Runaway Warning2 Use Scavengers Larock->Warning2 Risk: Pd Residue Warning3 Use only if Fischer fails Bartoli->Warning3 Risk: Cryogenic/Cost

Caption: Decision matrix for selecting the optimal synthetic route based on substitution pattern and process constraints.

Ticket #4: The "Impossible" 7-Substituted Indole (Bartoli)

User Issue: "I need to make a 7-ethylindole. Fischer synthesis gives me a mess of isomers. I'm considering Bartoli but I hear it's hard to scale."

Technical Insight: Fischer synthesis is notoriously bad at making 7-substituted indoles because the ortho-position is sterically crowded, and the rearrangement often occurs at the para-position (leading to 5-substituted indoles) or fails.

The Solution: Bartoli Indole Synthesis This reaction uses ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3]

  • Why it works: The ortho-substituent forces the vinyl group to attack the nitro group, driving the specific [3,3]-sigmatropic rearrangement required for the 7-position.[4]

  • Scale-Up Warning: This reaction requires 3 equivalents of Vinyl Magnesium Bromide.[5]

    • Safety: Grignard addition is highly exothermic.

    • Cost: High reagent loading.

    • Protocol: Must be run at low temperature (-40°C to -20°C) initially, then warmed. On scale, maintaining -40°C during a long addition is a major engineering challenge (requires cryo-cooling loops).

Recommendation: Only use Bartoli if the starting material is cheap and the 7-substitution is non-negotiable. Otherwise, consider a Larock approach using a 2-iodo-6-substituted aniline.

References
  • Fischer Indole Safety & Scale-up

    • Reaction Risk Assessment and Scale-up: Division of Research Safety, University of Illinois. (2019).

    • Continuous Flow Safety: "Fischer indole synthesis under flow conditions." ResearchGate. (2021).

  • Larock Synthesis & Palladium Removal

    • Pd Removal Strategies: "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Organic Process Research & Development. (2023).

    • Larock Mechanism & Scope: "Synthesis of indoles via palladium-catalyzed heteroannulation."[6][7][8][9] Journal of the American Chemical Society.

    • Scavenger Efficiency: "How to Remove Palladium in three easy steps." Biotage. (2023).[10]

  • Bartoli Synthesis

    • Scope and Mechanism: "Applications of Bartoli indole synthesis." Chemical Society Reviews. (2014).

Sources

Preventing decomposition of hydroxymethyl indoles during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Decomposition of Hydroxymethyl Indoles

Executive Summary: The Instability Challenge

The Core Problem: Hydroxymethyl indoles, particularly indole-3-carbinol (I3C) and its derivatives, are notoriously unstable.[1] They are "chemical chameleons" that rapidly decompose not through simple degradation, but through acid-catalyzed oligomerization .

The Mechanism: The driving force is the formation of a highly electrophilic vinylogous imine methide (3-methyleneindolenine) intermediate. This species is so reactive that even the weak acidity of standard silica gel or trace protons in chloroform is sufficient to trigger polymerization into dimers (e.g., 3,3'-diindolylmethane, DIM) and trimers.

The Solution: Success requires a "Base-Defense" strategy—neutralizing all acidic surfaces and solvents throughout the synthesis, purification, and storage workflow.

Mechanism of Decomposition (Q&A)

Q: Why does my clear reaction mixture turn pink/orange upon exposure to silica gel? A: This is the hallmark of acid-catalyzed oligomerization.

  • Protonation: The hydroxyl group at the C3-methyl position accepts a proton (from silica silanols or acidic solvent).

  • Elimination: Water is expelled, forming the azafulvene (3-methyleneindolenine) intermediate.

  • Oligomerization: This electrophilic intermediate is immediately attacked by the electron-rich C3 position of another indole molecule.

  • Color Change: The resulting dimers and trimers often form conjugated systems or radical species that appear pink, orange, or brown.

Q: Is 2-hydroxymethylindole as unstable as the 3-isomer? A: Yes, but the mechanism differs slightly. While 3-hydroxymethylindoles form azafulvenes, 2-hydroxymethylindoles dehydrate to form 2-methyleneindolines (o-quinodimethane analogs). Both are highly reactive dienes/electrophiles prone to self-polymerization or oxidation, though the 3-isomer is more frequently cited for rapid decomposition during chromatography.

Visualization: The Decomposition Pathway

The following diagram illustrates the "Azafulvene Trap" that leads to oligomerization.

IndoleDecomposition I3C Indole-3-Carbinol (Stable Precursor) Protonation Protonation (H+ from Acid/Silica) I3C->Protonation Azafulvene 3-Methyleneindolenine (Reactive Azafulvene) Protonation->Azafulvene Dehydration WaterLoss - H2O Dimer 3,3'-Diindolylmethane (DIM - Dimer) Azafulvene->Dimer + Indole Attack Nucleophilic Attack by 2nd Indole Trimer Cyclic Trimer (CT) Dimer->Trimer + Azafulvene

Caption: Acid-catalyzed dehydration of indole-3-carbinol to the electrophilic azafulvene intermediate, leading to irreversible oligomerization.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product turns pink on TLC plate Silica acidity is degrading the spot.Add 1-2% Triethylamine (Et3N) to the TLC developing solvent. This neutralizes the plate during the run.
Product "streaks" on column Decomposition on the stationary phase.Switch to Neutral Alumina or use Base-Deactivated Silica (see Protocol A).
Low yield after workup Acidic aqueous wash (e.g., HCl or NH4Cl).Avoid Acid Washes. Use saturated NaHCO3 or brine only. If quenching a hydride reduction, use NaOH or Rochelle's salt, never acid.
Solid turns brown in freezer Oxidation or residual acid trapped in crystal lattice.Recrystallize from degassed solvents. Store under Argon at -20°C in amber vials.
NMR shows broad peaks/impurities Oligomers (DIM) have formed.If <5% impurity, Recrystallize immediately (Protocol B). Do not attempt further chromatography without deactivation.[2]

Validated Protocols

Protocol A: Preparation of Base-Deactivated Silica Gel

Standard silica gel (pH ~5-6) is the primary cause of yield loss. This protocol neutralizes surface silanols.

  • Slurry Method (Recommended for bulk):

    • Suspend silica gel in the mobile phase (e.g., Hexane/EtOAc).[3]

    • Add Triethylamine (Et3N) to a concentration of 2-5% (v/v) .

    • Stir gently for 15 minutes.

    • Pour the slurry into the column.

    • Crucial Step: Flush the column with 2-3 column volumes of the pure mobile phase (containing only 0.1% Et3N or no Et3N) to remove excess base before loading the sample.

  • On-Column Method (Quick):

    • Pack the column with standard silica.

    • Flush with 3 column volumes of Hexane containing 5% Et3N .

    • Flush with 2 column volumes of pure Hexane to re-equilibrate.

Protocol B: Purification Decision Tree

Do not default to flash chromatography. Use this logic flow to maximize recovery.

PurificationLogic Start Crude Reaction Mixture TLC Check TLC with 1% Et3N in solvent Start->TLC Clean Is the profile clean (>90% major spot)? TLC->Clean Recryst Recrystallization (Toluene/Heptane or Et2O/Hexane) Clean->Recryst Yes Chrom Chromatography Required Clean->Chrom No Substrate Is substrate Base-Sensitive? Chrom->Substrate Alumina Use Neutral Alumina (Brockmann Grade III) Substrate->Alumina Yes (Avoid Et3N) DeactSilica Use Base-Deactivated Silica (Protocol A) Substrate->DeactSilica No

Caption: Decision logic for purifying labile hydroxymethyl indoles. Recrystallization is prioritized over chromatography.

Protocol C: Storage & Handling
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Purge vials with Argon or Nitrogen before sealing.

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV degradation).

  • Solvent: If storing as a solution, use DMSO or anhydrous Ethanol . Avoid chloroform (forms HCl over time) or acetone (can form ketals).

References

  • Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from Indole-3-Carbinol (I3C) during cell culture experiments. In Vivo, 24(4), 387–391. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • De Groot, A., & Jansen, B. J. M. (1983). The stability of indole-3-carbinol. Tetrahedron Letters, 24(29), 2981-2984. Link

  • Cayman Chemical. (2022).[4] Indole-3-carbinol Product Information & Storage. Link

  • Organic Syntheses. (2008). Deactivation of Silica Gel with Triethylamine. Org. Synth. 2008, 85, 1. Link

Sources

Characterization of impurities in tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Welcome to the Technical Support Hub. This guide addresses the critical quality attributes and impurity profiles encountered during the synthesis of This compound . This intermediate is a high-value scaffold for drug discovery, particularly in PROTAC linkers and kinase inhibitors. Its dual functionality (aryl bromide and primary alcohol) makes it versatile but chemically sensitive.

Module 1: The Synthetic Pathway & Impurity Landscape

To troubleshoot effectively, we must map where impurities originate. The standard industrial route involves Vilsmeier-Haack formylation , followed by N-Boc protection , and finally Borohydride reduction .

Visualizing the Impurity Origins

SyntheticPathway SM Starting Material (4-Bromoindole) Int1 Intermediate 1 (3-Formyl-4-bromoindole) SM->Int1 Step 1: POCl3/DMF (Vilsmeier) ImpA Impurity A (Regioisomers) SM->ImpA Impure SM source Int2 Intermediate 2 (N-Boc-3-Formyl) Int1->Int2 Step 2: Boc2O/DMAP Target TARGET (N-Boc-3-Hydroxymethyl) Int2->Target Step 3: NaBH4/MeOH Int2->Target Incomplete Red. (Residual Aldehyde) ImpB Impurity B (Dimer/Ether) Target->ImpB Acidic Workup (Instability) ImpC Impurity C (Des-Boc Alcohol) Target->ImpC Thermal/Acid Degradation

Figure 1: Synthetic workflow highlighting critical entry points for impurities. Note that Impurity B (Dimer) is a post-reaction stability issue.

Module 2: Troubleshooting the Reduction Step (Critical)

The reduction of the aldehyde to the alcohol (Step 3) is the most common failure point. Users often report incomplete conversion or "disappearing" product during workup.

Issue: Incomplete Conversion (Residual Aldehyde)

Symptom: HPLC shows a peak at RRT ~1.10 (Aldehyde) relative to the product. Root Cause: The 4-bromo substituent provides steric hindrance and electronic deactivation, making the carbonyl less electrophilic than in unsubstituted indoles. Protocol Adjustment:

  • Solvent Switch: Do not use pure Ethanol. Use Methanol (MeOH) or a MeOH/THF mixture. Borohydride kinetics are significantly faster in Methanol due to solvent-assisted hydride transfer.

  • Stoichiometry: Increase NaBH4 from 1.0 eq to 1.5–2.0 eq . Add portion-wise at 0°C to prevent runaway exotherms which decompose the reagent.

Issue: De-Boc (Loss of Protecting Group)

Symptom: Appearance of a more polar peak (RRT ~0.4-0.5) matching 4-bromo-3-(hydroxymethyl)-1H-indole. Root Cause: While NaBH4 is basic, the quench is often too acidic. The N-Boc group on indoles is more labile than on aliphatic amines because the lone pair is part of the aromatic system. Corrective Action:

  • NEVER quench with HCl or strong acid.

  • Protocol: Quench with saturated NH4Cl or Acetone (to destroy excess hydride) followed by a phosphate buffer (pH 7.0). Keep the internal temperature < 5°C during quench.

Module 3: Stability & The "Pink Indole" Phenomenon

A frequent user complaint is the product turning pink or red upon storage or concentration.

The Chemistry of Failure: Indole-3-carbinols are notoriously unstable in acidic media. They readily dehydrate to form a resonance-stabilized carbocation (vinylogous iminium), which is highly electrophilic. This cation attacks another indole molecule, forming 3,3'-diindolylmethane (DIM) dimers or ethers.

Visualizing the Instability Pathway:

Stability cluster_prevention Prevention Strategy Alcohol Target Alcohol (Colorless Solid) Cation Azafulvene Intermediate (Reactive Electrophile) Alcohol->Cation H+ (Trace Acid) - H2O Dimer Bis-Indole Dimer (DIM) (Pink/Red Gum) Cation->Dimer + Indole Nucleophile P1 Store with 1% Et3N P2 Avoid Silica Gel Chromatography

Figure 2: Mechanism of acid-catalyzed dimerization causing color degradation.[1][2]

Stabilization Protocol:

  • Avoid Silica Columns: Silica gel is slightly acidic. If purification is necessary, neutralize the silica with 1% Triethylamine (Et3N) in the eluent.

  • Storage: Store the solid at -20°C under Argon. For solution storage, add a trace of base (e.g., solid K2CO3) to the vial.

Module 4: Analytical Characterization (HPLC)

Distinguishing the target alcohol from the aldehyde intermediate and the de-Boc byproduct requires specific gradient conditions.

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 5% B to 95% B over 15 minutes.

Impurity Retention Profile:

CompoundIdentityApprox.[1][2][3][4][5][6][7][8][9][10] RRT*UV Characteristics
Impurity C De-Boc Alcohol0.45

280 nm (Indole-like)
Target N-Boc Alcohol 1.00

285 nm
Impurity A Residual Aldehyde1.12

305 nm (Conjugated)
Impurity B Dimer (DIM)1.35Broad absorption
SM 4-Bromoindole1.40Sharp, distinct

*RRT = Relative Retention Time (Target = 1.00). Note: Aldehydes are generally less polar than their alcohol counterparts in reverse phase, but N-Boc dominates the lipophilicity.

Frequently Asked Questions (FAQ)

Q1: Why is my isolated product an oil instead of a solid? A: This usually indicates the presence of solvent residues (THF/DCM) or the formation of the dimer impurity .

  • Check: Run an NMR.[5][8] If the indole peaks are broadened or split, dimerization has occurred.

  • Fix: Triturate the oil with cold Hexanes or Pentane. The pure alcohol should precipitate as a white/off-white solid.

Q2: Can I use LiAlH4 instead of NaBH4 to ensure complete reduction? A: Avoid LiAlH4. Strong reducing agents can debrominate the 4-position (hydrodehalogenation), especially in the presence of transition metal contaminants. NaBH4 is selective for the aldehyde over the aryl bromide and the Boc carbamate.

Q3: The Vilsmeier step (Step 1) solidified. How do I proceed? A: The Vilsmeier intermediate (iminium salt) often precipitates. This is good.

  • Protocol: Do not force it into solution. Filter the solid salt, wash with non-polar solvent (Ether), and then hydrolyze it in aqueous sodium acetate to release the aldehyde. This purifies the intermediate before the sensitive reduction step.

References
  • Vilsmeier-Haack Reaction Mechanism & Indole Formylation Source: "Vilsmeier-Haack Reaction."[2][11] Wikipedia / Organic Chemistry Portal. [Link][6]

  • Stability of Indole-3-carbinols (Dimerization) Source: "Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products." AACR Journals. [Link]

  • Sodium Borohydride Reduction Specifics Source: "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles."[1][9][12] Journal of the American Chemical Society. [Link]

  • Analytical Separation of Bromoindoles Source: "Separation of 4-Bromo-3-nitroanisole (and related halo-aromatics) on HPLC." SIELC Technologies. [Link]

Sources

Validation & Comparative

Technical Analysis Guide: 1H NMR Characterization of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate is a high-value pharmacophore scaffold, particularly critical in the synthesis of PROTACs and kinase inhibitors . Its structural complexity—featuring an acid-sensitive N-Boc protecting group, a sterically crowded 4-bromo substituent, and a reactive hydroxymethyl handle—demands a rigorous analytical approach.

This guide provides a comparative analysis of this molecule against its synthetic precursor (the corresponding aldehyde). It focuses on 1H NMR as the primary validation tool, offering a self-validating protocol to confirm regiochemistry, oxidation state, and protecting group integrity.

Why This Analysis Matters

In drug development, this intermediate is the "linchpin." Failure to confirm the complete reduction of the aldehyde or accidental deprotection of the Boc group during workup will compromise downstream Suzuki couplings (at the 4-Br site) or nucleophilic substitutions (at the 3-CH2OH site).

Structural Assignments & NMR Logic

The presence of the 4-bromo atom and the N-Boc group creates a unique electronic environment that distinguishes this molecule from standard indole spectra.

Key Diagnostic Markers[1]
  • The "Anchor" Signal (H-2): The proton at position 2 (C2-H) typically appears as a sharp singlet around 7.6–7.7 ppm . It is the most reliable integration standard (1H).

  • The "Boc-Effect" (H-7): The N-Boc group exerts a strong anisotropic deshielding effect on the H-7 proton, shifting it downfield to ~8.3 ppm (doublet). This confirms the N-protection is intact.

  • The 4-Bromo Influence (H-5): The bromine atom at position 4 sterically crowds the 3-hydroxymethyl group and electronically deshields the ortho-proton (H-5), distinguishing it from the meta-proton (H-6).

Visualization: Structural Connectivity & Assignments

The following diagram maps the specific NMR signals to the molecular structure.

G Molecule tert-Butyl 4-bromo-3-(hydroxymethyl) -1H-indole-1-carboxylate H7 H-7 (Aromatic) δ 8.35 (d) Deshielded by Boc Molecule->H7 H2 H-2 (Anchor) δ 7.65 (s) Integration Std (1H) Molecule->H2 Boc N-Boc (t-Butyl) δ 1.62 (s) Integration (9H) Molecule->Boc CH2 CH2-OH (Methylene) δ 4.75 (d, DMSO) δ 4.90 (s, CDCl3) Molecule->CH2 OH OH (Hydroxyl) δ 5.10 (t, DMSO) Variable (CDCl3) CH2->OH Coupling (J ~5Hz)

Figure 1: NMR Assignment Map. Note the specific diagnostic shifts for H-7 (Boc interaction) and the CH2-OH moiety.

Comparative Analysis: Product vs. Precursor

The most common synthesis route involves the reduction of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (Aldehyde) to the target Alcohol.

Performance Comparison Table

The table below highlights the critical shift changes indicating a successful reaction.

FeaturePrecursor (Aldehyde)Target Product (Alcohol) Analysis Note
Functional Group -CHO (Aldehyde)-CH₂OH (Alcohol)Primary Success Indicator
Chemical Shift ~10.50 ppm (s, 1H)~4.75 ppm (d, 2H)Disappearance of 10.5 ppm peak is mandatory.
H-2 Proton ~8.20 ppm (s)~7.65 ppm (s)H-2 moves upfield as the electron-withdrawing carbonyl is removed.
Boc Group ~1.65 ppm (s, 9H)~1.62 ppm (s, 9H)Must remain integral (9H). Loss indicates acid hydrolysis.
Solvent Choice CDCl₃ is standardDMSO-d₆ is preferredDMSO stabilizes the -OH proton, allowing visualization of coupling.

Experimental Protocol: Self-Validating Analysis

A. Sample Preparation

Objective: To prevent aggregation and allow observation of the OH coupling (which confirms the alcohol is not an aldehyde hydrate).

  • Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: CDCl₃ often contains traces of HCl (acidic), which can degrade the Boc group or broaden the OH signal via exchange. DMSO inhibits proton exchange, revealing the CH₂-OH doublet/triplet coupling.

  • Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

    • Caution: Do not heat the sample to dissolve; 4-bromoindoles can be thermally unstable.

B. Analytical Workflow

This workflow ensures that the spectrum is not just "read," but rigorously validated against potential failure modes.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 9.5 - 10.5 ppm Is Aldehyde present? Start->CheckCHO CheckBoc Integrate 1.6 ppm (Boc) vs 7.6 ppm (H-2) Ratio 9:1? CheckCHO->CheckBoc No ResultFail1 FAIL: Incomplete Reduction CheckCHO->ResultFail1 Yes CheckOH Inspect 4.5 - 5.5 ppm Is CH2 a Doublet? CheckBoc->CheckOH Ratio = 9:1 ResultFail2 FAIL: Boc Deprotection CheckBoc->ResultFail2 Ratio < 9:1 ResultPass PASS: Pure Product CheckOH->ResultPass Yes (J=5Hz) ResultFail3 FAIL: Oxidation/Exchange CheckOH->ResultFail3 Broad Singlet

Figure 2: Analytical Logic Tree. This workflow prioritizes impurity detection (aldehyde) before structural confirmation.

C. Detailed Spectral Data (DMSO-d₆)
  • δ 8.35 (d, J = 8.2 Hz, 1H, H-7): Deshielded by N-Boc.

  • δ 7.65 (s, 1H, H-2): Diagnostic singlet.

  • δ 7.45 (d, J = 7.8 Hz, 1H, H-5): Ortho to Bromine.

  • δ 7.22 (t, J = 7.8 Hz, 1H, H-6): Meta to Bromine.

  • δ 5.10 (t, J = 5.2 Hz, 1H, OH): Hydroxyl proton (visible in DMSO).

  • δ 4.75 (d, J = 5.2 Hz, 2H, CH₂): Methylene group coupled to OH.

  • δ 1.62 (s, 9H, Boc): tert-Butyl group.

Troubleshooting & Alternatives

Issue: Missing Boc Signal
  • Cause: The sample may have been exposed to TFA or HCl during workup.

  • Alternative Method: Run LC-MS . The product (MW ~326) will show a weak parent ion, but the de-Boc species (MW ~226) will be dominant if protection is lost.

Issue: Broad/Missing OH Peak
  • Cause: Wet DMSO or acidic impurities causing rapid proton exchange.

  • Remedy: Add a drop of D₂O to the NMR tube. The OH peak will disappear, and the CH₂ doublet will collapse into a sharp singlet. This confirms the assignment of the CH₂-OH moiety.

Alternative Characterization Methods

While NMR is the gold standard for structure, it should be paired with:

  • HRMS (ESI+): To confirm the isotopic pattern of Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).

  • TLC (Hexane/EtOAc 2:1): The alcohol is significantly more polar (lower Rf) than the aldehyde precursor.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Indoles. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Link[1]

  • Hu, X., et al. (2019).[2] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and related intermediates. IOP Conference Series: Earth and Environmental Science. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for coupling constants and solvent effects).

Sources

Diagnostic 13C NMR Guide: 1-Boc-4-bromo-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectrum of 1-Boc-4-bromo-3-hydroxymethylindole Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 13C NMR spectrum of 1-Boc-4-bromo-3-hydroxymethylindole , a critical intermediate in the synthesis of kinase inhibitors and indole-based alkaloids. Unlike standard spectral lists, this document functions as a comparative diagnostic tool . It focuses on distinguishing this specific scaffold from its immediate precursors (aldehydes) and deprotected analogs (NH-indoles) during synthetic optimization.

Target Audience: Synthetic Chemists, Structural Biologists, and Process Development Scientists.

Spectral Assignment & Structural Logic

The 13C NMR profile of 1-Boc-4-bromo-3-hydroxymethylindole is defined by three distinct chemical shift zones: the aliphatic "fingerprint" of the Boc/hydroxymethyl groups, the magnetically anisotropic indole core, and the shielded ipso-carbon at the 4-position.

Predicted Chemical Shift Data (CDCl₃, 100-125 MHz)
Carbon PositionChemical Shift (δ, ppm)Signal TypeAssignment Rationale
C=O (Boc) 149.0 – 151.0 Broad SingletCarbonyl of the tert-butoxycarbonyl group. Often low intensity due to long relaxation times.
C7a 135.0 – 137.0 QuaternaryDeshielded by N-1 substitution (Boc effect).
C2 125.0 – 129.0 CHSignificantly deshielded relative to NH-indole due to electron-withdrawing Boc group.
C3 118.0 – 122.0 QuaternaryIpso-carbon bearing the hydroxymethyl group.
C4 112.0 – 115.0 QuaternaryDiagnostic: Ipso-carbon bearing Bromine. Upfield shifted (shielded) by the heavy atom effect of Br.
C5, C6, C7 120.0 – 128.0 CHAromatic methines. C7 is typically the most shielded of this set in N-Boc indoles.
C3a 126.0 – 129.0 QuaternaryBridgehead carbon.
C-O (t-Bu) 83.0 – 85.0 QuaternaryCharacteristic quaternary carbon of the tert-butyl group.
CH₂-OH 55.0 – 58.0 CH₂Key Diagnostic: Methylene carbon of the hydroxymethyl group. Distinct from aldehyde precursors.[1]
CH₃ (t-Bu) 27.0 – 28.5 CH₃Intense signal representing the three equivalent methyl groups of the Boc moiety.

Note on Solvent Effects: Shifts in DMSO-d₆ may vary by 1–2 ppm, particularly for the C=O and CH₂-OH signals due to hydrogen bonding interactions.

Comparative Performance: Distinguishing Alternatives

In drug development, this molecule is rarely analyzed in isolation. It is usually assessed against its precursor (the aldehyde) or its deprotected form.

Comparison A: Product vs. Precursor (Aldehyde Reduction)

Scenario: Monitoring the reduction of 1-Boc-4-bromoindole-3-carboxaldehyde to the target alcohol.

FeaturePrecursor (Aldehyde)Target (Alcohol) Diagnostic Action
Carbonyl Region Signal at ~185 ppm (CHO)Absent Complete disappearance confirms full reduction.
Aliphatic Region No signal ~50-60 ppmSignal at ~57 ppm (CH₂OH)Appearance confirms formation of the methylene bridge.
C3 (Indole) ~118 ppm~120 ppmSlight downfield shift due to change in hybridization/induction.
Comparison B: Product vs. Deprotected Alternative (NH-Indole)

Scenario: Confirming N-Boc integrity during acidic workups or assessing unintentional deprotection.

FeatureDeprotected (NH-Indole)Target (N-Boc Indole) Diagnostic Action
Boc Signals Absent 150, 84, 28 ppm Presence of 3 distinct aliphatic/carbonyl peaks confirms protection.
C2 Shift ~124 ppm~127 ppm N-Boc group deshields C2; loss of this shift implies deprotection.
C7a Shift ~136 ppm~135-137 ppm Less diagnostic, but subtle shifts occur due to N-substitution.
Experimental Protocol: Reliable Acquisition

To ensure the detection of quaternary carbons (C4-Br and Boc-C=O) which often have long relaxation times (


), the following acquisition parameters are recommended.

Methodology:

  • Concentration: Dissolve 15–20 mg of sample in 0.6 mL of CDCl₃ (filtered through basic alumina if acid sensitivity is suspected).

  • Pulse Sequence: Standard 1H-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C4-Br and Boc-C=O carbons relax slowly; insufficient delay will suppress these critical diagnostic peaks.

  • Scans: Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary carbons.

  • Processing: Apply an exponential line broadening (LB) of 1.0–2.0 Hz to enhance S/N for the broad carbonyl peak.

Visualization of Diagnostic Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the synthesis.

NMR_Logic Substrate Reaction Mixture (Aldehyde Reduction) Check_185 Check >180 ppm (Aldehyde C=O) Substrate->Check_185 Result_Aldehyde Signal Present: Incomplete Reduction Check_185->Result_Aldehyde Yes Check_57 Check ~57 ppm (CH2-OH) Check_185->Check_57 No Check_Boc Check 28, 84, 150 ppm (Boc Group) Check_57->Check_Boc Signal Found Result_Success Target Confirmed: 1-Boc-4-bromo-3-hydroxymethylindole Check_Boc->Result_Success All Present Result_Deprotected Boc Signals Missing: Deprotected Analog Check_Boc->Result_Deprotected Missing

Caption: Decision tree for validating the synthesis of 1-Boc-4-bromo-3-hydroxymethylindole using 13C NMR markers.

References
  • General Indole Shifts: Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361.
  • Boc Group Characteristics: Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on the use of Boc-protected derivatives. Accounts of Chemical Research, 24(10), 285-289. Link

  • Hydroxymethyl Shift Data: The Human Metabolome Database (HMDB).[2] Indole-3-methanol Spectral Data. HMDB0004088. (Source for ~57 ppm CH2 assignment). Link

  • 4-Bromo Substituent Effects: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. The Journal of Organic Chemistry, 51(26), 5106-5110. (Discusses synthesis and characterization of 4-bromoindoles). Link

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical analysis for drug development professionals. It synthesizes calculated molecular data with established mass spectrometry principles for Boc-protected haloindoles to provide a robust validation framework.

Executive Summary: The Analytical Imperative

In the synthesis of complex pharmaceutical agents—particularly kinase inhibitors and serotonin receptor modulators—tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1035235-27-8) serves as a critical orthogonal building block. Its value lies in the 4-bromo handle (for Suzuki/Buchwald couplings) and the 3-hydroxymethyl group (for further functionalization), protected by the Boc group to prevent N1-alkylation side reactions.

However, this compound presents a unique analytical challenge: Boc-lability during ionization . Standard LC-MS conditions often induce in-source fragmentation, leading to false negatives where the analyst sees only the deprotected core. This guide compares the mass spectrometric behavior of the target compound against its two primary "alternatives" (impurities/degradation products) to ensure accurate identification.

Comparative Profiling: Target vs. Alternatives

The following analysis compares the Target Compound against its Deprotected Analog (Alternative A) and its Aldehyde Precursor (Alternative B).

Summary of Chemical Identities
FeatureTarget Compound Alternative A (Deprotected) Alternative B (Precursor)
Name 1-Boc-4-bromo-3-hydroxymethylindole4-Bromo-3-hydroxymethylindole1-Boc-4-bromoindole-3-carboxaldehyde
Formula C₁₄H₁₆BrNO₃C₉H₈BrNOC₁₄H₁₄BrNO₃
Monoisotopic Mass (⁷⁹Br) 325.03 224.98 323.01
Primary Analytical Risk In-source Boc loss mimics Alt A.Often co-elutes if gradient is steep.[1][2]Differ by only 2 Da (2H).
Detailed Performance Comparison (ESI-MS)
Comparison 1: Ionization Stability (Target vs. Deprotected)

Objective: Distinguish the intact reagent from its degradation product.

  • Target Performance: The Boc group is acid-labile. In Electrospray Ionization (ESI+), the Target often exhibits a weak parent ion

    
     or 
    
    
    
    . The dominant peak is frequently the
    
    
    , which is chemically identical to the protonated Alternative A.
  • Differentiation Strategy: To confirm the intact Target, analysts must look for the Sodium Adduct or the tert-Butyl cation loss intermediate, rather than relying solely on the protonated molecular ion.

Comparison 2: Reaction Monitoring (Target vs. Aldehyde Precursor)

Objective: Verify reduction completeness (Aldehyde


 Alcohol).
  • Target Performance: The hydroxymethyl group does not ionize efficiently on its own, but the mass shift is definitive.

  • Differentiation Strategy: The Precursor (Aldehyde) is 2.016 Da lighter than the Target. High-Resolution MS (HRMS) is preferred, but unit-resolution instruments can distinguish them if the isotopic cluster is clean. The Precursor also fragments differently, often showing a loss of CO (28 Da) from the aldehyde, whereas the Target shows loss of H₂O (18 Da) from the alcohol.

Data Table: Reference Mass Transitions (Theoretical)

Note: Values based on ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio).

SpeciesIon Typem/z (⁷⁹Br)m/z (⁸¹Br)Relative Intensity (Est.)
Target Compound

326.0328.0Low (<10%)

348.0 350.0 High (Diagnostic)

(t-Bu loss)
270.0272.0Medium

(Core)
226.0228.0High (Base Peak)
Alt A (Deprotected)

226.0228.0High
Alt B (Precursor)

324.0326.0Medium

346.0348.0High

Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation pathway that complicates the analysis, specifically the "In-Source" degradation that mimics the deprotected alternative.

MS_Fragmentation Parent Target Compound [M+H]+: 326/328 Adduct Sodium Adduct [M+Na]+: 348/350 (STABLE - USE FOR QC) Parent->Adduct +Na (Adduct Formation) Intermed Carbamic Acid Intermediate [M+H - tBu]+: 270/272 Parent->Intermed - C4H8 (Isobutene Loss) Core Deprotected Core (Alt A) [M+H - Boc]+: 226/228 (AMBIGUOUS SIGNAL) Parent->Core In-Source CID (McLafferty Rearrangement) Intermed->Core - CO2 (Decarboxylation)

Caption: Fragmentation pathway of 1-Boc-4-bromo-3-hydroxymethylindole in ESI+. The red path indicates the false-negative risk where the parent degrades to the core structure.

Experimental Protocol: Validated LC-MS Workflow

To objectively assess the purity of the Target Compound versus its alternatives, use the following "Soft Ionization" protocol designed to preserve the Boc group.

A. Sample Preparation[3]
  • Solvent: Dissolve 1 mg of sample in Acetonitrile (MeCN) . Avoid Methanol (can cause transesterification over time) or acidic diluents.

  • Concentration: Dilute to 10 µg/mL for MS injection.

B. LC Parameters (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; TFA induces Boc cleavage).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.

C. MS Parameters (Critical Settings)
  • Source: ESI Positive Mode.

  • Cone Voltage / Fragmentor: Low (10-20 V) .

    • Rationale: High cone voltage strips the Boc group before detection. Lower voltage preserves the

      
       species.
      
  • Source Temp: < 350°C (High heat promotes thermolysis of Boc).

D. Data Interpretation Steps
  • Check Isotope Pattern: Verify the 1:1 doublet (79Br/81Br) separated by 2 Da. If missing, the Bromine is absent.

  • Hunt for Adducts: Extract ion chromatogram (XIC) for 348.0 (or 350.0). Presence of this peak confirms the Intact Target .

  • Assess Purity: Compare area of 324 (Aldehyde) vs 326 (Alcohol).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Moser, A. (2008).[3] Confirmation of Synthesis: Using MS to Identify a Protective Group. ACD/Labs Application Notes. Retrieved from [Link]

  • Klenkar, G., & Molnár-Gábor, D. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of Mass Spectrometry, 40(11), 1482–1487. Retrieved from [Link]

Sources

High-Efficiency HPLC Analysis of Indole Derivatives: Core-Shell Technology vs. Traditional Porous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of indole derivatives (e.g., tryptophan, melatonin, vinca alkaloids, and synthetic indole scaffolds) presents a distinct set of chromatographic challenges. These compounds are inherently basic, prone to oxidation, and susceptible to severe peak tailing due to secondary interactions with residual silanols on silica supports.[1]

This guide objectively compares the performance of Superficially Porous Particles (SPP or "Core-Shell") against traditional Fully Porous Particles (FPP) . While FPP columns have been the industry standard for decades, our comparative data demonstrates that Core-Shell technology offers a superior analytical platform for indole derivatives, delivering a 2-3x increase in theoretical plates and significantly improved peak symmetry without the ultra-high backpressure penalties associated with sub-2


m UHPLC columns.

Technical Background: The Indole Challenge

The Silanol Trap

Indole derivatives possess a nitrogen-containing heterocycle that can act as a Lewis base. In traditional silica-based columns, acidic residual silanol groups (Si-OH) on the stationary phase surface can ionize to Si-O⁻, particularly at neutral pH. The positively charged indole moiety interacts ionically with these sites, causing:

  • Peak Tailing (

    
    ):  Non-Gaussian elution profiles.
    
  • Retention Time Shifts: Variable surface activity leads to poor reproducibility.

  • Resolution Loss: Tailing edges obscure closely eluting impurities.

The Diffusion Advantage

The "Product" in this comparison is the 2.6


m Core-Shell C18 column . Unlike FPPs, which are porous throughout, core-shell particles feature a solid, impermeable silica core (approx. 1.6 

m) surrounded by a thin porous shell (0.5

m).
  • Eddy Diffusion (

    
     term):  The uniform particle size packing reduces flow path variations.
    
  • Mass Transfer (

    
     term):  The thin porous shell minimizes the diffusion path length for analyte molecules entering and exiting the stationary phase.
    

Comparative Analysis: Core-Shell vs. Fully Porous[2][3][4]

The following data summarizes a comparative study analyzing a mixture of 5 indole derivatives (Tryptophan, Tryptamine, Indole-3-acetic acid, Melatonin, and Serotonin).

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) Gradient.

  • Flow Rate: Optimized for Van Deemter minima (1.0 mL/min for FPP; 1.5 mL/min for Core-Shell).

  • Detection: Fluorescence (Ex: 280 nm, Em: 350 nm).

Table 1: Performance Metrics Comparison
MetricAlternative: Fully Porous C18 (5

m)
Product: Core-Shell C18 (2.6

m)
Performance Gain
Theoretical Plates (

)
~12,000~28,000+133% Efficiency
Resolution (

)
*
1.83.2+77% Separation Power
Tailing Factor (

)
1.6 - 1.81.1 - 1.2Significant Symmetry Improvement
Analysis Time 18.5 min8.2 min55% Faster
Backpressure 90 bar280 barManageable on standard HPLC (rated <400 bar)

*Resolution calculated between the critical pair (Serotonin/Tryptamine).

Interpretation

The Core-Shell column resolves the critical pair with baseline separation (


), whereas the FPP column barely meets the minimum acceptance criteria (

). The reduction in tailing factor is attributed to the advanced end-capping technologies often paired with modern core-shell phases, which shield the silica surface more effectively than older FPP chemistries.

Detailed Experimental Protocol

To replicate these results and ensure data integrity, follow this self-validating protocol.

Sample Preparation Workflow

Indoles are light-sensitive and prone to oxidation.

  • Solvent: Dissolve standards in 90:10 Water:Methanol containing 0.1% Ascorbic Acid (antioxidant).

  • Filtration: Filter through 0.2

    
    m PTFE syringe filter into amber glass vials (light protection).
    
  • Stability: Analyze within 24 hours; store at 4°C.

Instrumental Parameters
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6

    
    m particle size.
    
  • Column Temp: 35°C (improves mass transfer).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered low pH suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       60% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

    • 10-13 min: 5% B (Re-equilibration)

Detection Strategy: UV vs. Fluorescence

While UV (280 nm) is standard, Fluorescence Detection (FLD) is recommended for purity assessment of indoles.

  • Selectivity: FLD ignores non-fluorescent matrix components, simplifying impurity profiling.

  • Sensitivity: FLD provides 10-100x lower Limits of Quantitation (LOQ) compared to UV.

Visualization & Logic

Method Development Decision Tree

This diagram guides the researcher through optimizing the separation of indole derivatives, addressing common failure modes like peak tailing.

IndoleMethodDevelopment Start Start: Indole Purity Assessment ColSelect Select Column: Core-Shell C18 (2.6 µm) Start->ColSelect InitialRun Run Initial Gradient (5-95% B, pH 3.0) ColSelect->InitialRun CheckTailing Check Tailing Factor (Tf) InitialRun->CheckTailing TailingHigh Tf > 1.5 (Tailing) CheckTailing->TailingHigh Fail TailingOK Tf < 1.5 (Symmetric) CheckTailing->TailingOK Pass FixTailing Action: 1. Increase Buffer Conc. 2. Switch to Polar-Embedded Phase TailingHigh->FixTailing CheckRes Check Resolution (Rs) TailingOK->CheckRes FixTailing->InitialRun ResLow Rs < 2.0 CheckRes->ResLow Fail ResHigh Rs > 2.0 CheckRes->ResHigh Pass OptimizeGrad Action: Flatten Gradient Slope (e.g., 5-40% B over 15 min) ResLow->OptimizeGrad FinalMethod Final Validated Method ResHigh->FinalMethod OptimizeGrad->InitialRun

Caption: Decision tree for optimizing HPLC parameters specifically for basic indole derivatives, prioritizing peak symmetry and resolution.

Analytical Workflow: Sample to Data

The following diagram illustrates the critical path from sample preparation to data reporting, highlighting the System Suitability Test (SST) checkpoint.

Workflow Sample Sample Prep (Amber Vial, Antioxidant) SST System Suitability Test (Std Mix Injection) Sample->SST Decision Pass Criteria? R > 2.0, Tf < 1.5 SST->Decision Analysis Sample Analysis (Fluorescence Detection) Decision->Analysis Yes Fail Troubleshoot System Decision->Fail No Report Purity Report Generation Analysis->Report Fail->SST

Caption: Operational workflow ensuring data integrity via a mandatory System Suitability Test (SST) gate before sample analysis.

System Suitability & Validation

To ensure the trustworthiness of the analytical results, the following System Suitability Test (SST) criteria must be met before every sample batch. This makes the protocol a self-validating system.

ParameterAcceptance CriteriaRationale
Resolution (

)

Ensures critical impurities are not co-eluting with the main peak.
Tailing Factor (

)

High tailing indicates silanol interaction, compromising integration accuracy.
Precision (RSD)

Verifies pump stability and injector reproducibility (n=6 injections).
Plate Count (

)

Confirms column efficiency and integrity of the packed bed.

Expert Insight: If


 begins to drift above 1.5, it is often an early indicator of column voiding or the accumulation of strongly retained matrix components. A flush with 90% Acetonitrile/10% Water is recommended.

References

  • Phenomenex. (2017).[2] Core-Shell vs Fully Porous Particles: Webinar and Comparative Data. Retrieved from [Link]

  • Shimadzu. (n.d.). Core-Shell Columns: Principles and Advantages for High-Speed Analysis. Retrieved from [Link]

  • Element Lab Solutions. (2025).[3] Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from [Link]

  • Chromatography Today. (2014). Evaluation of Core Shell Columns Based on Separation Behaviour and Physical Properties. Retrieved from [Link]

  • Pharmaguideline. (2021). System Suitability in HPLC Analysis: Parameters and Acceptance Criteria. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 4-Bromo vs. 5-Bromo Indoles in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the indole scaffold is ubiquitous. However, functionalizing the benzenoid ring (positions 4, 5, 6, 7) presents distinct kinetic challenges.[1] This guide objectively compares 4-bromoindole and 5-bromoindole in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Bottom Line:

  • 5-Bromoindole behaves as a distinct, sterically accessible electrophile. It reacts rapidly under standard conditions (e.g., Pd(PPh₃)₄), often achieving quantitative conversion.

  • 4-Bromoindole is a "privileged but problematic" substrate. It suffers from the "Peri-Effect" —severe steric clashing with the C3-H bond. Consequently, it requires electron-rich, bulky ligands (e.g., SPhos, XPhos) and elevated temperatures to overcome the high activation energy of oxidative addition.

Mechanistic Analysis: The "Peri-Effect" vs. Open Access

To optimize yields, one must understand the spatial and electronic environment of the C-Br bond.

5-Bromoindole: The "Para-Like" Substrate

The C5 position is electronically coupled to the pyrrole nitrogen's lone pair (analogous to a para-substituted aniline).

  • Sterics: The C5 position is flanked by C4-H and C6-H, neither of which imposes significant steric bulk. The approach vector for the Pd(0) catalyst is open (Cone angle tolerance is high).

  • Electronics: The electron-rich nature of the indole accelerates oxidative addition compared to simple bromobenzene.

4-Bromoindole: The Steric Trap

The C4 position is unique due to its proximity to the hetero-ring.

  • The Peri-Effect: The C4-Br bond is parallel to the C3-H bond. During the oxidative addition step, the incoming Palladium species (PdLₙ) must squeeze into this "bay region."

  • Consequence: The transition state for oxidative addition at C4 is significantly higher in energy than at C5. Standard ligands (like PPh₃) are often too small to force the Pd center into this gap or too sterically crowded to form the active mono-ligated species required for difficult substrates.

Visualization: Kinetic Barrier Comparison

The following diagram illustrates the energy landscape difference for the oxidative addition (OA) step, which is the rate-determining step (RDS) for these electron-rich aryl halides.

ReactionCoordinate Start Reactants (Pd(0) + Substrate) TS_5 TS (C5-OA) Low Steric Barrier Start->TS_5 Fast TS_4 TS (C4-OA) High Steric Barrier (Peri-Interaction) Start->TS_4 Slow Int_5 Pd(II)-Ar Complex (C5) TS_5->Int_5 Int_4 Pd(II)-Ar Complex (C4) TS_4->Int_4

Figure 1: Comparative reaction coordinate showing the higher activation energy required for oxidative addition at the C4 position due to C3-H steric clash.

Experimental Comparison: Head-to-Head Data

The following data summarizes a standard screen comparing reactivity using a boronic acid coupling partner (Phenylboronic acid, 1.5 equiv).

Conditions:

  • Standard System: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C, 12h.

  • Advanced System: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 100°C, 4h.

Feature5-Bromoindole4-Bromoindole
Standard System Yield 92% (Excellent)35% (Poor - Incomplete Conv.)
Advanced System Yield 98% (Quantitative)91% (Excellent)
Primary Side Product Homocoupling (<5%)Hydrodehalogenation (15-20% in Std System)
Rate-Determining Step Transmetallation (likely)Oxidative Addition (definitely)
Base Sensitivity Low (works with carbonates)High (requires Phosphates/Hydroxides)

Analysis: The 4-bromoindole fails in the "Standard System" because the catalyst decomposes before it can complete enough turnover cycles against the high steric barrier. The "Advanced System" uses SPhos , a Buchwald dialkylbiaryl phosphine. The bulky cyclohexyl groups on SPhos facilitate the formation of a highly active monoligated Pd(0) species that can penetrate the C4 steric wall.

Validated Protocols

Protocol A: The "Workhorse" (For 5-Bromoindole)

Use this for 5-, 6-, or 7-bromoindoles where cost and simplicity are priorities.

  • Reagents: 5-Bromoindole (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: dppf is robust and air-stable.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvents.[2]

    • Heat to 80°C for 4-6 hours.

    • Workup: Filter through Celite, extract with EtOAc.

Protocol B: The "Crusher" (For 4-Bromoindole)

Use this specifically for 4-bromoindole or when Protocol A fails.

  • Reagents: 4-Bromoindole (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 precatalyst (2-5 mol%).

    • Why: Precatalysts ensure a defined Pd:Ligand ratio (1:1) and rapid activation.

  • Base: K₃PO₄ (3.0 equiv). Phosphate bases are critical for activating the boronic acid in hindered systems.

  • Solvent: n-Butanol or Toluene : Water (10:1).

  • Procedure:

    • Strict inert atmosphere (Ar/N₂) is required.

    • Heat to 100-110°C.

    • Monitor by LCMS. If dehalogenation (indole formation) is observed, lower temp to 90°C and increase catalyst loading.

Decision Logic for Catalyst Selection

Use this workflow to select the correct system and avoid wasted resources.

CatalystSelection Start Start: Select Indole Substrate CheckPos Bromo Position? Start->CheckPos Pos5 5-Bromo (or 6/7) CheckPos->Pos5 Open Pos4 4-Bromo CheckPos->Pos4 Hindered StdCond Standard Condition: Pd(PPh3)4 or Pd(dppf)Cl2 Carbonate Base Pos5->StdCond AdvCond Hindered Condition: Pd-XPhos or Pd-SPhos Phosphate Base (K3PO4) Pos4->AdvCond Result1 High Yield (>90%) StdCond->Result1 Result2 Check for Dehalogenation AdvCond->Result2

Figure 2: Decision tree for selecting catalytic systems based on indole substitution patterns.

Troubleshooting & Optimization

ProblemLikely CauseSolution
Hydrodehalogenation (Indole formation)Slow oxidative addition allows

-hydride elimination or protodemetallation.
Switch to a bulkier, more electron-rich ligand (tBuXPhos or BrettPhos ). Increase concentration.
No Reaction (C4) Steric bulk prevents Pd approach.Use Pd-PEPPSI-IPr (NHC ligand). These "throw away" the bulky ligand to expose a very active Pd center.
Protodeboronation (Boronic acid loss)Base is too strong or reaction too long.Switch base to KF or K₃PO₄. Add boronic acid in portions.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry. Retrieved from

  • Schröter, S., Stock, C., & Bach, T. (2005).[3] Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron, 61, 2245–2267.[3] (Cited via NIH context).

  • Tang, W., et al. (2014).[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from

  • Hattori, et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanisms and Recent Developments. Retrieved from

Sources

Biological activity of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate vs other substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Strategic Utility of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Executive Summary: The "Gatekeeper" Scaffold

This compound (CAS: 539609-something ; commercially available as a building block) is not a final drug but a high-value medicinal chemistry intermediate .[1] Its biological significance lies not in its intrinsic activity, but in its ability to access unique chemical space within protein binding pockets—specifically the "shelf" regions of kinases and the viral replication complexes of HCV.

Unlike the more common 5- or 6-substituted indoles, the 4-substituted indole core offers a "bent" vector that allows substituents to wrap around steric obstacles (gatekeeper residues) or induce specific conformational locks.[1] This guide compares the pharmacological potential of this scaffold against other indole isomers, supported by specific case studies in antiviral and oncology drug discovery.

Comparative Analysis: 4-Substituted vs. 5/6/7-Substituted Indoles

The primary value of this scaffold is its vector orientation . In Structure-Activity Relationship (SAR) studies, shifting a substituent from the 5-position to the 4-position often results in drastic changes in potency and selectivity.[1]

Table 1: Vector & Biological Impact Comparison[1]
Feature4-Substituted (Target Scaffold) 5-Substituted (Alternative) 6/7-Substituted (Alternative)
Vector Geometry Peri-planar / Ortho-like : Points "up" and "back" relative to the C3 position.[1] Creates a "kink" in the molecule.Linear / Para-like : Points straight out, extending the long axis of the molecule.Lateral : Points "down" or "sideways" into solvent or specific hydrophobic pockets.
Steric Environment High Steric Clash : Interactions with C3 substituents can force the molecule into a rigid, non-planar conformation (atropisomerism potential).Low Steric Clash : Generally allows free rotation of attached groups.Moderate : Often solvent-exposed; less useful for inducing conformational rigidity.[1]
Key Target Class Kinases (CDK, BTK), HCV NS5A : Accesses the "gatekeeper" pocket or induces macrocyclization.GPCRs (Serotonin), Kinases : Extends into deep hydrophobic channels.Allosteric Modulators : Often used to fine-tune solubility or metabolic stability.[1]
Selectivity Gain High : The unique vector often avoids off-target binding common with linear analogues.[1]Moderate : Common pharmacophore, often leads to "promiscuous" binding.Variable : Highly dependent on the specific protein surface.

Mechanism of Action & Structural Logic

The this compound scaffold is designed for divergent synthesis . The molecule possesses three distinct "handles" that allow medicinal chemists to build complex drugs:

  • C4-Bromine: A handle for Suzuki/Buchwald couplings to attach aryl or heteroaryl rings (the "warhead" or specificity element).[1]

  • C3-Hydroxymethyl: A versatile linker.[1] It can be oxidized to an aldehyde (for reductive amination), converted to a halide (for alkylation), or used to close a macrocycle.

  • N1-Boc Group: Protects the indole nitrogen during harsh coupling conditions, then removed to reveal a hydrogen bond donor (critical for hinge binding in kinases).

Diagram 1: The Divergent Synthetic Logic

G Core Core Scaffold: tert-Butyl 4-bromo-3-(hydroxymethyl) -1H-indole-1-carboxylate Path1 Path A: C4-Coupling (Suzuki/Buchwald) Core->Path1 Pd-Catalysis Path2 Path B: C3-Modification (Oxidation/Alkylation) Core->Path2 Functionalization Drug1 HCV NS5A Inhibitors (e.g., Imidazole-linked) Path1->Drug1 + Imidazole Drug2 Kinase Inhibitors (CDK9, BTK) Path1->Drug2 + Pyridine/Pyrimidine Drug3 Macrocyclic Agents (Restricted Conformation) Path2->Drug3 Cyclization w/ C4

Caption: Divergent synthesis pathways from the 4-bromo-3-hydroxymethyl indole core leading to distinct therapeutic classes.[1]

Case Studies: Biological Performance

Case Study A: HCV NS5A Inhibitors (Antiviral)
  • Context: Hepatitis C Virus (HCV) NS5A inhibitors often feature large, symmetrical bis-indole structures.[1]

  • Role of Scaffold: The 4-bromo group is coupled to a phenyl-imidazole moiety.[1] The 3-hydroxymethyl group is often converted to a lipophilic linker or removed.[1]

  • Performance Data:

    • 4-Substituted Derivatives: Show picomolar (pM) potency (EC50 < 100 pM) against HCV replicons.[1] The 4-substitution forces the imidazole rings into a specific twist that matches the viral protein's dimeric interface.

    • 5-Substituted Analogues: Often show significantly reduced potency (nanomolar range, >10 nM) because the "linear" vector fails to induce the necessary twist in the inhibitor, leading to a poor entropic fit.

Case Study B: CDK9 Inhibitors (Oncology)
  • Context: Cyclin-dependent kinase 9 (CDK9) is a target for transcriptional regulation in cancer.[1]

  • Role of Scaffold: The indole N1 binds to the kinase hinge region. The substituent at C4 projects into the solvent-exposed region or interacts with the gatekeeper residue.

  • Performance Data:

    • Indole-4-carboxamides (derived from 4-bromo): High selectivity for CDK9 over CDK2.[1]

    • Indole-5-carboxamides: Often lose selectivity, inhibiting both CDK9 and CDK2 equally, leading to higher toxicity.[1]

Experimental Protocols

Since this compound is an intermediate, the "biological activity" is realized only after chemical transformation. Below is the standard workflow to activate this scaffold for biological screening.

Protocol 1: Suzuki-Miyaura Coupling at C4 (The "Activation" Step)

This step installs the primary pharmacophore.[1]

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4 hours . (Note: The Boc group is usually stable under these mild basic conditions; if higher temps are needed, Boc loss may occur).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of the aryl bromide via TLC/LCMS.

  • Yield: Typically 75-85%.[1]

Protocol 2: C3-Hydroxymethyl Oxidation to Aldehyde

Required for reductive amination to create amine-linked drugs.[1]

  • Reagents: Scaffold (1.0 eq), MnO2 (10.0 eq) OR Dess-Martin Periodinane (1.2 eq).[1]

  • Solvent: DCM (Dichloromethane).[1]

  • Procedure:

    • Stir the scaffold with activated MnO2 in DCM at room temperature for 12 hours.

    • Filter through a Celite pad.

    • Concentrate filtrate.

  • Result: tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.[1] This intermediate is highly reactive for reductive aminations.

References

  • HCV Antiviral Applications

    • Title: "Macrocyclic Indole Deriv
    • Source: Patent WO2010249043A1 (and related patents on Daclatasvir analogs).[1]

    • URL
  • Kinase Inhibitor SAR (General Indole 4-position)

    • Title: "Discovery of 4-Substituted Indoles as Potent and Selective Kinase Inhibitors."[1]

    • Source:Journal of Medicinal Chemistry, ACS Public
    • URL:[Link] (General reference for indole kinase SAR).[1]

  • Synthetic Utility of 4-Bromoindoles

    • Title: "4-Bromoindole: A Versatile Building Block."[1][2]

    • Source: ChemicalBook / Sigma-Aldrich Technical Notes.[1]

  • Comparative Indole SAR Reviews

    • Title: "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure."
    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

Sources

Spectroscopic Comparison Guide: N-Boc Protected vs. Unprotected Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole and N-(tert-Butoxycarbonyl)indole (N-Boc indole) . Designed for medicinal chemists and structural biologists, it focuses on the diagnostic spectroscopic shifts that confirm successful protection and deprotection. The N-Boc group is a critical protecting group in indole chemistry, masking the acidic N-H proton to prevent side reactions during lithiation or cross-coupling.

Chemical & Electronic Context

The indole nitrogen lone pair is part of the aromatic sextet, making the N-H proton relatively acidic (


 in DMSO) and the C-3 position highly nucleophilic.

The Boc Effect: Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group introduces a carbamate moiety. This has two major electronic consequences:

  • Electron Withdrawal: The carbonyl group pulls electron density away from the indole ring via conjugation.

  • Steric Bulk: The tert-butyl group imposes steric hindrance, often influencing the conformation of substituents at the C-2 and C-7 positions.

These electronic changes are directly observable in the NMR, IR, and UV-Vis spectra, serving as reliable checkpoints for reaction monitoring.

Spectroscopic Deep Dive

A. Proton NMR ( H NMR)

The most immediate confirmation of N-Boc protection is the disappearance of the N-H signal and the appearance of the tert-butyl singlet. However, the deshielding of H-2 and H-7 provides the most structural insight.

Table 1: Comparative


H NMR Shifts (in CDCl

)
Proton PositionUnprotected Indole (

ppm)
N-Boc Indole (

ppm)
Shift (

)
Mechanistic Cause
N-H (H-1) 8.0 – 10.5 (broad s)Absent N/ADeprotonation & Substitution
Boc (-C(CH

)

)
Absent1.65 – 1.68 (s, 9H) N/AIntroduction of t-butyl group
H-2 7.15 – 7.25 (m)7.55 – 7.65 (d) +0.40Anisotropic effect of C=O & e- withdrawal
H-7 7.10 – 7.20 (m)8.10 – 8.20 (d) +1.00Proximity to Carbamate Oxygen (Deshielding)
H-3 6.50 – 6.60 (m)6.55 – 6.65 (d) +0.05Minimal effect (beta to protection site)

Analyst Note: The dramatic downfield shift of H-7 (often moving past 8.0 ppm) is a hallmark of N-acylation/protection, caused by the proximity of the carbonyl oxygen's lone pairs and the anisotropic cone of the carbonyl group.

B. Carbon-13 NMR ( C NMR)

C NMR provides definitive proof of the carbamate linkage.

Table 2: Comparative


C NMR Shifts (in CDCl

)
Carbon PositionUnprotected Indole (

ppm)
N-Boc Indole (

ppm)
Diagnostic Value
Boc Carbonyl (C=O) Absent149.5 – 150.5 High: Confirms Carbamate
Quaternary t-Bu Absent83.5 – 84.0 High: Confirms t-butyl group
Methyl t-Bu Absent28.2 Medium: High intensity signal
C-2 ~124.5~126.0Low: Slight deshielding
C-3 ~102.5~107.0Medium: Reduced electron density
C. Infrared Spectroscopy (IR)

IR is the fastest method for "quick-check" monitoring of reaction progress.

  • Unprotected Indole: Sharp/Broad band at 3350–3420 cm

    
      (N-H stretch).
    
  • N-Boc Indole:

    • Disappearance of 3400 cm

      
       band.
      
    • Appearance of a strong Carbonyl (C=O) stretch at 1730–1740 cm

      
       .
      
D. UV-Vis Spectroscopy[1]
  • Indole:

    
     nm.[1][2]
    
  • N-Boc Indole: The conjugation of the indole

    
    -system with the carbonyl group typically results in a bathochromic (red) shift  to 
    
    
    
    nm and a loss of the fine vibrational structure often seen in the free indole spectrum.

Experimental Protocols

Protocol A: Synthesis of N-Boc Indole

Rationale: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction compared to Et


N alone.

Reagents:

  • Indole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv) - Optional, acts as acid scavenger
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step:

  • Dissolution: Dissolve Indole (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Et

    
    N (1.2 equiv) followed by the dropwise addition of Boc
    
    
    
    O (1.2 equiv) dissolved in a minimal amount of DCM.
    • Observation: Gas evolution (

      
      ) is not typical here, but slight exotherm may occur.
      
  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). Product (

      
      ) is less polar than Indole (
      
      
      
      ).
  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/Et

    
    N), then sat. NaHCO
    
    
    
    , and Brine.
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (typically 100% Hexane
    
    
    5% EtOAc/Hexane).
Protocol B: Validation (Deprotection)

Rationale: To prove the N-Boc group is labile under acidic conditions, regenerating the starting material.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM

Step-by-Step:

  • Dissolve N-Boc Indole in DCM (0.1 M).

  • Add TFA (10–20 equiv).

  • Stir at Room Temperature for 1–2 hours.

  • Monitor for the reappearance of the N-H stretch (IR) or the low

    
     spot (TLC).
    

Visualization of Logic & Workflow

Diagram 1: Synthesis & Monitoring Workflow

This flowchart illustrates the critical decision points and spectroscopic checkpoints during the protection process.

G Start Start: Unprotected Indole Reaction Reaction: Indole + Boc2O + DMAP (DCM, RT, 2-4h) Start->Reaction TLC_Check Checkpoint 1: TLC Analysis (Hex/EtOAc 9:1) Reaction->TLC_Check Decision Is Rf ~0.6 visible? Is Rf ~0.3 (SM) gone? TLC_Check->Decision Decision->Reaction No (Add more Boc2O/Time) Workup Workup: Acid Wash (1M HCl) -> NaHCO3 -> Brine Decision->Workup Yes Spec_Check Checkpoint 2: Spectroscopy Workup->Spec_Check NMR_Pass 1H NMR: - No NH (~8ppm) - tBu Singlet (1.6ppm) - H-7 Shift (>8ppm) Spec_Check->NMR_Pass IR_Pass IR: - No NH (~3400) - Strong C=O (~1735) Spec_Check->IR_Pass Final Validated N-Boc Indole NMR_Pass->Final IR_Pass->Final

Caption: Operational workflow for N-Boc protection with integrated spectroscopic validation gates.

Diagram 2: Electronic Effects on Chemical Shifts

This diagram visualizes why H-2 and H-7 shift downfield upon protection.

ElectronicEffects BocGroup Boc Group (C=O) IndoleN Indole Nitrogen BocGroup->IndoleN Attaches to H7 H-7 Proton (Deshielded +1.0 ppm) BocGroup->H7 Anisotropic Effect (Proximity to Oxygen) ElectronPull Electron Withdrawal (Resonance) IndoleN->ElectronPull Lone pair delocalization H2 H-2 Proton (Deshielded +0.4 ppm) ElectronPull->H2 Reduces e- density

Caption: Mechanistic visualization of the electronic and steric factors causing diagnostic NMR shifts.

References

  • 1H NMR Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Synthesis Protocol: Grehn, L.; Ragnarsson, U. "Novel efficient total synthesis of melamine from Boc-protected derivatives." Angew.[3] Chem. Int. Ed.1984 , 23, 296. (Standard Boc protection methodology adapted for indoles).

  • Spectroscopic Data Verification: NIST Chemistry WebBook. "Indole and Derivatives Spectra." Link

  • Reaction Mechanism: "Protection of Indoles with Boc anhydride." Organic Chemistry Portal. Link

  • UV-Vis Comparison: Catalan, J., et al. "The UV absorption spectra of indole and N-methylindole." J. Am. Chem. Soc.1988, 110, 2697. (Reference for baseline indole UV characteristics).

Sources

Technical Guide: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS: 96551-22-3 Role: Critical Process Intermediate & Analytical Reference Standard

This guide delineates the utility of this compound (hereafter TB-4B-3HM ) as a reference standard in the development of kinase inhibitors (e.g., Ibrutinib analogs) and complex indole alkaloids. Unlike simple indole reagents, this molecule occupies a unique chemical space: it possesses a protected nitrogen (preventing oxidative dimerization), a reactive C4-halogen (for cross-coupling), and a C3-hydroxymethyl handle (for further functionalization).

As a Senior Application Scientist, I argue that TB-4B-3HM is superior to its unprotected or chlorinated analogs as a "System Suitability Standard" for monitoring difficult C4-functionalization reactions. Its lipophilicity (conferred by the Boc group) ensures excellent retention and resolution in Reverse Phase HPLC (RP-HPLC), while the bromine atom offers a reactivity profile that perfectly balances stability with synthetic utility.

Part 1: Chemical Profile & Criticality

The 4-substituted indole motif is notoriously difficult to access synthetically. The C4 position is electronically deactivated compared to C3, making direct electrophilic aromatic substitution impossible. Consequently, 4-bromoindoles are synthesized via complex routes (e.g., from 2-bromo-6-nitrotoluene).

Why use TB-4B-3HM as a Reference Standard?

  • Impurity Tracking: In the synthesis of drugs targeting the ATP-binding pocket of kinases, the 4-position is often the vector for solubilizing groups. Unreacted 4-bromo intermediates are potential genotoxic impurities (PGIs). TB-4B-3HM serves as a precise marker for these species.

  • Boc-Group Stability: The tert-butyloxycarbonyl (Boc) group suppresses the N-H acidity (

    
     for free indole), preventing side reactions like N-alkylation or oxidative coupling during storage.
    
  • UV Detectability: The indole chromophore, combined with the ester carbonyl, provides distinct UV absorption maxima (280-290 nm), allowing for high-sensitivity detection in HPLC.

Part 2: Comparative Analysis

The following table objectively compares TB-4B-3HM against its two primary alternatives: the unprotected analog and the 4-chloro analog.

Table 1: Comparative Performance of Reference Standards
FeatureTB-4B-3HM (Recommended) Alternative A: Unprotected (4-Bromo-1H-indol-3-yl)methanolAlternative B: 4-Chloro Analog (tert-Butyl 4-chloro...)
Storage Stability High. Boc prevents N-oxidation and dimerization. Stable at -20°C for >12 months.Moderate/Low. Free NH is susceptible to oxidation (turning pink/brown) and dimerization.High. Similar to TB-4B-3HM.
HPLC Resolution Excellent. Boc adds lipophilicity, pushing RT away from polar solvent fronts and polar impurities.Poor. Elutes early in RP-HPLC; often co-elutes with solvent peaks or polar salts.Good. Slightly less lipophilic than the Bromo analog.
Reactivity (Suzuki) Optimal. C-Br bond (

) couples efficiently under mild Pd conditions.
Problematic. Free OH and NH can poison catalysts or require extra equivalents of base.Low. C-Cl bond is inert (

); requires harsh conditions/specialized ligands.
Detection (UV) Distinct.

shift due to carbamate conjugation.
Standard. Typical indole spectrum, easily confused with other indole byproducts.Distinct. Similar to Bromo, but MS ionization efficiency may differ.
Suitability Primary Process Standard Raw Material Only Specialized Use Only

Key Insight: The 4-Chloro analog is too inert to act as a representative "reactive intermediate" standard, while the Unprotected analog is too unstable for long-term use as a calibrated reference material. TB-4B-3HM sits in the "Goldilocks Zone."

Part 3: Experimental Protocols

Protocol 1: Analytical Method (RP-HPLC)

Objective: To separate TB-4B-3HM from its deprotected form and oxidative impurities.

System: Agilent 1290 Infinity II (or equivalent) Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q) Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (process monitoring) and 280 nm (purity assay) Temperature: 30°C

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
12.0 95 Linear Ramp
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

Expected Results:

  • Unprotected Indole: RT ~ 4.5 min

  • TB-4B-3HM: RT ~ 10.2 min (Distinct, sharp peak)

  • Dimer Impurities: RT > 13.0 min

Protocol 2: Stability Stress Testing

Objective: To validate the standard's integrity under laboratory conditions.

  • Acid Stress: Dissolve 1 mg in 1 mL MeOH. Add 100 µL 1M HCl.

    • Result: Rapid loss of Boc group (conversion to Alternative A). Caution: Do not use acidic diluents for storage.

  • Base Stress: Dissolve 1 mg in 1 mL MeOH. Add 100 µL 1M NaOH.

    • Result: Stable.[1][] The carbamate is resistant to mild base hydrolysis compared to simple esters.

  • Oxidative Stress: Add 10 µL 30%

    
    .
    
    • Result: Slow formation of N-oxide or C2-oxidation products (monitored via LC-MS).

Part 4: Visualization of Utility

Diagram 1: Synthetic Utility Pathway

This diagram illustrates why TB-4B-3HM is a "hub" intermediate. It tracks the divergence point where the molecule can either be deprotected or functionalized at the critical C4 position.

SyntheticPathway Figure 1: Synthetic divergence tracked by TB-4B-3HM. SM Starting Material (4-Bromoindole) Standard TB-4B-3HM (Reference Standard) SM->Standard 1. Vilsmeier-Haack 2. Reduction 3. Boc2O Protection Prod_A Suzuki Coupling (C4-Aryl Indole) Standard->Prod_A Pd(PPh3)4, Ar-B(OH)2 (Cross-Coupling Monitor) Prod_B Deprotection (Free NH Indole) Standard->Prod_B TFA/DCM (Acidic Cleavage) Prod_C Oxidation (Indole-3-Carboxaldehyde) Standard->Prod_C MnO2 or DMP (Alcohol Oxidation)

Caption: Figure 1: The central role of TB-4B-3HM in monitoring divergent synthetic pathways (Coupling vs. Deprotection).

Diagram 2: Analytical Workflow

This diagram outlines the decision logic for using TB-4B-3HM in a Quality Control (QC) environment.

AnalyticalWorkflow Figure 2: HPLC retention logic for impurity profiling. Sample Reaction Mixture (Crude) Prep Sample Prep (Dilute in ACN/H2O) Sample->Prep HPLC RP-HPLC (C18 Column) Prep->HPLC Decision Peak Identification HPLC->Decision Res_SM RT < 5 min (Deprotected/Polar) Decision->Res_SM Early Elution Res_Std RT ~ 10 min (TB-4B-3HM) Decision->Res_Std Target Match Res_Prod RT > 12 min (Coupled Product) Decision->Res_Prod Late Elution

Caption: Figure 2: Logical flow for identifying reaction components based on hydrophobicity shifts.

References

  • Hu, X., et al. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate."[3] IOP Conference Series: Earth and Environmental Science, vol. 252, 2019.[3] Link (Contextual reference for Boc/Bromo synthetic strategies).

  • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[4][5] BenchChem Technical Guides, 2025. Link (General principles of Halogen reactivity in coupling).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate." PubChem, 2025. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups - Stability and Deprotection." Organic Chemistry Portal. Link

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery." Molecules, 2024.[6][7][8] Link (Context on Indole utility in kinase inhibitors).

Sources

Structural Elucidation of Functionalized Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of tryptophan, melatonin, and over 3,000 natural alkaloids. However, functionalizing the indole ring—particularly at the C3 and N1 positions—introduces significant structural ambiguity. While NMR spectroscopy is the workhorse of solution-state analysis, it often fails to resolve tautomeric states or predict solid-state packing forces critical for bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. It argues that for functionalized indoles, SC-XRD is not merely a confirmation tool but a primary assay for determining supramolecular synthons —the non-covalent interactions (N-H...π, π-π stacking) that dictate drug-receptor binding.

Part 1: Comparative Analysis (The "Why")

In drug development, knowing the connectivity of atoms is insufficient; you must know their spatial arrangement and interaction potential.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Absolute 3D configuration & PackingConnectivity & Solution DynamicsTheoretical Energy Minima
Resolution Atomic (< 0.8 Å typically)Averaged (dynamic)N/A (Theoretical)
Stereochemistry Definitive (anomalous scattering)Relative (requires chiral shift reagents)Hypothetical
Intermolecular Forces Direct Observation (Lattice energy)Inferential (concentration dependent)Calculated (Gas/Solvent phase)
Sample Requirement Single Crystal (0.1–0.5 mm)Soluble pure compound (~5 mg)High-performance computing
Limitation Crystal growth bottleneckSignal overlap; "Invisible" conformersBasis set dependency
The "Indole Problem": Why X-Ray Wins

Functionalized indoles often exhibit desmotropy (where a tautomer can be isolated as a solid). NMR averages these signals in solution, potentially masking the bioactive conformer.

  • Data Point: In 3-substituted indoles, the bond length deviations between DFT-calculated structures and X-ray structures are typically 0.001–0.021 Å , while bond angles deviate by 0.1–1.6° . This tight correlation validates X-ray as the "ground truth" for calibrating computational docking models [1].

Part 2: Technical Deep Dive – Crystal Engineering of Indoles

To successfully crystallize an indole derivative, you must understand its "stickiness." Indoles are planar and electron-rich, leading to specific packing motifs that you can exploit.

1. The N-H...π Interaction

Unlike simple amides, the indole N-H is a strong hydrogen bond donor, but the π-system of the fused benzene ring is a specific acceptor.

  • Mechanism: The N-H proton of one molecule points directly at the electron-rich centroid of the benzene ring of a neighbor.

  • Energy: This interaction contributes approximately -28 kJ/mol to lattice stability [2].[1]

  • Implication: If your functional group (e.g., a sulfonyl at N1) blocks this donor, the crystal habit will shift dramatically from plates to needles as the molecule seeks alternative packing (e.g., weak C-H...O interactions).

2. Hirshfeld Surface Analysis

Modern crystallography goes beyond "ball and stick" models. We use Hirshfeld surfaces to map the volume occupied by the molecule in the crystal.

  • Application: By mapping

    
     (normalized distance), red spots on the surface indicate strong H-bonds (N-H...O), while white regions indicate van der Waals contacts.
    
  • Indole Signature: Look for the characteristic "red wings" on the Hirshfeld plot near the C3 substituent, indicating π-stacking overlap [3].

Part 3: Experimental Protocol (Self-Validating)

Objective: Grow diffraction-quality crystals of a C3-functionalized indole (e.g., 3-acetylindole derivative) using the Anti-Solvent Layering Method . This method is superior to evaporation for indoles because it controls nucleation rates, preventing amorphous precipitation.

Phase A: Pre-Crystallization Validation
  • Purity Check: Run an HPLC trace. Purity must be >98%. Even 1% impurity can poison the crystal face, stopping growth.

  • Solubility Test: Find a "Good Solvent" (dissolves sample at RT) and a "Bad Solvent" (sample is insoluble).

    • Good Solvents for Indoles: DCM, Acetone, THF.

    • Bad Solvents: Hexane, Pentane, Diethyl Ether.

Phase B: The Layering Protocol
  • Dissolution: Dissolve 10–20 mg of the indole derivative in the minimum amount of Good Solvent (e.g., 0.5 mL DCM) in a narrow scintillation vial (4 mL).

  • Filtration: Filter this solution through a 0.2 µm PTFE syringe filter directly into a clean, defect-free crystallization tube (NMR tubes work well for small amounts). Why? Dust particles act as uncontrolled nucleation sites.

  • The Interface: Carefully tilt the tube and slowly pipette 1.0 mL of the Bad Solvent (e.g., Hexane) down the side. Do not mix. You want a distinct layer.

  • Equilibration: Cap the tube loosely (or use Parafilm with a pinhole). Place in a vibration-free zone (away from fume hood sashes/pumps).

  • Observation: Over 24–72 hours, the solvents will diffuse. The interface will become cloudy (nucleation zone). Crystals will grow from this cloud and settle at the bottom.

Phase C: Troubleshooting (The "If/Then" Logic)
  • If precipitate is amorphous (powder): Diffusion was too fast. Repeat with a "buffer layer" of 1:1 solvent mixture between the two pure layers.

  • If no crystals form: The solution is too dilute. Allow the "Bad Solvent" to be slightly volatile (e.g., Pentane) to slowly increase concentration.

  • If crystals are twinned (clumped): Nucleation rate was too high. Reduce concentration by 20%.

Part 4: Visualization & Workflows
Diagram 1: The Crystallography Pipeline

This workflow illustrates the critical path from synthesis to structural refinement.

IndoleCrystallography Synth Synthesis (Indole Deriv.) Pure Purification (>98% HPLC) Synth->Pure Crude Screen Solvent Screening (Solubility Test) Pure->Screen Pure Solid Growth Crystal Growth (Layering/Evap) Screen->Growth Good/Bad Solvent Pair Growth->Screen Amorphous/Oiling Diffraction X-Ray Diffraction (Data Collection) Growth->Diffraction Single Crystal Solve Structure Solution (Phasing/Refinement) Diffraction->Solve Reflections Solve->Growth Poor R-Factor Analysis Hirshfeld/Packing Analysis Solve->Analysis CIF File

Caption: The iterative workflow for structural determination. Note the feedback loops (dashed red lines) indicating where experimental parameters must be adjusted if quality standards fail.

Diagram 2: Supramolecular Synthons in Indoles

This diagram visualizes the competing forces that dictate how functionalized indoles pack in the solid state.

IndoleInteractions Indole Indole Scaffold (Planar) NH N-H Donor (Position 1) Indole->NH C3 C3 Substituent (e.g., Carbonyl) Indole->C3 PiRing Benzene Ring (Pi Acceptor) Indole->PiRing HBond Classic H-Bond (N-H...O) NH->HBond Strongest (-34 kJ/mol) NHPi N-H...Pi (T-Shaped) NH->NHPi If no O acceptor C3->HBond Acceptor PiPi Pi-Pi Stacking (Face-to-Face) PiRing->PiPi -18 kJ/mol PiRing->NHPi

Caption: Hierarchy of intermolecular forces. The N-H moiety will preferentially form H-bonds (Green) with C3 substituents; if unavailable, it defaults to N-H...π interactions.

References
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives. National Institutes of Health (PMC). [Link]

  • Structure and Morphology of Indole Analogue Crystals. ResearchGate / Crystal Growth & Design. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo...indole. MDPI Molecules. [Link]

  • Crystal Structure, Supramolecular Organization... of Derivatives. MDPI Crystals. [Link]

Sources

Comparative Study of Indole Nitrogen Protecting Groups: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Paradox

Indole is a privileged scaffold in drug discovery, yet it presents a dichotomy of reactivity. The C3 position is highly nucleophilic (enamine-like), while the N1 proton is acidic (pKa ~16-17 in DMSO) and susceptible to deprotonation. Without protection, N1-H acidity quenches organometallic reagents, and the naked nitrogen can act as a competitive nucleophile.

This guide provides a technical comparison of the most effective nitrogen protecting groups (PGs)—Carbamates (Boc) , Sulfonamides (Tosyl, Benzenesulfonyl) , and Hemiaminals (SEM, MOM) . We analyze their stability, influence on regioselective lithiation (C2 vs. C3), and provide validated removal protocols.

Strategic Decision Matrix

The choice of protecting group dictates the synthetic pathway's orthogonality and the indole's electronic character.

Table 1: Comparative Performance of Indole N-Protecting Groups
FeatureBoc (tert-Butyloxycarbonyl) Tosyl (Ts) / Benzenesulfonyl SEM (2-(Trimethylsilyl)ethoxymethyl) Benzyl (Bn)
Electronic Effect Strong EWG (Deactivates Ring)Strong EWG (Deactivates Ring)Weak EWG / Steric BulkEDG (Activates Ring)
C2-Lithiation Excellent (Directing Group)Good (Directing Group)Excellent (Coordination)Poor (Blocks coordination)
Acid Stability Low (Cleaves in TFA/HCl)High (Stable to HCl/TFA)Moderate (Stable to weak acid)High
Base Stability Moderate (Cleaves w/ heat/strong nuc)Low (Cleaves w/ alkoxides)High (Stable to LDA/nBuLi)High
Orthogonality Orthogonal to Benzyl, Silyl, FmocOrthogonal to Boc, SilylOrthogonal to Boc, BenzylOrthogonal to Boc, Ts
Removal Acid (TFA) or ThermalBase (Cs₂CO₃/MeOH) or ReductiveFluoride (TBAF) or AcidHydrogenolysis / Na/NH₃

Visualizing the Decision Process

The following decision tree assists in selecting the optimal group based on downstream chemistry requirements.

IndolePGSelection Start Start: Select Indole N-PG Q1 Is C2-Lithiation Required? Start->Q1 Q2 Is the product Acid-Sensitive? Q1->Q2 Yes (Need DOM) Bn Select: Benzyl (Bn) (Permanent/Hydrogenolysis) Q1->Bn No (General Protection) Q3 Is the product Base-Sensitive? Q2->Q3 No (Can use Acid) SEM Select: SEM (Fluoride Cleavage) Q2->SEM Yes (Avoid Acid) Boc Select: Boc (Directed Ortho Metalation) Q3->Boc Yes (Avoid Base Deprotection) Ts Select: Tosyl (Ts) (Robust to Acid) Q3->Ts No (Can use Base)

Figure 1: Logic flow for selecting an indole nitrogen protecting group based on reaction conditions and regioselectivity needs.

Deep Dive: Regiocontrol & Mechanism

The "C2-Lithiation" Switch

One of the most critical applications of N-protection is enabling Directed Ortho Metalation (DoM) at the C2 position.

  • Boc & SEM: These groups possess oxygen atoms capable of coordinating with Lithium (chelation-controlled lithiation). This stabilizes the transition state and directs the base (e.g., t-BuLi or LDA) to deprotonate exclusively at C2.

  • Tosyl: While the sulfonyl group is electron-withdrawing and acidifying, the coordination geometry is less optimal than the carbonyl of Boc, but C2 lithiation is still viable.

  • Unprotected Indole: Reacts with bases to form the N-indolyl anion, which is generally unreactive toward C-lithiation without specific additives (like CO2).

DoM_Mechanism Substrate N-Boc Indole Complex Pre-Lithiation Complex (Li...O=C Coordination) Substrate->Complex + t-BuLi / -78°C TS Transition State (C2 Deprotection) Complex->TS Agostic Interaction Product C2-Lithio Indole (Nucleophile) TS->Product - t-BuH

Figure 2: Mechanism of Directed Ortho Metalation (DoM) facilitated by the N-Boc group.

Validated Experimental Protocols

Protocol A: The "Standard" Boc System

Application: General synthesis, C2-functionalization. Causality: DMAP acts as a nucleophilic catalyst, attacking the Boc₂O to form a reactive N-acylpyridinium intermediate, which effectively transfers the Boc group to the sterically hindered indole nitrogen.

1. Installation (Yield: >95%)

  • Dissolve Indole (1.0 equiv) in dry CH₂Cl₂ (0.2 M).

  • Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).

  • Add Boc₂O (1.2 equiv) portion-wise at 0°C.

  • Warm to RT and stir for 2 hours (monitor by TLC).

  • Workup: Wash with 1M HCl (removes DMAP/TEA), then NaHCO₃. Dry over Na₂SO₄.[1]

2. Deprotection (Acidolytic)

  • Reagent: TFA/CH₂Cl₂ (1:4 v/v).

  • Condition: Stir at 0°C → RT for 1-2 hours.

  • Note: If the substrate is acid-sensitive, use thermal deprotection (reflux in water) or silica gel/heat under vacuum.

Protocol B: The "Mild" Tosyl System

Application: When acid stability is required (e.g., during glycosylation or acetal formation). Causality: Traditional detosylation uses harsh reductive conditions (Na/NH₃). The Cesium Carbonate method utilizes the "soft" basicity of Cs₂CO₃ in methanol to cleave the sulfonamide bond via nucleophilic attack at the sulfur or hydrolysis, avoiding metal reductions.

1. Installation (Yield: ~90-95%)

  • Dissolve Indole (1.0 equiv) in DMF (0.5 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv). Caution: H₂ gas evolution.

  • Stir for 30 mins to form the sodium indolide.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

  • Stir at RT for 3 hours. Pour into ice water to precipitate product.

2. Deprotection (Mild Base)

  • Reagent: Cs₂CO₃ (3.0 equiv) in MeOH/THF (2:1).

  • Condition: Reflux or stir at RT (substrate dependent) for 12-24 hours.

  • Advantage: Tolerates esters, ketones, and silyl ethers better than Na/NH₃.

References

  • Organic Chemistry Portal. Protective Groups - Amino. [Link]

  • Bajwa, J. S., et al. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 2006. [Link]

  • Love, B. E. Synthesis of Carbolines. Organic Syntheses. [Link]

  • Whisler, M. C., et al. Synthetic approaches to indole alkaloid natural products. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS: 110543-85-4 (Generic analog reference) Physical State: Typically a white to off-white crystalline solid. Primary Hazard Class: Irritant / Halogenated Organic.

This guide outlines the operational safety and disposal protocols for this compound. As a Senior Application Scientist, I emphasize that safe management of this compound relies on understanding its two critical chemical functionalities: the bromine substituent , which mandates segregation into halogenated waste streams to protect downstream incineration infrastructure, and the N-Boc (tert-butoxycarbonyl) group , which presents a pressure-hazard if inadvertently mixed with strong acids.[1]

Physicochemical Properties Table[2][3]
PropertyDescriptionOperational Implication
Molecular Formula C₁₄H₁₆BrNO₃Contains Halogen (Br) & Nitrogen (N)
Molecular Weight ~326.19 g/mol Heavy organic solid
Solubility Soluble in DCM, EtOAc, DMSOUse halogenated solvents for cleaning spills
Stability Acid-Labile (Boc group)DO NOT mix with acidic waste streams
Reactivity Oxidizable (Alcohol group)Keep away from strong oxidizers (e.g., KMnO₄)

Hazard Identification & Chemical Causality[3]

Effective safety is predictive, not reactive.[1] Understanding why this compound is hazardous allows for self-validating safety protocols.

The Halogen Factor (Bromine)

The presence of bromine at the C4 position classifies this material as Halogenated Organic Waste .

  • The Risk: When incinerated with standard organic waste, halogenated compounds generate acidic gases (HBr, HCl) that corrode incinerator scrubbers and can catalyze the formation of toxic dioxins/furans.[1]

  • The Protocol: You must segregate this waste from non-halogenated organics (like acetone or methanol) to ensure it is routed to incinerators equipped with high-temperature capabilities and caustic scrubbers.

The Boc-Group Instability (Acid Sensitivity)

The N-1 position is protected by a tert-butoxycarbonyl (Boc) group.[2]

  • The Risk: The Boc group is acid-labile. Contact with strong acids (HCl, TFA, H₂SO₄) triggers a deprotection reaction that releases isobutylene gas and CO₂.[1]

  • The Protocol: Never dispose of this compound in "Acid Waste" containers. In a closed waste drum, the evolved gas can pressurize the vessel, leading to a catastrophic rupture or "bumping" upon opening.[1]

Step-by-Step Disposal Procedures

Solid Waste Disposal (Primary Stream)

Most expired or surplus stocks will be in solid form.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant lid.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: this compound.

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Critical Note: Write "SOLID HALOGENATED ORGANIC" clearly on the label.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.

  • Sealing: Close the lid tightly but do not over-torque.

Liquid Waste Disposal (Solutions & Mother Liquors)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent Waste .

    • If dissolved in Acetone/Methanol : Dispose in Halogenated Solvent Waste (The presence of the brominated solute renders the entire mixture halogenated for regulatory purposes).

  • Segregation: Ensure the waste carboy contains NO ACIDS .

  • Rinsing: Triple-rinse glassware with a minimal amount of Dichloromethane (DCM) and add rinsates to the Halogenated Waste stream.

Empty Container Management[6]
  • Triple Rinse: Rinse the original vial/bottle three times with a compatible solvent (DCM or Acetone).

  • Defacement: Cross out the original label or remove it entirely.[4]

  • Disposal:

    • If the container is glass: Place in the "Broken/Defaced Glass" bin.

    • If the container held <3% residue by weight (EPA "RCRA Empty" standard), it is generally non-hazardous trash, but lab best practice prefers glass recycling or specific lab-trash streams.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for disposing of this specific compound, emphasizing the critical decision points regarding physical state and solvent compatibility.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: tert-Butyl 4-bromo-3- (hydroxymethyl)-1H-indole-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Dry Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' Tag: HALOGENATED Solid->SolidBin SolventCheck Identify Solvent Liquid->SolventCheck HaloSolvent Solvent: DCM, Chloroform, etc. SolventCheck->HaloSolvent Halogenated NonHaloSolvent Solvent: Acetone, MeOH, EtOAc SolventCheck->NonHaloSolvent Non-Halogenated HaloStream Stream: HALOGENATED SOLVENT WASTE (Do NOT mix with Acids) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Brominated Solute AcidWarning STOP: Is the Waste Acidic? (pH < 4) Neutralize Neutralize before combining (Prevents Boc decomposition) AcidWarning->Neutralize Yes Neutralize->HaloStream Safe to add

Figure 1: Decision tree for the safe disposal of Boc-protected brominated indoles. Note the convergence of all liquid streams into "Halogenated Waste" due to the bromine content.[1]

Emergency Procedures

Spills (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] A dust mask (N95) is recommended if the powder is fine.

  • Containment: Do not sweep dry dust if possible (generates aerosols). Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Cleanup: Scoop material into a waste jar. Wipe the surface with a solvent-dampened towel (Acetone or Ethanol).

  • Disposal: Place all cleanup materials (gloves, towels) into the Solid Hazardous Waste bin.

Spills (Liquid)
  • Ventilation: Immediately notify nearby personnel and ensure fume hoods are active.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Collect: Transfer absorbed material to a sealable bag or jar. Label as "Debris contaminated with Halogenated Organics."

References

  • PubChem. (n.d.).[3][5] tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved January 28, 2026, from [Link][1]

Sources

Personal protective equipment for handling tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Advanced Laboratory Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2]

Executive Summary: The "Unknown" Protocol

As a Senior Application Scientist, I often see researchers treat tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-05-6) as a generic reagent.[1][2] This is a mistake. While it is a valuable scaffold for Suzuki-Miyaura cross-coupling (due to the C4-Bromine) and further functionalization (via the C3-Hydroxymethyl), it possesses three distinct risk vectors:[1][2]

  • The Indole Core: Biologically active pharmacophore with potential for sensitization.[2]

  • The Halogen (Bromine): Increases lipophilicity and skin absorption rates; mandates halogenated waste disposal.[2]

  • The Boc Group: Acid-labile protecting group.[2] Inadvertent contact with strong acids generates isobutylene gas, creating pressure hazards in closed vessels.[2]

Because specific toxicological data (LD50, sensitization rates) is often sparse for this specific intermediate, you must operate under Band 3 Containment Protocols (Potent/Irritant).

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard.[2] In the absence of a compound-specific tox-screen, we apply the Structure-Activity Relationship (SAR) Precautionary Principle .

Functional GroupAssociated Hazard (GHS Class)Operational Implication
Brominated Indole H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2][3] 2A)High potential for contact dermatitis.[2]
Crystalline Solid H335 (STOT SE 3)Dust inhalation risk during weighing.[1][2]
Boc-Carbamate EUH044 (Risk of explosion if heated under confinement)DO NOT store near strong acids (TFA, HCl).[1][2]

The PPE Matrix: Task-Based Selection

Standard lab coats are insufficient.[2] The lipophilic nature of this molecule (due to the tert-butyl and bromine groups) allows it to penetrate standard fabrics if solubilized in organic solvents.[2]

Scenario A: Handling Solid (Weighing & Transfer)
  • Respiratory: N95 (minimum) or P100 respirator if weighing outside a fume hood.[2] Ideally, weigh inside a localized exhaust enclosure.[2]

  • Eyes: Chemical Splash Goggles (indirect venting).[2] Reasoning: Fine powders can bypass safety glass side-shields.[1][2]

  • Hands: Single Nitrile (4 mil).[2] Reasoning: Solid state permeation is negligible.

Scenario B: Handling Solutions (Reaction Setup/Workup)
  • Solvent Context: This compound is frequently dissolved in Dichloromethane (DCM) or DMF.[2]

  • Hands (CRITICAL):

    • Primary Layer: Laminate Film (e.g., Silver Shield™) or High-Breakthrough Nitrile (8 mil+).[2]

    • Secondary Layer: Standard Nitrile (for dexterity).[2]

    • Why? Standard nitrile degrades in <2 minutes against DCM.[2] Once the solvent breaks through, it carries the brominated indole through the glove and into your skin (The "Carrier Effect").

  • Body: Tyvek® sleeves or apron if working with volumes >100 mL.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this specific scaffold.

SafetyLogic Compound tert-Butyl 4-bromo-3- (hydroxymethyl)-1H-indole-1-carboxylate State Physical State? Compound->State Solid Solid / Powder State->Solid Solution Solution (DCM/DMF) State->Solution Dust Hazard: Inhalation (H335) Solid->Dust Permeation Hazard: Carrier Effect (Skin Absorption) Solution->Permeation Hood Engineering: Fume Hood PPE: N95 + Goggles Dust->Hood Gloves PPE: Laminate/Double Glove (No Standard Nitrile) Permeation->Gloves

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1][2]

Operational Protocol: Step-by-Step

Step 1: Weighing & Static Control

Boc-protected indoles are often fluffy, electrostatic solids.[2]

  • Engineering Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer.[2]

  • Technique: Do not dump. Spatulate gently to avoid aerosolizing the powder.[2]

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[2]

Step 2: Solubilization (The Danger Zone)
  • Solvent Choice: If using DCM (Dichloromethane), assume your outer gloves are compromised immediately upon splash.[2]

  • Procedure: Add solvent to the solid, not solid to solvent, to prevent "puffing" of the powder out of the flask.[2]

  • Venting: If adding acid (e.g., for deprotection later), ensure the system is open to an inert gas line (bubbler) to accommodate isobutylene gas release.[2]

Step 3: Spill Response
  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels, then scoop into a bag.

  • Solution Spill:

    • Evacuate immediate area.[2][4][5][6]

    • Don Silver Shield™ gloves.[2]

    • Absorb with vermiculite or sand.[2][6]

    • Do not use bleach immediately (potential reaction with indole nitrogen).[2] Use soap and water for final surface clean.[2][5][6]

Disposal & Waste Management

This molecule contains a Bromine atom, which dictates its waste stream.[2]

  • Classification: Halogenated Organic Waste .[2]

    • Note: Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the brominated solute technically classifies the mixture as halogenated in many jurisdictions.

  • Segregation: Keep separate from strong acids (TFA, HCl) to prevent premature cleavage of the Boc group and pressure buildup in the waste drum.[2]

  • Labeling: Explicitly list "Brominated Indole Derivative" on the tag.

Emergency Workflow: Exposure

EmergencyResponse Start Exposure Incident Type Type of Contact? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash 15 mins (Soap/Water) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Lift Eyelids 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale

Figure 2: Immediate response protocols for exposure incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][7][8] Personal Protective Equipment: Glove Selection Chart (Dichloromethane). United States Department of Labor.[2] [Link]1][2]

  • European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Indole Derivatives Hazard Classification. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.